Fmoc-Cys(Acm)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235368 | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-81-3 | |
| Record name | S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Fmoc-Cys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and an acid-stable, yet selectively removable, acetamidomethyl (Acm) group on the thiol side chain, offers researchers precise control over peptide assembly and disulfide bond formation. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications in modern peptide science.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its chemical stability and solubility are critical parameters for its successful application in peptide synthesis.
| Property | Value | References |
| CAS Number | 86060-81-3 | [3][4] |
| Molecular Formula | C₂₁H₂₂N₂O₅S | [4] |
| Molecular Weight | 414.47 g/mol | [5] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 147-150 °C | |
| Purity (HPLC) | ≥99.0% | |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) | [5] |
| Optical Rotation | [α]²⁰/D -32 ± 1.2° (c=1 in Methanol) | [2] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture. |
Chemical Reactivity and Applications in Peptide Synthesis
The strategic utility of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amine for subsequent amino acid coupling.[3] Conversely, the Acm group is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin support (e.g., with trifluoroacetic acid, TFA).[3][6]
This stability allows for the synthesis of full-length peptides with protected cysteine residues. The Acm group can then be selectively removed post-synthesis to facilitate the formation of specific disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins.[7]
Experimental Protocols
Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Bachem AG [bioscience.co.uk]
- 5. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
An In-depth Technical Guide to the Acm Protecting Group in Fmoc-Cys(Acm)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, function, and application of the Acetamidomethyl (Acm) protecting group in conjunction with Fmoc-Cys(Acm)-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS). It details the chemical properties of the Acm group, its role in orthogonal protection strategies, various deprotection methodologies with quantitative parameters, and potential side reactions.
Introduction to Cysteine Protection in Peptide Synthesis
Cysteine, with its reactive thiol side chain, is a crucial amino acid for establishing structural integrity and biological function in many peptides and proteins through the formation of disulfide bonds. During solid-phase peptide synthesis (SPPS), this thiol group must be protected to prevent unwanted side reactions, such as oxidation and alkylation. The choice of the cysteine-protecting group is paramount, especially in the synthesis of complex peptides with multiple disulfide bridges, requiring regioselective bond formation. The Acetamidomethyl (Acm) group is a widely utilized thiol-protecting group that offers a unique combination of stability and selective removal, making it an invaluable tool for peptide chemists.
Structure of this compound
This compound is the N-α-Fmoc protected form of L-cysteine where the side-chain thiol is protected by the Acm group.
-
IUPAC Name: (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1]
-
Molecular Weight: 414.47 g/mol [2]
The structure consists of three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the α-amino group, it provides temporary protection during peptide chain elongation and is removed under basic conditions (e.g., piperidine).
-
Cysteine backbone: The core amino acid structure.
-
Acm (Acetamidomethyl) group: A stable, semi-permanent protecting group attached to the sulfur atom of the cysteine side chain.
Function of the Acm Protecting Group
The primary function of the Acm group is to mask the nucleophilicity of the cysteine thiol during SPPS. Its chemical properties make it particularly suitable for complex synthetic strategies.
Stability and Orthogonality
The Acm group is renowned for its stability under the standard conditions of Fmoc-based SPPS. It is resistant to:
-
Repetitive base treatments: It remains intact during the repeated cycles of Fmoc group removal with piperidine.[4]
-
Acidic cleavage: It is stable to the final cleavage from the resin and removal of most other side-chain protecting groups (like tBu, Trt, Pbf) using strong acids such as trifluoroacetic acid (TFA).[4]
This stability profile makes the Acm group orthogonal to both the temporary Fmoc protecting group and the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of its utility, allowing for the synthesis of fully assembled, side-chain deprotected peptides that retain Acm protection on specific cysteine residues. This enables the purification of the linear Acm-protected peptide before proceeding to selective disulfide bond formation.
The Acm group is a key component in strategies for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins.[5][6][7] By pairing Cys(Acm) with other orthogonally protected cysteines (e.g., Cys(Trt), Cys(Mmt), Cys(tBu)), each pair of thiols can be deprotected and oxidized sequentially under specific conditions.[4][5]
References
- 1. S-((Acetylamino)methyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-cysteine | C21H22N2O5S | CID 128799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Acm)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides containing disulfide bridges. This document outlines a detailed one-pot synthesis protocol, purification methodologies, characterization data, and a discussion of potential impurities and side reactions.
Introduction
This compound is an essential amino acid derivative used in the synthesis of complex peptides and proteins. The acetamidomethyl (Acm) group provides a stable thiol protection that is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group commonly employed in SPPS. This stability allows for the selective formation of disulfide bonds during peptide synthesis, a crucial step in achieving the correct three-dimensional structure and biological activity of many therapeutic peptides. The Acm group can be selectively removed under mild oxidative conditions, typically using iodine, or by treatment with heavy metal salts such as mercury(II) acetate (B1210297) or silver trifluoroacetate.
Synthesis of this compound
A robust and efficient one-pot synthesis method for this compound has been developed, streamlining the process and improving overall yield. The synthesis involves two main steps: the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide (Acm-OH) to form S-acetamidomethyl-L-cysteine (Cys(Acm)-OH), followed by the N-protection of the amino group with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSU).
Reaction Scheme
Caption: One-pot synthesis and purification workflow for this compound.
Experimental Protocol
This protocol is adapted from established one-pot synthesis methodologies.
Step 1: Formation of S-acetamidomethyl-L-cysteine (Cys(Acm)-OH)
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
The reaction mixture is stirred at a controlled temperature of 0-10°C for 18-30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: N-α-Fmoc Protection
-
To the aqueous solution of Cys(Acm)-OH from Step 1, add a solution of Fmoc-OSU in a suitable organic solvent like acetone.
-
Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-8) using an appropriate base (e.g., sodium bicarbonate solution).
-
Allow the reaction to proceed until completion, which can be monitored by TLC, to yield the crude this compound.
Purification
-
Extraction: Extract the crude product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with a brine solution (e.g., 8-15 wt% sodium chloride) to remove water-soluble impurities.
-
Acidification: Acidify the organic layer with a concentrated acid like hydrochloric acid until precipitation of the product is complete.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum to obtain the final this compound product.
Reagent Quantities and Ratios
The following table summarizes the typical mass ratios of reagents used in the one-pot synthesis.
| Reagent | Mass Ratio |
| Hydrochloric Acid (30-37 wt%) | 4 |
| L-Cysteine Hydrochloride | 0.8 - 1.5 |
| N-(hydroxymethyl)acetamide (Acm) | 1.6 - 2.4 |
| Water | 3 - 5 |
| Acetone | 1.8 - 2.5 (relative to Acm) |
| Fmoc-OSU | 0.8 - 1.2 (relative to Acm) |
| Ethyl Acetate (for extraction) | 2 - 4 (relative to Acm) |
Purification of this compound
High purity of this compound is crucial for successful peptide synthesis to avoid the incorporation of deletion or modified sequences. While the initial purification steps of extraction and precipitation yield a product of reasonable purity, further purification may be required to meet the stringent demands of pharmaceutical applications.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system is critical. For Fmoc-amino acids, a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is often effective. Common solvent systems for the recrystallization of Fmoc-amino acids include ethyl acetate/hexane (B92381) and dichloromethane/hexane.
Column Chromatography
For the removal of closely related impurities, flash column chromatography on silica (B1680970) gel can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.
Common Impurities and Side Reactions
During the synthesis and handling of this compound, several impurities and side reactions can occur:
-
Dipeptide Formation (Fmoc-Cys(Acm)-Cys(Acm)-OH): This can occur if there is any deprotection of the Fmoc group during the synthesis.
-
Unreacted Starting Materials: Residual L-cysteine, Cys(Acm)-OH, or Fmoc-OSU may be present in the crude product.
-
Racemization: The α-carbon of cysteine can be susceptible to racemization, particularly under basic conditions. This can lead to the formation of the D-enantiomer.[1]
-
Piperidinyl-alanine Formation: In the context of SPPS, the C-terminal Cys residue can undergo a side reaction to form N-piperidinyl-alanine.[1]
-
S-O Acm Shift: During the deprotection of the Acm group in peptides with high serine and threonine content, an S-to-O Acm shift can occur.[2]
Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₅S |
| Molecular Weight | 414.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 147-150 °C |
Analytical Data
| Analytical Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 99% |
| Thin-Layer Chromatography (TLC) | Single spot with a characteristic Rf value |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds. |
| ¹H Nuclear Magnetic Resonance (NMR) | Peaks corresponding to the protons of the Fmoc, acetamidomethyl, and cysteine moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. |
Note: Specific spectral data should be compared with a reference standard.
Safety and Handling
This compound and the reagents used in its synthesis should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheets (SDS) of each chemical.
Conclusion
The one-pot synthesis of this compound offers an efficient and scalable method for producing this vital reagent for peptide synthesis. Careful control over reaction conditions and a thorough purification strategy are paramount to achieving the high purity required for the successful synthesis of complex and therapeutically relevant peptides. This guide provides a solid foundation for researchers and drug development professionals to produce and purify this compound with a high degree of confidence.
Caption: Logical flow from synthesis to purified and characterized product.
References
The Guardian of the Thiol: An In-depth Technical Guide to Acetamidomethyl (Acm) Protection of Cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of cysteine's reactive thiol group is a cornerstone of modern peptide and protein chemistry. Among the arsenal (B13267) of available protecting groups, the acetamidomethyl (Acm) group holds a prominent position due to its unique stability profile and versatile removal conditions. This guide provides a comprehensive overview of the mechanism of Acm group protection, its application, and the various methods for its removal, offering a critical resource for researchers engaged in peptide synthesis, protein engineering, and drug development.
The Acm Protecting Group: A Profile of Stability and Orthogonality
The acetamidomethyl (Acm) group, first introduced by Veber and his colleagues, is lauded for its stability under a wide range of conditions commonly employed in peptide synthesis. It is notably resistant to acidic conditions such as trifluoroacetic acid (TFA), hydrogen bromide in acetic acid (HBr/AcOH), and even anhydrous hydrogen fluoride (B91410) (HF) at 0°C.[1][2] It also exhibits stability in alkaline aqueous solutions.[1][2] This robustness allows for the deprotection of other protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, without premature cleavage of the Acm group.[3]
A key advantage of the Acm group is its orthogonality to a host of other cysteine protecting groups. This means it can be selectively removed in the presence of groups like trityl (Trt), tert-butyl (tBu), 4-methoxybenzyl (Meb), and 4-methoxytrityl (Mmt), enabling the regioselective formation of multiple disulfide bonds in complex peptides and proteins.[1][2]
However, it's important to note that prolonged exposure to strong acidic conditions, particularly with certain scavengers, can lead to partial deprotection of the Acm group. For instance, up to 70% deprotection has been observed after 12 hours at 37°C in 98% TFA with triisopropylsilane (B1312306) (TIS) as a scavenger.[1] Additionally, the use of Acm for C-terminal cysteine residues can sometimes lead to side reactions like epimerization, particularly in comparison to the bulkier trityl (Trt) group.[4]
Mechanism of Acm Protection
The introduction of the Acm group onto the cysteine thiol is a straightforward process. The mechanism involves the reaction of the cysteine thiol with N-(hydroxymethyl)acetamide under acidic conditions.
References
Navigating the Challenges of Fmoc-Cys(Acm)-OH Solubility in Solid-Phase Peptide Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of cysteine residues is pivotal in peptide and protein engineering, enabling the formation of disulfide bridges that confer crucial structural and functional attributes. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the acetamidomethyl (Acm)-protected cysteine derivative, Fmoc-Cys(Acm)-OH, is a cornerstone for the controlled and sequential formation of these disulfide bonds. However, a significant hurdle in its application is its variable and often limited solubility in the solvents commonly employed in SPPS. Inadequate solubility can precipitate a cascade of issues, including diminished coupling efficiency, sequence deletion, and compromised purity of the final peptide product. This guide provides an in-depth examination of the solubility characteristics of this compound in key SPPS solvents, outlines a detailed protocol for solubility determination, and presents a logical workflow for solvent selection to optimize synthesis outcomes.
Understanding Solubility in SPPS: A Critical Parameter
The solubility of Fmoc-protected amino acids is a multifactorial property influenced by the interplay of the amino acid side chain, its protecting group, and the physicochemical properties of the solvent.[1] The bulky and hydrophobic nature of the Fmoc group, combined with the specific characteristics of the Cys(Acm) side chain, contributes to the unique solubility profile of this derivative. The choice of solvent is therefore a critical decision in the SPPS workflow, directly impacting reaction kinetics and the accessibility of reagents to the growing peptide chain on the solid support.[1][]
Quantitative Solubility Data: A Noteworthy Gap
Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Chemical Name | General Solubility | Key Considerations |
| DMF | N,N-Dimethylformamide | Moderate to Good | The most common solvent for SPPS.[3][4] Purity is critical as dimethylamine (B145610) impurities can cause premature Fmoc deprotection.[3] |
| NMP | N-Methyl-2-pyrrolidone | Good to Excellent | Often exhibits higher solvating power than DMF, particularly for hydrophobic sequences.[3][5] However, some Fmoc-amino acids may show greater decomposition over extended periods.[3][5] |
| DCM | Dichloromethane | Poor to Limited | Generally not a good solvent for dissolving Fmoc-amino acids for coupling reactions.[5][6] More commonly used for washing steps in Boc-SPPS.[3] Some Fmoc-amino acids are not readily soluble in DCM and may require the addition of DMF.[6] |
| DMSO | Dimethyl Sulfoxide | Good to Excellent | Can be a valuable co-solvent to enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[7] |
Experimental Protocol: Determining the Solubility of this compound
Given the lack of standardized quantitative data, determining the solubility of this compound under the specific conditions of your laboratory is a crucial preliminary step. The following protocol provides a reliable method for establishing an approximate solubility limit.
Objective: To determine the approximate solubility of this compound in a given SPPS solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
SPPS-grade solvent (e.g., DMF, NMP)
-
Calibrated analytical balance
-
Vortex mixer
-
Small volume glass vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bar (optional)
-
Temperature control unit (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow the this compound and the solvent to equilibrate to the desired experimental temperature.
-
Initial Solvent Addition: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a glass vial.
-
Solvent Titration: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes to facilitate dissolution. If a magnetic stirrer is used, add a small stir bar to the vial and stir for a set period.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
Iterative Addition: If the solid has completely dissolved, record the volume of solvent added and return to step 3, adding another small aliquot of the solvent to a new, pre-weighed sample of the amino acid derivative. If undissolved solid remains, continue adding small, precise volumes of the solvent, vortexing and observing after each addition, until complete dissolution is achieved.
-
Endpoint Determination: The point at which the this compound completely dissolves represents the approximate solubility.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or Molarity).
-
Confirmation: It is advisable to repeat the determination to ensure reproducibility.
Logical Workflow for Solvent Selection in SPPS
The selection of an appropriate solvent system for the coupling of this compound involves a series of logical considerations aimed at maximizing reaction efficiency and peptide purity. The following diagram illustrates a typical decision-making workflow.
Caption: SPPS Solvent Selection Workflow for this compound.
Conclusion
While the precise quantitative solubility of this compound in various SPPS solvents remains an area requiring further systematic investigation, a qualitative understanding and a robust experimental approach can effectively guide researchers. The common solvents DMF and NMP generally provide adequate to good solubility, with the potential for co-solvents like DMSO to address more challenging cases. By empirically determining solubility and following a logical solvent selection workflow, scientists and drug development professionals can mitigate the risks associated with poor solubility, thereby enhancing the efficiency and success rate of synthesizing cysteine-containing peptides. This systematic approach is fundamental to harnessing the full potential of this compound in the creation of complex and functionally optimized peptides.
References
Stability of Fmoc-Cys(Acm)-OH Under Various Reaction Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. For cysteine-containing peptides, which play crucial roles in biological systems often through the formation of disulfide bridges, the choice of the thiol protecting group is a critical decision. The acetamidomethyl (Acm) group, used in the form of Fmoc-Cys(Acm)-OH, has emerged as a versatile and widely used protecting group for the sulfhydryl side chain of cysteine. Its popularity stems from its remarkable stability to the standard conditions of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), while allowing for selective removal under specific oxidative or heavy metal-mediated conditions.[1][2][3] This orthogonality is fundamental in the synthesis of complex peptides with multiple disulfide bonds, enabling their regioselective formation.[1]
This technical guide provides a comprehensive overview of the stability of this compound under a wide range of reaction conditions encountered during peptide synthesis and manipulation. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual aids to facilitate informed decisions in the design and execution of synthetic strategies involving this important building block.
Chemical Structure and Properties of this compound
This compound is a derivative of the amino acid cysteine where the alpha-amino group is protected by the base-labile Fmoc group and the side-chain thiol group is protected by the Acm group.
Figure 1: Chemical structure of this compound.
The Acm group's stability profile is a key determinant of its utility. It is designed to be stable to the repetitive cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling, as well as the final acidic cleavage of the peptide from the resin (typically with trifluoroacetic acid, TFA).[1] This allows for the synthesis of a fully assembled peptide with the cysteine thiol groups still protected. The subsequent selective removal of the Acm group then unmasks the thiol for disulfide bond formation or other modifications.
Stability Under Standard Fmoc-SPPS Conditions
A cornerstone of the utility of this compound is its high stability under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes the basic conditions required for Fmoc group removal and the acidic conditions for peptide cleavage from the resin.
Stability to Basic Conditions (Fmoc Deprotection)
The Fmoc protecting group is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). The Acm group is exceptionally stable under these conditions, showing no significant cleavage even with prolonged exposure. This allows for the iterative deprotection of the N-terminus and subsequent amino acid couplings without compromising the integrity of the cysteine side-chain protection.
| Reagent/Condition | Temperature | Time | Stability of Acm Group | Reference(s) |
| 20% Piperidine in DMF | Room Temperature | 10-30 min (standard) | >99% Stable | [4][5] |
| 20% Piperidine in DMF | Room Temperature | Extended (hours) | High stability observed | [6] |
Stability to Acidic Conditions (Resin Cleavage)
Following the completion of peptide chain elongation, the peptide is cleaved from the solid support, and acid-labile side-chain protecting groups are removed. This is typically achieved using a strong acid, most commonly a cocktail based on trifluoroacetic acid (TFA). The Acm group is highly resistant to cleavage by TFA, even in the presence of various scavengers that are added to prevent side reactions.[1] This stability allows for the isolation of the fully protected peptide, which can be purified prior to the removal of the Acm group and disulfide bond formation.
| Reagent/Condition | Temperature | Time | Stability of Acm Group | Reference(s) |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Room Temperature | 2-4 hours | >99% Stable | [1] |
| TFA/Anisole (B1667542)/EDT/EMS mixture | Room Temperature | 2 hours | High stability observed | [1] |
| TFA/TFMSA/TIS/H₂O | Room Temperature | 30 min | Stable | [2] |
Lability Under Specific Deprotection Conditions
The selective removal of the Acm group is a key step in its application. This is typically achieved under oxidative conditions or through the use of heavy metal reagents.
Oxidative Cleavage
Iodine is the most common reagent for the oxidative removal of the Acm group, which simultaneously facilitates the formation of a disulfide bond. The reaction is typically carried out in aqueous or alcoholic solvents.
| Reagent/Condition | Temperature | Time for Complete Cleavage | Notes | Reference(s) |
| Iodine (excess) in MeOH, AcOH, or DMF/H₂O | Room Temperature | 15-60 min | Can lead to iodination of tyrosine residues. | [7][8] |
| N-Chlorosuccinimide (NCS) in DMF | Room Temperature | ~15 min | Rapid on-resin cleavage. | [9] |
Heavy Metal-Mediated Cleavage
Reagents containing mercury(II) or silver(I) ions can effectively cleave the Acm group. These methods are useful when disulfide bond formation is not desired upon deprotection.
| Reagent/Condition | Temperature | Time for Complete Cleavage | Notes | Reference(s) |
| Mercury(II) Acetate (Hg(OAc)₂) in aqueous acetic acid | Room Temperature | 1-4 hours | Toxic reagent. Requires subsequent treatment to remove mercury ions. | [10][11] |
| Silver Trifluoromethanesulfonate (B1224126) (AgOTf) in TFA | 0°C to Room Temp | 1-2 hours | Quantitative cleavage. | [12][13] |
Potential Side Reactions
While this compound is a robust protecting group, certain side reactions can occur, particularly during the deprotection of the Acm group.
-
S- to O-Acm Shift: In peptides with a high content of serine or threonine residues, an intramolecular transfer of the Acm group from the cysteine sulfur to the hydroxyl group of a nearby serine or threonine has been observed during deprotection with Tl(TFA)₃ or Hg(II) reagents.[6]
-
Iodination of Tyrosine: During iodine-mediated Acm removal, the tyrosine side chain can be susceptible to iodination, a side reaction that can be minimized by careful control of reaction conditions and the use of scavengers.[6]
-
Racemization: While the Acm group itself has been shown to cause less racemization during coupling compared to the Trityl (Trt) group, the basic conditions of Fmoc deprotection can still lead to some degree of epimerization at the C-terminal cysteine.[14]
Experimental Protocols
Protocol 1: On-Resin Stability Test of this compound
This protocol describes a general method to assess the stability of the Acm group on a resin-bound peptide under specific chemical conditions.
Figure 2: Workflow for on-resin stability testing.
-
Resin Preparation: Swell the Fmoc-Cys(Acm)-containing peptidyl-resin in DMF.
-
Treatment: Treat the resin with the desired test solution (e.g., 20% piperidine in DMF for basic stability, or a TFA cocktail for acidic stability) at room temperature.
-
Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a small aliquot of the resin.
-
Washing: Thoroughly wash each resin aliquot with DMF and DCM to stop the reaction and remove residual reagents.
-
Cleavage: Cleave the peptide from each washed resin aliquot using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours at room temperature.
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, dissolve in a suitable solvent, and analyze by RP-HPLC and LC-MS.
-
Quantification: Determine the percentage of the peptide with the intact Acm group relative to any degradation products at each time point by integrating the respective peak areas in the HPLC chromatogram.
Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation with Iodine
This protocol details a common method for the simultaneous removal of the Acm group and formation of a disulfide bridge on the solid support.
Figure 3: Workflow for on-resin Acm removal with iodine.
-
Resin Preparation: Swell the linear peptide-resin containing two Cys(Acm) residues in DMF.
-
Iodine Solution: Prepare a solution of iodine (typically 10 equivalents per Acm group) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Reaction: Add the iodine solution to the resin and agitate the mixture at room temperature for 15 to 60 minutes. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF.
-
Quenching: Wash the resin with a solution of ascorbic acid in DMF (e.g., 1 M) to quench any remaining iodine.
-
Final Washes: Wash the resin extensively with DMF and then with DCM.
-
Cleavage and Purification: Cleave the cyclized peptide from the resin using a standard TFA cocktail, precipitate with cold ether, and purify by RP-HPLC.
Protocol 3: Acm Deprotection with Silver Trifluoromethanesulfonate (AgOTf)
This protocol is for the removal of the Acm group in solution without the formation of a disulfide bond.
-
Dissolution: Dissolve the Acm-protected peptide in a mixture of TFA and a scavenger such as anisole (e.g., 99:1 v/v).[12]
-
Addition of Silver Salt: Cool the solution to 0-4 °C and add silver trifluoromethanesulfonate (AgOTf), typically in large excess (e.g., 10-100 equivalents per Acm group).[1][12]
-
Reaction: Stir the reaction mixture at 4 °C for 1-2 hours.[1][12]
-
Precipitation: Precipitate the peptide-silver salt by adding cold diethyl ether.
-
Isolation: Isolate the precipitate by centrifugation.
-
Removal of Silver: Treat the peptide with a solution of dithiothreitol (B142953) (DTT) in aqueous acetic acid to remove the silver ions.[1]
-
Purification: Purify the deprotected peptide by RP-HPLC.
Conclusion
This compound is an invaluable building block in peptide chemistry, offering a robust and orthogonal strategy for the protection of cysteine's sulfhydryl group. Its high stability to the standard acidic and basic conditions of Fmoc-SPPS ensures the integrity of the protected cysteine throughout peptide assembly. The selective lability of the Acm group to specific oxidative and heavy metal-mediated conditions provides the synthetic chemist with precise control over the timing and method of disulfide bond formation. A thorough understanding of the stability profile of this compound, including an awareness of potential side reactions and the availability of detailed experimental protocols, is essential for its successful application in the synthesis of complex and biologically important cysteine-containing peptides. This guide serves as a comprehensive resource to aid researchers in leveraging the full potential of this versatile protecting group strategy.
References
- 1. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Acetamidomethyl (Acm): A Technical Guide to a Cornerstone Cysteine Protecting Group
For decades, the acetamidomethyl (Acm) group has been an indispensable tool in the arsenal (B13267) of peptide chemists and drug development professionals. Its unique stability and orthogonal deprotection characteristics have made it a cornerstone for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. This in-depth technical guide explores the historical development, key properties, and practical applications of the Acm group, providing researchers and scientists with a comprehensive resource for its effective utilization.
Introduction: A Novel Thiol Protecting Group Emerges
The landscape of peptide synthesis was significantly advanced in 1972 when Veber and his colleagues introduced the acetamidomethyl (Acm) group as a novel protecting group for the thiol functionality of cysteine.[1] Prior to this, the synthesis of cysteine-containing peptides was often plagued by side reactions involving the highly reactive thiol group. The Acm group offered a robust solution, exhibiting remarkable stability under the acidic conditions commonly employed in peptide synthesis, such as in trifluoroacetic acid (TFA), hydrogen bromide in acetic acid, and hydrogen chloride in ethanol.[2] This stability extended to anhydrous hydrogen fluoride (B91410) at 0°C, making it compatible with the then-prevalent Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[2]
The true ingenuity of the Acm group lies in its orthogonal deprotection. While stable to acids, it could be selectively removed under mild conditions using mercuric acetate (B1210297), allowing for the unmasking of the thiol group at a desired stage of the synthesis without disturbing other acid-labile protecting groups.[3][4] This orthogonality was a pivotal development, paving the way for the regioselective formation of disulfide bonds in peptides with multiple cysteine residues, a critical aspect in mimicking the native structure and function of many biologically active peptides and proteins.
Physicochemical Properties and Stability
The Acm group's utility is rooted in its chemical stability. It is largely inert to the repetitive acid treatments required for the removal of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) or Boc protecting groups during SPPS.[5][6] This stability allows for the synthesis of a full-length peptide chain with Acm-protected cysteines, which can then be purified prior to the critical disulfide bond formation step.[5][6] The Acm group is also stable to basic conditions, such as the piperidine (B6355638) solutions used for Fmoc removal.[4]
However, it is not completely immune to all acidic conditions. Prolonged treatment with strong acid cocktails, particularly at elevated temperatures, can lead to partial removal of the Acm group.[4][7] Additionally, a notable side reaction is the potential for the Acm group to alkylate the tyrosine side chain, ortho to the phenolic hydroxyl group, during acidolysis.[4][7] This side reaction can be suppressed by performing the cleavage at higher dilutions and including scavengers like phenol (B47542) in the cleavage cocktail.[4][7] Another potential side reaction, particularly in peptides with a high serine and threonine content, is the S-to-O Acm shift during deprotection.[8]
Methodologies for Deprotection: A Versatile Toolkit
The true versatility of the Acm group is demonstrated by the variety of methods available for its removal. This allows chemists to choose a deprotection strategy that is compatible with the specific peptide sequence and the presence of other protecting groups.
Heavy Metal-Mediated Deprotection
The classical method for Acm removal involves the use of heavy metal ions, most commonly mercury(II) or silver(I).
-
Mercury(II) Acetate: This was the original method described for Acm deprotection.[3] The reaction is typically carried out in an aqueous acidic solution at pH 4. The resulting mercury-thiolate complex is then decomposed with a stronger thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to release the free cysteine.[3][9] While effective, the high toxicity of mercury compounds is a significant drawback.[2]
-
Silver(I) Salts: Silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4) in TFA can also be used to cleave the Acm group.[3][4] The resulting silver-thiolate is subsequently treated with DTT to liberate the free thiol.[3] This method also suffers from the toxicity of the heavy metal reagent.
Oxidative Deprotection for Disulfide Bond Formation
A major advantage of the Acm group is its ability to be removed oxidatively, leading directly to the formation of a disulfide bond. This is particularly useful for the synthesis of cyclic peptides and proteins with multiple disulfide bridges.
-
Iodine: Treatment with iodine is a widely used method for the simultaneous deprotection of two Acm-protected cysteines and the formation of a disulfide bond.[9][10] The reaction is typically performed in aqueous acetic acid or methanol.[3] Care must be taken with peptides containing sensitive residues like tyrosine, histidine, and tryptophan, as iodination of these side chains can occur.[3]
-
Thallium(III) Trifluoroacetate: This reagent also effects oxidative deprotection and disulfide bond formation.[4][5] However, like mercury, thallium is highly toxic.
-
N-Halosuccinimides: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have emerged as effective reagents for the on-resin removal of Acm groups and concomitant disulfide bond formation.[11][12] These reagents offer fast reaction kinetics under mild conditions.[11]
Palladium-Mediated Deprotection
More recently, palladium-based methods have been developed for Acm removal, offering a less toxic alternative to mercury.[13][14] These methods often proceed under mild, aqueous conditions.
Quantitative Data on Acm Deprotection Methods
| Deprotection Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| Mercury(II) Acetate | 10 eq. Hg(OAc)₂ per Acm group, 10% aq. AcOH, pH 4.0, room temp., followed by 20 eq. β-mercaptoethanol.[3] | Good to High | Well-established, reliable. | Highly toxic mercury salts. |
| Silver(I) Trifluoromethanesulfonate | 100 eq. AgOTf per Acm group, TFA/anisole (99:1), 4°C, 2h, followed by 40 eq. DTT.[3] | Good | Effective for Acm removal. | Toxic silver salts. |
| Iodine (in solution) | 0.06 M I₂ in MeOH, dropwise until persistent yellow color, quenched with ascorbic acid.[3] | Variable | Direct disulfide bond formation. | Potential for side reactions (iodination of sensitive residues). |
| Iodine (on-resin) | 10 eq. I₂ in DMF/H₂O (4:1), room temp., 40 min.[5] | Good | Convenient for on-resin cyclization. | Can lead to complex mixtures and lower yields in some cases.[15] |
| N-Chlorosuccinimide (on-resin) | 3 eq. NCS in DMF, 2 x 3.5 min.[11] | High (≥87% for oxytocin) | Fast, mild, on-resin compatible. | Potential for oxidation of methionine.[3] |
| Thallium(III) Trifluoroacetate (on-resin) | 1.2 eq. Tl(CF₃CO₂)₃ in DMF, 2 x 40 min.[5] | Good | Effective for on-resin cyclization. | Highly toxic thallium salts. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH
This protocol describes a one-pot synthesis of this compound.
-
Formation of S-acetamidomethyl-cysteine:
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate (1 eq.) and N-(hydroxymethyl)acetamide (Acm-OH) (1.2 eq.) in water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add concentrated hydrochloric acid (e.g., 37%) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
-
Fmoc Protection:
-
To the resulting Cys(Acm) solution, add a suitable organic solvent such as dioxane or acetone.
-
Cool the mixture to 0-5°C.
-
Adjust the pH of the solution to 8.5-9.0 using a base such as sodium carbonate or sodium bicarbonate.
-
Slowly add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) (1.05 eq.) in the same organic solvent.
-
Allow the reaction to stir at room temperature for 4-6 hours, maintaining the pH between 8.5 and 9.0.
-
After the reaction is complete (monitored by TLC or HPLC), acidify the solution to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure this compound.[16][17]
-
Protocol 2: On-Resin Deprotection of Acm with Iodine for Disulfide Bond Formation
This protocol is suitable for the on-resin cyclization of a peptide containing two Cys(Acm) residues.
-
After the synthesis of the linear peptide on the solid support is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Prepare a solution of iodine (10 equivalents relative to the resin loading) in a mixture of DMF and water (4:1 v/v).
-
Add the iodine solution to the resin and shake the mixture at room temperature for 40-60 minutes.[5][18] The resin will typically turn a dark brown or purple color.
-
Monitor the reaction for the disappearance of the starting material by cleaving a small amount of resin and analyzing by HPLC/MS.
-
Once the reaction is complete, filter the resin and wash it extensively with DMF to remove excess iodine.
-
To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF (2 x 5 min).[5]
-
Finally, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
-
The cyclic peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.
Protocol 3: Deprotection of Acm in Solution using Mercury(II) Acetate
This protocol is for the deprotection of an Acm-protected peptide in solution to yield a free thiol.
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[3]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or dilute aqueous ammonia.[3][9]
-
Add a solution of mercury(II) acetate (10 equivalents per Acm group) to the peptide solution with gentle stirring.[3]
-
Readjust the pH to 4.0 and stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[9]
-
To decompose the mercury-thiolate complex, add β-mercaptoethanol (20 equivalents per Acm group) and continue stirring for at least 5 hours.[3][9] A precipitate will form.
-
Remove the precipitate by centrifugation.
-
The supernatant containing the deprotected peptide can be purified by preparative HPLC to remove salts and other impurities.
Strategic Applications in Peptide and Drug Development
The orthogonality of the Acm group has been instrumental in the synthesis of numerous complex peptides with multiple disulfide bonds. By using a combination of different cysteine protecting groups with distinct deprotection chemistries, specific disulfide bridges can be formed in a controlled, regioselective manner.
A common strategy involves the use of an acid-labile protecting group like trityl (Trt) for one pair of cysteines and the Acm group for another. The Trt groups are removed during the final TFA cleavage, and the first disulfide bond is formed by oxidation of the resulting free thiols. Subsequently, the Acm groups are removed oxidatively with iodine to form the second disulfide bond.[19] Other orthogonal partners for Acm include tert-butyl (tBu) and 4-methoxybenzyl (Mob).[20][21]
This level of control is crucial for producing peptides with the correct three-dimensional structure, which is essential for their biological activity. Examples of complex peptides synthesized using Acm-based strategies include conotoxins, which are neurotoxic peptides with intricate disulfide connectivity.[11][20][21]
Visualizing Workflows with Graphviz
Introduction and Removal of the Acm Group
Caption: Workflow for the introduction and subsequent removal of the Acm protecting group.
Orthogonal Strategy for Regioselective Disulfide Bond Formation
Caption: Regioselective disulfide bond formation using Trt and Acm as orthogonal protecting groups.
Conclusion: An Evolving Legacy
The acetamidomethyl protecting group, since its introduction, has proven to be a robust and versatile tool in peptide chemistry. Its stability to a wide range of conditions, coupled with a diverse array of deprotection methods, has solidified its place in the synthesis of complex peptides and proteins. While concerns over the toxicity of heavy metal reagents have spurred the development of alternative deprotection strategies, the fundamental principles of its application remain as relevant today as they were decades ago. As the demand for sophisticated peptide-based therapeutics continues to grow, the enduring legacy of the Acm group is set to continue, enabling the creation of novel molecules with intricate architectures and vital biological functions.
References
- 1. Acetamidomethyl. A novel thiol protecting group for cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 16. CN109160891A - A kind of this compound preparation method - Google Patents [patents.google.com]
- 17. One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (this compound) | Semantic Scholar [semanticscholar.org]
- 18. biotage.com [biotage.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thiol Landscape: An In-depth Technical Guide to the Reactivity of the Acm-Protected Thiol Group
For Researchers, Scientists, and Drug Development Professionals
The acetamidomethyl (Acm) protecting group is a cornerstone in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. Its unique stability profile and diverse deprotection methods make it an invaluable tool for chemists navigating the intricate landscape of peptide and protein engineering. This technical guide provides a comprehensive overview of the reactivity of the Acm-protected thiol group, offering detailed experimental protocols, quantitative data for comparative analysis, and logical workflows to empower researchers in their synthetic endeavors.
Core Concepts: Stability and Orthogonality
The Acm group exhibits remarkable stability under a variety of conditions commonly employed in peptide synthesis. It is resistant to the acidic conditions of trifluoroacetic acid (TFA) used for the cleavage of many other protecting groups, as well as to basic conditions like piperidine (B6355638) used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] This stability is crucial for its role in orthogonal protection strategies, where multiple protecting groups are selectively removed in a specific sequence to direct the formation of desired disulfide bonds.[3][4] The Acm group can be used in concert with other acid-labile (e.g., Trityl, Trt) or base-labile protecting groups, allowing for the regioselective formation of disulfide bridges, a critical aspect in the synthesis of many biologically active peptides and proteins.[3][5]
Deprotection Methodologies: A Comparative Overview
The removal of the Acm group, or deprotection, can be achieved through several distinct chemical pathways. The choice of method depends on factors such as the presence of other sensitive amino acid residues in the peptide sequence, the desired final state of the thiol (free or as a disulfide bond), and whether the reaction is performed in solution or on a solid support.
| Deprotection Method | Reagents | Key Features |
| Iodine-Mediated Oxidation | Iodine (I₂) in solvents like methanol, aqueous acetic acid, or DMF.[6][7] | Concurrent deprotection and disulfide bond formation. Reaction rate is solvent-dependent.[8] Can lead to side reactions like iodination of sensitive residues (Tyr, His, Trp).[8] |
| Heavy Metal-Assisted Cleavage | Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver(I) tetrafluoroborate (B81430) (AgBF₄).[6][8] | Effective for generating a free thiol. Requires subsequent steps to remove the heavy metal ions. Toxicity of heavy metals is a significant drawback.[8] |
| Palladium-Catalyzed Deprotection | Palladium(II) complexes (e.g., PdCl₂).[9][10] | Rapid and efficient removal under aqueous conditions. Can be performed in a one-pot fashion with other reactions like native chemical ligation.[10][11] |
| N-Halosuccinimide (NXS) Oxidation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS).[12][13] | Fast and efficient on-resin deprotection and disulfide bond formation. Can be performed in the presence of other protecting groups like Trt.[12] |
| Electrophilic Disulfides | 2,2'-dithiobis(5-nitropyridine) (DTNP).[14] | Allows for deprotection to a mixed disulfide, which can then be reduced to the free thiol. |
Quantitative Data on Deprotection Efficiency
Optimizing deprotection conditions is critical for maximizing yield and purity. The following tables summarize available quantitative data for two common deprotection methods.
Table 1: On-Resin Iodine-Mediated Acm Removal and Cysteine Oxidation [15]
| Trial | Reaction Time (min) | I₂ Equivalents | Outcome |
| 1 | 60 | 15 | Complete conversion |
| 2 | 45 | 15 | Complete conversion |
| 3 | 30 | 15 | Complete conversion |
| 4 | 60 | 10 | Complete conversion |
| 5 | 60 | 5 | Complete conversion |
| 6 | 60 | 2.5 | Complete conversion |
In the context of the apamin (B550111) peptide with a pre-existing disulfide bond, even minimal conditions led to full conversion, suggesting the peptide's conformation can significantly influence reaction kinetics.[15]
Table 2: Deprotection of Cys(Acm) with DTNP in TFA/Thioanisole [14]
| Peptide | Equivalents of DTNP | % Deprotection |
| VTGGC(Acm)G-OH | ~15 | ~90% |
This study highlights that a significant excess of the reagent may be required to achieve high levels of deprotection with electrophilic disulfides.[14]
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. The following are representative procedures for common Acm deprotection methods.
Protocol 1: Iodine-Mediated On-Resin Deprotection and Cyclization[7]
-
Suspend the linear peptide resin in N,N-dimethylformamide (DMF) (approximately 1 mL/gram of resin).
-
Treat the resin with 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF and water (approximately 1 mL/gram of resin).
-
Shake the reaction mixture at room temperature for 40 minutes.
-
Filter the resin.
-
Wash the resin sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times), DMF (5 times), and dichloromethane (B109758) (DCM) (3 times).
Protocol 2: Mercury(II) Acetate-Mediated Deprotection in Solution[6]
-
Dissolve the Acm-protected peptide in water or 10% (v/v) aqueous acetic acid (100 µL/mg peptide).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add 1.0 equivalent of mercury(II) acetate per S-acetamidomethyl group in the peptide with stirring.
-
Readjust the pH to 4.0 with acetic acid or aqueous ammonia (B1221849) and stir the mixture at room temperature for 1 hour under an inert atmosphere.
-
Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.
-
Centrifuge the mixture to remove the precipitate and desalt the supernatant containing the crude peptide.
Protocol 3: N-Chlorosuccinimide (NCS)-Mediated On-Resin Deprotection and Cyclization[12]
-
Treat 50 mg of the Acm-protected peptidyl resin with 3 equivalents of NCS dissolved in DMF for 3.5 minutes.
-
Repeat the NCS treatment.
-
Wash the peptidyl resin.
-
Dry the resin and cleave the peptide from the support.
-
Analyze the crude product by HPLC and LCMS.
Potential Side Reactions
While a robust protecting group, the deprotection of Acm can sometimes lead to undesired side reactions. Awareness of these potential pitfalls is crucial for troubleshooting and optimizing synthetic strategies.
-
Iodination of Sensitive Residues: During iodine-mediated deprotection, electron-rich aromatic residues such as tyrosine, histidine, and tryptophan can be susceptible to iodination.[8]
-
S to O-Acm Shift: In peptides with a high content of serine and threonine, an intramolecular shift of the Acm group from the cysteine sulfur to the hydroxyl group of these residues has been observed during deprotection with reagents like thallium(III) trifluoroacetate (B77799) or mercuric acetate.[16]
-
Tyrosine Alkylation: Under certain acidic cleavage conditions, partial removal of the Acm group can lead to the alkylation of the tyrosine side chain with the Acm moiety.[17]
Logical Workflows and Visualizations
The strategic use of the Acm protecting group is best illustrated through logical workflows, particularly in the context of synthesizing peptides with multiple disulfide bonds.
The diagram above illustrates a typical workflow for the regioselective formation of two disulfide bonds using an orthogonal protection strategy with Trt and Acm protecting groups.
This diagram outlines the primary deprotection pathways for the Acm group and the resulting thiol or disulfide products.
Conclusion
The Acm-protected thiol group is a versatile and powerful tool in the arsenal (B13267) of peptide and protein chemists. Its stability to common synthetic conditions, coupled with a variety of selective deprotection methods, enables the construction of complex molecules with high fidelity. A thorough understanding of its reactivity, including potential side reactions, and the careful selection of deprotection strategies are paramount to achieving synthetic success. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of the Acm protecting group in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. mdpi.com [mdpi.com]
- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the utilization of Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH) in solid-phase peptide synthesis (SPPS). The Acm group offers an orthogonal protection strategy for the cysteine thiol, enabling the synthesis of complex peptides, particularly those with multiple, regioselectively formed disulfide bonds.
Introduction
Solid-phase peptide synthesis (SPPS) based on the Fmoc/tBu strategy is a cornerstone of peptide chemistry.[1][2] The synthesis of cysteine-containing peptides, however, presents unique challenges due to the reactivity of the thiol side chain.[3] Protecting this functionality is crucial to prevent side reactions like oxidation and disulfide scrambling during peptide assembly.[3]
This compound is a valuable building block for this purpose. The acetamidomethyl (Acm) protecting group is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[4][5] This stability allows for the isolation of a fully deprotected peptide with the cysteine thiol still protected, facilitating purification before the selective formation of disulfide bonds.[4] This orthogonal protection is particularly advantageous for the synthesis of peptides with multiple disulfide bridges, where controlled, stepwise oxidation is required.[6][7]
Experimental Protocol
This protocol outlines the manual synthesis of a peptide containing a Cys(Acm) residue on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.
1. Resin Preparation and Swelling
-
Place the Rink Amide resin in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 15 mL).
-
Swell the resin in DMF (15 mL) for at least 1 hour.[1]
2. First Amino Acid Coupling (if not pre-loaded)
-
This step is for resins that do not come with the first amino acid pre-attached. The standard coupling protocol described in step 4 should be followed.
3. Iterative Peptide Chain Elongation (Fmoc-SPPS Cycle)
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.
a. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (v/v) (15 mL) for 5 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF (15 mL) for 15 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5 x 15 mL) to remove piperidine and the fulvene (B1219640) adduct.[2]
b. Amino Acid Coupling (including this compound):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with a coupling agent like HCTU (3 eq.) and a base such as N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF (10 mL) for a few minutes.[1]
-
Note on Cysteine Coupling: To minimize racemization, which can be a concern with cysteine derivatives, using coupling conditions that are acidic or neutral is recommended. Alternatives to base-mediated activation with HBTU/DIPEA include using DIPCDI/HOBt or DIPCDI/Oxyma.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[8] If the test is positive (indicating free amines), the coupling step may be repeated.
-
Wash the resin with DMF (3 x 15 mL).[1]
4. Cleavage and Global Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 15 mL) and methanol (B129727) (3 x 15 mL), then dry under vacuum.[1]
-
Prepare a cleavage cocktail. A standard cocktail is TFA:triisopropylsilane (TIS):water (95:2.5:2.5, v/v/v).[1] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), but will leave the Cys(Acm) group intact.[4][9]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum. The peptide now has all side-chain protecting groups removed except for the Acm group on the cysteine.
5. Acm Deprotection and Disulfide Bond Formation (Iodine Method)
This step is performed in solution post-cleavage and purification.
-
Dissolve the purified Acm-protected peptide in an aqueous acetic acid solution (e.g., 80% acetic acid) at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[4]
-
Add a solution of iodine (I₂) in methanol or acetic acid dropwise while stirring until a faint yellow color persists. A 10-fold molar excess of iodine per Acm group is a common starting point.[4]
-
Allow the reaction to proceed for 1-2 hours.
-
Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate (B1220275) or ascorbic acid until the yellow color disappears.
-
The cyclized peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Alternative Acm Deprotection Methods:
-
Mercury(II) Acetate (B1210297): The peptide is dissolved in 10% aqueous acetic acid, the pH is adjusted to 4, and mercury(II) acetate (10 eq./Acm) is added. This method is effective but involves toxic heavy metals.[10]
-
Thallium(III) Trifluoroacetate: This is another potent reagent for Acm removal, but like mercury, it is highly toxic.[11] Side reactions, such as the transfer of the Acm group to serine or threonine residues, have been reported with this method.[11]
Quantitative Data Summary
| Step | Reagent/Parameter | Typical Quantity/Condition | Notes |
| Resin Swelling | DMF | 15 mL per gram of resin | Swell for at least 1 hour.[1] |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 15 mL treatments (5 min and 15 min) | Ensures complete removal of the Fmoc group.[1] |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 equivalents | Relative to the resin's substitution level.[1] |
| Coupling Agent (e.g., HCTU) | 3 equivalents | [1] | |
| Base (e.g., DIEA) | 6 equivalents | [1] Use of collidine is recommended to reduce racemization for sensitive residues like Cys(Trt) and Ser(tBu).[12] | |
| Reaction Time | 1-2 hours | Monitor with Kaiser test for completion.[8] | |
| Cleavage | Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | 10 mL per gram of resin | Reaction time is typically 2-3 hours.[1] |
| Acm Deprotection | Iodine (I₂) | ~10-fold molar excess per Acm group | Titrate until a persistent yellow color is observed.[4] |
| Peptide Concentration | 0.1 - 1 mg/mL | Low concentration favors intramolecular cyclization.[4] | |
| Solvent | Aqueous Acetic Acid (e.g., 80%) | [4] | |
| Reaction Time | 1-2 hours | Monitor by HPLC to confirm completion. |
Visualizations
Caption: Workflow for SPPS using this compound.
Caption: Orthogonal deprotection strategy with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. DSpace [diposit.ub.edu]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Acm)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS) for the generation of cyclic peptides, particularly those containing disulfide bridges. The acetamidomethyl (Acm) protecting group on the cysteine thiol is stable to the standard piperidine-mediated Fmoc deprotection and trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS.[1][2] This orthogonality allows for the selective deprotection of the Cys(Acm) residues and subsequent intramolecular cyclization to form a disulfide bond, either while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage in solution (solution-phase cyclization).[3][4] This controlled cyclization is vital for constraining peptide conformation, which can lead to enhanced biological activity, stability, and target specificity, making it a valuable tool in drug discovery and development.[5][6][7][8]
Applications of this compound in Cyclic Peptide Synthesis
The use of this compound offers precise control over disulfide bond formation, enabling a variety of applications:
-
Synthesis of Disulfide-Rich Peptides: For peptides containing multiple cysteine residues, this compound is instrumental in directing the formation of specific disulfide bonds, preventing mispairing and ensuring the correct three-dimensional structure essential for biological function.[5]
-
Generation of Peptide Libraries: It facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening. The defined cysteine motifs provided by this reagent ensure the structural integrity of the library members, leading to more reliable structure-activity relationship (SAR) studies.[5]
-
Development of Peptide-Based Therapeutics: Many therapeutic peptides require cyclization to enhance their stability and bioactivity. This compound allows for the site-specific formation of disulfide bridges in these molecules, which is a key step in their design and manufacture.[5]
-
Constraining Peptide Conformation: The introduction of a disulfide bridge via Cys(Acm) cyclization induces conformational constraints, locking the peptide into a bioactive conformation and enhancing its affinity for its target.[5][6][7][8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of a linear peptide containing two Cys(Acm) residues.
Materials:
-
Fmoc-Rink Amide AM resin
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for 6 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 30-40 minutes at room temperature. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. Incorporate this compound at the desired positions.
-
N-terminal Acetylation (Optional): If required, treat the peptidyl resin with acetic anhydride (10 equivalents) and DIEA (20 equivalents) in DMF for 30 minutes.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl resin under vacuum.
On-Resin Cyclization via Iodine Oxidation
This method allows for the formation of the disulfide bridge while the peptide is still attached to the solid support.
Materials:
-
Linear peptidyl resin with two Cys(Acm) residues
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2% Ascorbic acid in DMF
Procedure: [3]
-
Resin Swelling: Swell the dried peptidyl resin in DMF (approximately 1 mL per gram of resin).[3]
-
Iodine Treatment: Add a solution of iodine (10 equivalents) in DMF/H₂O (4:1 v/v) to the swollen resin.[3]
-
Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.[3]
-
Washing: Filter the resin and wash sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times) to quench excess iodine, DMF (5 times), and DCM (3 times).[3]
-
Drying: Dry the resin under vacuum.
Solution-Phase Cyclization via Iodine Oxidation
In this approach, the linear peptide is first cleaved from the resin and then cyclized in solution.
Materials:
-
Lyophilized linear peptide with two Cys(Acm) residues
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Iodine (I₂)
-
Ascorbic acid
Procedure: [4]
-
Peptide Dissolution: Dissolve the lyophilized linear peptide in a mixture of 50% MeOH and 50% H₂O containing 25mM HCl to a final peptide concentration of approximately 1 mg/mL.[4]
-
Iodine Addition: While stirring, add 10 equivalents of iodine (dissolved in MeOH) to the peptide solution.[4]
-
Reaction: Let the reaction proceed for 1 hour.[4] Monitor the reaction by LC-MS. If the reaction is incomplete, more iodine can be added.[4]
-
Quenching: Add ascorbic acid to the solution to reduce any excess iodine.[4]
-
Purification: Purify the cyclic peptide by preparative HPLC.
Peptide Cleavage and Purification
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Cyclized peptidyl resin (from on-resin cyclization) or linear peptidyl resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[9]
-
Cleavage Reaction: Treat the dried peptidyl resin with the cleavage cocktail for 1-1.5 hours at room temperature.[9][10]
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
Quantitative Data Summary
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Reference |
| Starting Material | Linear peptide attached to resin | Cleaved and deprotected linear peptide | [3],[4] |
| Cyclization Reagent | Iodine (I₂) | Iodine (I₂) | [3],[4] |
| Solvent | DMF/H₂O (4:1) | 50% MeOH / 50% H₂O with 25mM HCl | [3],[4] |
| Reagent Equiv. | 10 eq. Iodine | 10 eq. Iodine | [3],[4] |
| Reaction Time | 40 - 60 minutes | ~1 hour (monitored) | [3],[4] |
| Peptide Conc. | N/A (pseudo-dilution on resin) | ~1 mg/mL | [4] |
| Advantages | Pseudo-dilution effect minimizes intermolecular reactions; simpler workflow | Easier to monitor reaction progress; potentially better for sequences prone to aggregation on-resin | [3],[4] |
| Disadvantages | Difficult to monitor reaction completion; potential for resin-related side reactions | Risk of dimerization/polymerization at high concentrations; requires additional purification post-cleavage | [4] |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for cyclic peptide synthesis using this compound.
Orthogonal Protection Strategy Logic
Caption: Logic for multi-cyclic peptide synthesis.
References
- 1. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 6. cem.de [cem.de]
- 7. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. digital.csic.es [digital.csic.es]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol side chain of cysteine in peptide synthesis. Its stability to the acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal under specific conditions make it a valuable tool for the synthesis of complex peptides, particularly those with multiple disulfide bonds.[1][2] This document provides detailed protocols for the selective deprotection of the Acm group, a summary of various deprotection reagents, and factors influencing the selectivity of this process.
Data Presentation: Comparison of Acm Deprotection Methods
The selective removal of the Acm group can be achieved through various reagents, each with its own advantages and disadvantages. The choice of method often depends on the peptide sequence, the presence of other protecting groups, and the desired final product (free thiol or disulfide bond). Below is a summary of common deprotection methods with typical reaction conditions and outcomes.
| Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.[3] | Direct formation of a disulfide bond. | Can cause side reactions like iodination of tyrosine residues.[4] The reaction rate is highly solvent-dependent.[5] |
| Mercury(II) Acetate (B1210297) (Hg(OAc)₂) ** | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[6] | Formation of the free thiol. | Highly toxic and requires careful handling and disposal of mercury waste.[7] Can also remove S-t-Butyl and S-trityl groups.[6] |
| Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) | 20 equivalents of silver salt per Acm group in cold TFA with anisole (B1667542) for 1.5 hours, followed by treatment with dithiothreitol (B142953) (DTT).[6] | Formation of the free thiol. | Toxic heavy metal reagents.[7] Requires subsequent treatment to remove the silver ions. |
| 2,2'-Dithiobis(5-nitropyridine) (DTNP) | >15 equivalents of DTNP in TFA with 2% thioanisole.[7] | Forms a Cys(5-Npys) derivative, which can then be reduced to the free thiol. | Offers an alternative to heavy metals. The reaction can be sluggish.[7] |
| N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF on-resin, repeated twice for 3.5 minutes each.[8][9] | Direct formation of a disulfide bond. | A fast and reliable on-resin method.[8] Can be performed in the presence of other protecting groups like Trt and SIT.[9] |
| Palladium (Pd) Complexes | Palladium complexes can be used for Acm removal under specific conditions.[10][11] | Formation of the free thiol. | Milder, non-oxidative conditions. |
| Platinum (Pt) Complexes | trans-[PtBr₂(CN)₄]²⁻ can mediate Acm deprotection.[12][13] | Direct formation of a disulfide bond. | Efficient for disulfide bond formation in an aqueous medium.[12] |
| Copper(II) Sulfate (CuSO₄) and 1,2-aminothiols | CuSO₄ and a 1,2-aminothiol under aerobic conditions.[14] | Direct formation of a disulfide bond. | A newer method for oxidative deprotection. |
Experimental Protocols
Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation
This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.
Materials:
-
Acm-protected peptide
-
Aqueous acetic acid (40%) or a suitable solvent mixture (e.g., aqueous methanol)
-
Iodine (I₂) solution in a suitable solvent (e.g., 40% acetic acid or methanol)
Procedure:
-
Dissolve the Acm-protected peptide in 40% aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M.[2]
-
With stirring, add a solution of iodine (25 to 50-fold excess) dissolved in the same solvent.[2]
-
Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.[3]
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.
-
Purify the cyclized peptide by preparative HPLC.
Protocol 2: Mercury(II) Acetate-Mediated Acm Deprotection to Yield a Free Thiol
This protocol results in the formation of a free thiol and is applicable when a subsequent reaction at the cysteine residue is desired.
Materials:
-
Acm-protected peptide
-
Deionized water or 10% (v/v) aqueous acetic acid
-
Glacial acetic acid
-
Aqueous ammonia
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
Dissolve the protected peptide in water or 10% (v/v) aqueous acetic acid (e.g., 1 mg peptide per 100 µL solvent).[6]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[6]
-
Add 1.0 equivalent of mercury(II) acetate per S-acetamidomethyl group in the peptide while stirring.[6]
-
Readjust the pH of the solution to 4.0 with acetic acid or aqueous ammonia.[6]
-
Stir the mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add β-mercaptoethanol (e.g., 0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.[6]
-
Remove the precipitate by centrifugation.[6]
-
The supernatant containing the deprotected peptide can be further purified by HPLC.
Protocol 3: On-Resin Acm Deprotection and Cyclization using N-Chlorosuccinimide (NCS)
This protocol is a rapid and efficient method for on-resin disulfide bond formation.
Materials:
-
Peptidyl-resin with two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[8]
-
Add a solution of NCS (3 equivalents) in DMF to the resin.[8]
-
Agitate the mixture for 3.5 minutes.[8]
-
Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[8]
-
Wash the resin thoroughly with DMF and then DCM, and dry the resin.
-
Cleave the peptide from the resin and remove other side-chain protecting groups using an appropriate cleavage cocktail for 45-60 minutes.[8]
-
Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and analyze by HPLC and LC-MS.[8]
Visualizations
Caption: Experimental workflow for Acm deprotection.
Caption: Factors affecting the selectivity of Acm deprotection.
Concluding Remarks
The selective deprotection of the Acm group from cysteine is a critical step in the synthesis of complex peptides. The choice of the deprotection method should be carefully considered based on the specific requirements of the peptide and the overall synthetic strategy. While traditional methods using heavy metals are effective, newer protocols employing reagents like NCS offer milder and more efficient alternatives, particularly for on-resin applications. Careful optimization of reaction conditions and diligent monitoring of the reaction progress are essential for achieving high yields and purity of the final product.
References
- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. biotage.com [biotage.com]
- 4. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Strategic Use of Fmoc-Cys(Acm)-OH for the Synthesis of Peptides with Multiple Disulfide Bridges
References
- 1. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptidetherapeutics.org [peptidetherapeutics.org]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: On-Resin vs. Solution-Phase Disulfide Bond Formation with Fmoc-Cys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, imparting crucial structural constraints necessary for their function. The acetamidomethyl (Acm) protecting group on the thiol side chain of cysteine, Fmoc-Cys(Acm)-OH, is a widely utilized building block in solid-phase peptide synthesis (SPPS) due to its stability to the repeated piperidine (B6355638) treatments for Fmoc group removal and to final trifluoroacetic acid (TFA) cleavage from the resin. The subsequent deprotection of the Acm group and concomitant oxidation to form a disulfide bridge can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage of the peptide into solution (solution-phase). This document provides a detailed comparison of these two methodologies, including quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific application.
Comparison of On-Resin and Solution-Phase Disulfide Bond Formation
The choice between on-resin and solution-phase disulfide bond formation depends on several factors, including the peptide sequence, the desired purity, and the scale of the synthesis. On-resin methods benefit from the "pseudo-dilution" effect, where the individual peptide chains are isolated from each other on the resin beads, thereby favoring intramolecular cyclization over intermolecular oligomerization.[1] This often leads to higher yields of the desired monomeric cyclic peptide and simplifies purification.[2] Solution-phase cyclization, while a more traditional approach, can be prone to aggregation and the formation of dimers and higher-order oligomers, especially at higher peptide concentrations.[3]
Data Presentation
The following tables summarize quantitative data extracted from various studies on the synthesis of cyclic peptides, offering a comparison between on-resin and solution-phase disulfide bond formation strategies.
| Method | Peptide | Oxidizing Agent | Reaction Time | Crude Purity (%) | Overall Yield (%) | Reference |
| On-Resin | Oxytocin (B344502) | Iodine | Not Specified | 92 | 85 | |
| On-Resin | Oxytocin | N-Chlorosuccinimide (NCS) | 7 min | ≥87 | Not Reported | [4] |
| On-Resin | Atosiban | Iodine | 30 min | Quantitative Conversion | Not Reported | [3] |
| Solution-Phase | Oxytocin | Iodine | Not Specified | Not Reported | 28 | [5] |
| Solution-Phase | Oxytocin | Air Oxidation | Not Specified | Not Reported | 21-33 | [5][6] |
Table 1: Comparison of On-Resin and Solution-Phase Disulfide Bond Formation for Oxytocin and Atosiban.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
On-Resin Disulfide Bond Formation using Iodine
This protocol is adapted for the on-resin cyclization of a peptide containing two Cys(Acm) residues.
Materials:
-
Peptidyl-resin with two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Iodine (I₂)
-
Ascorbic acid
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DMF (approximately 10 mL per gram of resin) for 1 hour in a reaction vessel.
-
Prepare a 0.1 M solution of iodine in DMF.
-
Drain the DMF from the swollen resin.
-
Add the iodine solution to the resin (typically 10 equivalents relative to the peptide).
-
Gently agitate the resin suspension at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the reaction is complete, drain the iodine solution.
-
Wash the resin extensively with DMF (5 x resin volume) until the filtrate is colorless.
-
To remove residual iodine, wash the resin with a 5% ascorbic acid solution in DMF (3 x resin volume).
-
Wash the resin again with DMF (5 x resin volume) followed by DCM (3 x resin volume).
-
Dry the resin under vacuum.
-
The cyclized peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.
Solution-Phase Disulfide Bond Formation using Iodine
This protocol describes the cyclization of a linear peptide with two Cys(Acm) residues after cleavage from the resin.
Materials:
-
Lyophilized linear peptide with two Cys(Acm) residues
-
Acetic acid
-
Deionized water
-
Iodine (I₂)
-
Ascorbic acid solution (1 M)
Procedure:
-
Dissolve the lyophilized peptide in a mixture of acetic acid and water (e.g., 50% acetic acid) to a final peptide concentration of 0.1-1 mg/mL. High dilution is crucial to favor intramolecular cyclization.
-
Prepare a stock solution of iodine in methanol (e.g., 0.1 M).
-
While stirring the peptide solution, add the iodine solution dropwise until a persistent yellow-brown color is observed, indicating an excess of iodine. Typically, a 10-50 fold excess of iodine is used.
-
Continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by analytical HPLC.
-
Once the cyclization is complete, quench the excess iodine by adding 1 M ascorbic acid solution dropwise until the yellow-brown color disappears.
-
The crude cyclic peptide solution can then be purified by preparative HPLC.
Visualizations
The following diagrams illustrate the workflows for on-resin and solution-phase disulfide bond formation.
References
- 1. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidetherapeutics.org [peptidetherapeutics.org]
- 3. researchgate.net [researchgate.net]
- 4. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]
Application Notes: Fmoc-Cys(Acm)-OH in the Synthesis of Therapeutic Peptides
Topic: Strategic Use of Fmoc-Cys(Acm)-OH for Regioselective Disulfide Bond Formation in Conotoxins
Introduction: Conotoxins are small, disulfide-rich neurotoxic peptides isolated from the venom of marine cone snails.[1][2] Their high potency and selectivity for a wide range of ion channels and receptors make them valuable leads for drug development, particularly in the treatment of neurological diseases and chronic pain.[1][2] A key structural feature of conotoxins is their complex framework of multiple disulfide bonds, which is crucial for their stability and biological activity.[1][3]
The chemical synthesis of conotoxins, especially those with three or more disulfide bridges, presents a significant challenge in ensuring the correct disulfide connectivity.[2] An orthogonal protection strategy during solid-phase peptide synthesis (SPPS) is essential for controlling the regioselective formation of these bonds. This compound, where the cysteine thiol is protected by an acetamidomethyl (Acm) group, is a cornerstone of this strategy. The Acm group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS but can be selectively removed post-cleavage, typically with iodine, to allow for controlled disulfide bond formation.[1][4]
Orthogonal Protection Strategy: The power of this compound lies in its use alongside other cysteine protecting groups with different lability profiles. A common strategy for a three-disulfide bond conotoxin involves:
-
Cys(Trt): The trityl (Trt) group is highly acid-labile and is removed during the final TFA cleavage from the resin. This exposes the first pair of cysteine thiols for the formation of the first disulfide bond.
-
Cys(Acm): The acetamidomethyl (Acm) group is stable to TFA but is cleaved by oxidative methods, most commonly with iodine.[5] This allows for the formation of the second disulfide bond after the first one has been established.
-
Other Stable Groups: For a third disulfide bond, a more robust protecting group like 4-methoxybenzyl (Mob) can be used, which requires harsher acidic conditions for removal than the standard cleavage cocktail.[1][2]
This hierarchical deprotection and oxidation sequence ensures that the disulfide bonds are formed in a specific, predetermined pattern, preventing the formation of scrambled isomers and simplifying purification.[6]
Data Presentation
The following tables summarize typical yields reported in the literature for the synthesis of conotoxins using an orthogonal strategy involving the Acm protecting group.
Table 1: Overall Synthesis Yields for Conotoxins
| Conotoxin Target | Number of Disulfide Bonds | Orthogonal Groups Used | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Various Conotoxins | 3 | Trt, Acm, Mob | 20–30 | [1][2][3] |
| µ-Conotoxin KIIIA | 3 | Trt, Acm, Mob | Not specified | [7] |
| α-Conotoxin Dimer | 4 | Trt, Acm, tBu, MeBzl | Good |[8] |
Table 2: Step-wise Yields for Regioselective Disulfide Bond Formation
| Synthesis Step | Conotoxin Example | Yield (%) | Conditions/Reagents | Reference |
|---|---|---|---|---|
| 1st Disulfide Bond (from Cys(Trt)) | Conotoxin reg3b | 71.4 | 4,4′-dipyridyl disulfide (DTDP) | [2] |
| 1st Disulfide Bond (from Cys(Trt)) | Conotoxin MVIIA | 60.1 | 4,4′-dipyridyl disulfide (DTDP) | [2] |
| 2nd Disulfide Bond (from Cys(Acm)) | Conotoxin reg3b | 90.2 | Iodine (I₂) | [2] |
| 2nd Disulfide Bond (from Cys(Acm)) | Conotoxin MVIIA | 78.1 | Iodine (I₂) in 90% AcOH/H₂O |[2] |
Experimental Protocols
These protocols provide a generalized methodology for the synthesis of a conotoxin with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the assembly of the linear peptide on a solid support using an automated peptide synthesizer.
-
Resin Selection: Start with a Rink Amide resin for a C-terminally amidated peptide.
-
Amino Acid Preparation: Prepare solutions of Fmoc-protected amino acids (4 equivalents), HCTU (4 equivalents), and DIEA (8 equivalents) in DMF.
-
Synthesis Cycle:
-
Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF for 20 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again.[1]
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 40-45 minutes.[1][9]
-
Washing: Repeat the washing step.
-
Monitoring: Use the Kaiser test to monitor the completion of each coupling step.[1]
-
-
Peptide Assembly: Repeat the synthesis cycle for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH and this compound at the desired positions.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Drying: Wash the final peptidyl-resin with DCM and dry under vacuum.
Protocol 2: Cleavage from Resin and Trt Deprotection
This protocol releases the peptide from the solid support while simultaneously removing acid-labile side-chain protecting groups, including Trt.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9][10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per 0.1 mmol of resin).[10]
-
Incubation: Stir the mixture at room temperature for 2.5-3 hours.
-
Filtration: Filter the resin and collect the TFA solution containing the peptide.
-
Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The resulting peptide will have free thiols at the positions previously protected by Trt and intact Acm groups on the other cysteines.
Protocol 3: First Disulfide Bond Formation (Oxidative Folding)
This protocol forms the first disulfide bond between the free cysteine thiols.
-
Peptide Dissolution: Dissolve the crude peptide in an aqueous buffer, such as 0.1 M ammonium (B1175870) bicarbonate (NH₄HCO₃) at pH 7.5-8.5, at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.[5]
-
Oxidation: Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours. The dissolved oxygen will facilitate the oxidation of the free thiols to form a disulfide bond.
-
Monitoring: Monitor the reaction by RP-HPLC and Mass Spectrometry to confirm the formation of the monocyclic intermediate.
-
Purification: Once the reaction is complete, acidify the solution with a small amount of TFA and purify the mono-bridged peptide using preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the intermediate peptide as a white powder.
Protocol 4: Second Disulfide Bond Formation (Acm Removal)
This protocol forms the second disulfide bond via iodine-mediated deprotection of the Acm groups and subsequent oxidation.
-
Peptide Dissolution: Dissolve the purified mono-bridged peptide in an aqueous solvent mixture. A common choice is 40-50% aqueous acetic acid or an ACN/H₂O/TFA mixture.[10][11] The peptide concentration should be around 0.5 mg/mL.[7]
-
Iodine Treatment: Prepare a solution of iodine (I₂) in a suitable solvent (e.g., methanol (B129727) or acetic acid). Add this solution dropwise to the stirring peptide solution until a stable yellow color persists. A 10- to 20-fold excess of iodine per Acm group is typically used.[10][12]
-
Reaction: Let the reaction proceed for 30-60 minutes at room temperature.[12]
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.[10][12]
-
Purification: Dilute the reaction mixture with water, acidify, and immediately purify the final, fully folded conotoxin by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the regioselective synthesis of a two-disulfide bond conotoxin.
Diagram 2: Orthogonal Deprotection Strategy
Caption: Logical flow of the orthogonal deprotection and oxidation steps.
References
- 1. mdpi.com [mdpi.com]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies [mdpi.com]
- 8. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Iodine-Mediated Deprotection and Cyclization of Acm-Cysteine Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the iodine-mediated deprotection of S-acetamidomethyl (Acm) protected cysteine residues and the subsequent formation of intramolecular disulfide bonds in peptides. This method is a cornerstone in synthetic peptide chemistry, enabling the regioselective formation of disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides.
Introduction
The S-acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol functional group of cysteine in solid-phase peptide synthesis (SPPS). Its stability to the acidic conditions of peptide cleavage from the resin and the basic conditions of Fmoc removal makes it an ideal choice for orthogonal protection strategies. The deprotection of Cys(Acm) and concomitant oxidative cyclization to form a disulfide bond can be efficiently achieved in a single step using iodine. This method is applicable for both on-resin and in-solution cyclization strategies. However, careful control of reaction conditions is paramount to minimize potential side reactions, such as the iodination of sensitive amino acid residues like tyrosine, methionine, and tryptophan.[1]
Principle of the Reaction
The reaction mechanism involves the electrophilic attack of iodine on the sulfur atom of the Acm-protected cysteine. This leads to the formation of a sulfenyl iodide intermediate, which is highly reactive. A second cysteine thiol (either another deprotected Acm-cysteine or a free thiol) then attacks the sulfenyl iodide, resulting in the formation of a disulfide bond and the release of iodide. The overall reaction is an oxidative process where two thiol groups are oxidized to form a disulfide bridge.
Key Considerations and Potential Side Reactions
Before proceeding with the experimental protocols, it is crucial to consider the following factors:
-
Peptide Sequence: The presence of sensitive amino acids such as Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met) can lead to side reactions.[1] Iodine can cause iodination of the aromatic rings of Tyr and Trp.
-
Solvent System: The choice of solvent can significantly influence the reaction rate and the extent of side reactions. Common solvents include dimethylformamide (DMF), methanol (B129727) (MeOH), acetic acid (AcOH), and mixtures with water.
-
Equivalents of Iodine: An excess of iodine is typically required to drive the reaction to completion. However, a large excess can increase the likelihood of side reactions.[1][2] The optimal number of equivalents should be determined empirically for each peptide.
-
Reaction Time: The reaction is generally rapid, often completing within an hour.[3][4][5] Prolonged reaction times can also contribute to the formation of byproducts.[4]
-
Quenching: After the reaction is complete, it is essential to quench the excess iodine to prevent further reactions.[1][2] This is commonly achieved by adding a reducing agent like ascorbic acid or sodium thiosulfate.
-
On-Resin vs. In-Solution Cyclization: On-resin cyclization can offer advantages by minimizing intermolecular reactions and simplifying purification.[6] In-solution cyclization is performed after cleavage and purification of the linear peptide and may be preferred in certain cases to avoid issues related to resin swelling and reagent accessibility.
Data Presentation
The following tables summarize typical reaction conditions and reported outcomes for iodine-mediated Acm deprotection and cyclization.
Table 1: On-Resin Cyclization Conditions
| Parameter | Condition | Source |
| Reagent | Iodine (I₂) | [3][6][7] |
| Equivalents of Iodine | 5 - 15 equivalents | [3][6][7] |
| Solvent | DMF, DMF/H₂O (4:1) | [3][6] |
| Reaction Time | 30 - 60 minutes | [3][6][7] |
| Temperature | Room Temperature | [6] |
| Quenching Agent | 2% Ascorbic Acid in DMF | [6] |
Table 2: In-Solution Cyclization Conditions
| Parameter | Condition | Source |
| Reagent | Iodine (I₂) | [5][8] |
| Peptide Concentration | ~1 mg/mL (10⁻³ to 10⁻⁴ M) | [5][8] |
| Solvent | 40-50% aqueous Acetic Acid, 50% MeOH / 50% H₂O with 25mM HCl | [5][8] |
| Equivalents of Iodine | 10 - 50 fold excess | [5][8] |
| Reaction Time | ~1 hour | [5] |
| Temperature | Room Temperature | [5] |
| Quenching Agent | Ascorbic Acid | [5] |
Experimental Protocols
Protocol 1: On-Resin Iodine-Mediated Deprotection and Cyclization
This protocol is adapted from established methods for on-resin cyclization.[3][6]
Materials:
-
Peptide-resin with Acm-protected cysteine(s)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Deionized Water
-
Ascorbic Acid
-
Dichloromethane (DCM)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30 minutes.
-
Iodine Solution Preparation: Prepare a solution of iodine in your chosen solvent. For example, a 0.25 M solution of iodine in DMF.
-
Reaction: Drain the DMF from the resin. Add the iodine solution (5-10 equivalents relative to the peptide on the resin) to the swollen resin.[3][6] Agitate the mixture at room temperature for 1 hour.[3]
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to monitor the progress of the reaction.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (3 times).
-
Quenching: Wash the resin with a 2% solution of ascorbic acid in DMF (2 times) to quench any remaining iodine.[6] The disappearance of the brown color indicates the complete removal of iodine.
-
Final Washes: Wash the resin again with DMF (5 times) followed by DCM (3 times).[6]
-
Drying and Cleavage: Dry the resin under vacuum. The cyclized peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).
Protocol 2: In-Solution Iodine-Mediated Deprotection and Cyclization
This protocol is suitable for peptides that have been cleaved from the resin and purified as the linear Acm-protected precursor.[5][8]
Materials:
-
Lyophilized linear peptide with Acm-protected cysteine(s)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Iodine (I₂)
-
Ascorbic Acid
-
HPLC system for analysis and purification
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent system to a concentration of approximately 1 mg/mL.[5] A common solvent is 50% methanol/water containing 25 mM HCl or 40% aqueous acetic acid.[5][8]
-
Iodine Solution Preparation: Prepare a stock solution of iodine (e.g., 10 mg/mL) in methanol.
-
Reaction: While stirring the peptide solution, add the iodine solution dropwise until a faint yellow color persists. Alternatively, add a calculated amount of iodine (10-50 fold excess).[8] Let the reaction proceed at room temperature for 1 hour.[5]
-
Monitoring: Monitor the reaction by injecting small aliquots into an HPLC-MS system to check for the disappearance of the starting material and the formation of the cyclized product.
-
Quenching: Once the reaction is complete, add a solution of ascorbic acid dropwise until the yellow color of the excess iodine disappears.[5]
-
Purification: The crude cyclized peptide can be purified by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final cyclized peptide.
Visualizations
Reaction Pathway
Caption: Mechanism of Acm deprotection and disulfide bond formation.
Experimental Workflow: On-Resin Cyclization
Caption: Workflow for on-resin iodine-mediated cyclization.
Experimental Workflow: In-Solution Cyclization
Caption: Workflow for in-solution iodine-mediated cyclization.
Conclusion
Iodine-mediated deprotection and cyclization of Acm-cysteine peptides is a robust and widely adopted method in peptide chemistry. By carefully selecting the reaction conditions and being mindful of potential side reactions, researchers can efficiently synthesize cyclic peptides with high purity and yield. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this essential technique in the laboratory. It is always recommended to perform small-scale optimization experiments for each new peptide to determine the ideal conditions for cyclization.
References
- 1. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
Application of Fmoc-Cys(Acm)-OH in Peptide Library Construction: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected L-cysteine with an acetamidomethyl (Acm) protected sulfhydryl group, Fmoc-Cys(Acm)-OH, is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly for the construction of cyclic peptide libraries. The Acm group provides orthogonal protection to the acid-labile side-chain protecting groups (like tBu, Trt) and the base-labile Fmoc group, enabling the synthesis of complex peptides with precisely controlled disulfide bond formation.[1][2][3] This strategy is invaluable in drug discovery, where cyclic peptides are sought after for their enhanced stability, target affinity, and specificity compared to their linear counterparts.[4][5]
The Acm group is stable throughout the standard cycles of Fmoc-SPPS, which involve repeated treatments with a mild base (e.g., piperidine) for Fmoc removal and acidic conditions for the final cleavage from the resin.[6][7] This stability ensures the integrity of the cysteine residue until the desired stage of disulfide bond formation. The selective removal of the Acm group and subsequent cyclization can be achieved either on-resin or in solution, most commonly through oxidative methods involving iodine.[3][8] This one-pot deprotection and cyclization is efficient and minimizes handling of the often-sensitive linear peptide precursors.[9]
The construction of peptide libraries using this compound allows for the generation of vast numbers of diverse cyclic peptides for screening against various biological targets.[10][11] These libraries are instrumental in identifying novel therapeutic leads, for instance, by targeting protein-protein interactions (PPIs) which are often challenging for small molecules.[12][13] The conformational constraint imposed by the disulfide bridge in cyclic peptides can lead to higher binding affinities and selectivities for their targets.[4]
Key Advantages of Using this compound:
-
Orthogonal Protection: The Acm group is stable to the reagents used for Fmoc removal (piperidine) and final cleavage from the resin (TFA), allowing for selective deprotection and cyclization.[1][6]
-
Controlled Disulfide Bond Formation: Enables the precise formation of disulfide bridges at a desired step in the synthesis, which is crucial for creating peptides with specific three-dimensional structures.[10]
-
Compatibility with SPPS: Fully compatible with standard automated and manual Fmoc-SPPS protocols.[7][14]
-
Versatility in Cyclization: The deprotection and cyclization can be performed both on the solid support (on-resin) and after cleavage (in solution).[8][15]
-
High-Throughput Synthesis: Facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening and discovery.[10][16]
Data Presentation
The following tables summarize representative quantitative data related to the synthesis and screening of peptide libraries, including those utilizing cysteine residues for cyclization. While specific data for libraries constructed exclusively with this compound is not always detailed in the literature, the presented data provides a general expectation of yields and outcomes in similar methodologies.
Table 1: Representative On-Resin Cyclization Efficiency
| Peptide Sequence/Library | Cyclization Method | Crude Purity/Yield of Cyclic Product | Reference |
| Model Peptide with C-terminal Glu | On-resin lactamization (50°C double coupling) | 22-28% | [17] |
| Model Peptide with C-terminal Asp | On-resin lactamization | Lower than Glu-linked peptide | [17] |
| Tyrocidine A Analogue Library | On-resin cyclization | 90.2% (theoretical yield 90%) | [16] |
| General Hexapeptides and larger | On-resin N-to-C cyclization with PyBOP | Essentially quantitative (≥99.96%) | [18] |
Table 2: Comparison of Cysteine Protecting Groups in Fmoc SPPS
| Fmoc-Cys Derivative | Racemization during DIPCDI/Oxyma Pure coupling | Notes | Reference |
| Fmoc-Cys(Thp)-OH | 0.74% | Superior results in reducing racemization and side reactions. | [7] |
| Fmoc-Cys(Trt)-OH | 3.3% | Commonly used, but higher potential for racemization. | [7] |
| Fmoc-Cys(Dpm)-OH | 6.8% | Higher potential for racemization compared to Thp and Trt. | [7] |
| This compound | Not specified, but generally low | Exhibits excellent synthesis characteristics. | [6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Two Cys(Acm) Residues
This protocol describes the manual synthesis of a model linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry.
1. Resin Preparation:
- Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
3. Amino Acid Coupling:
- Dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
- Add the coupling solution to the deprotected resin.
- Agitate for 2-4 hours at room temperature. For this compound, the coupling procedure is the same.
- Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
- Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Oxidative Cyclization using Iodine
This protocol details the on-resin deprotection of Acm groups and simultaneous formation of a disulfide bond.[8]
1. Resin Suspension:
- Suspend the peptidyl-resin from Protocol 1 in DMF (approximately 1 mL per gram of resin).
2. Iodine Treatment:
- Prepare a solution of iodine (10 equivalents relative to the peptide) in a 4:1 (v/v) mixture of DMF and water.
- Add the iodine solution to the resin suspension.
3. Reaction:
- Shake the reaction mixture at room temperature for 40-60 minutes.
4. Resin Washing:
- Filter the resin.
- Wash the resin sequentially with:
- DMF (3 times)
- 2% ascorbic acid in DMF (2 times) to quench excess iodine.
- DMF (5 times)
- DCM (3 times)
5. Cleavage and Deprotection:
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude cyclic peptide in cold diethyl ether.
- Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
6. Purification:
- Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Solution-Phase Oxidative Cyclization
This protocol describes the cyclization of the Acm-protected peptide after cleavage from the resin.
1. Cleavage of the Linear Peptide:
- Following the completion of the linear peptide synthesis (Protocol 1), cleave the peptide from the resin using a standard TFA cleavage cocktail. The Acm groups will remain intact.
- Precipitate and dry the crude linear peptide with protected Cys(Acm) residues.
2. Dissolution:
- Dissolve the crude linear peptide in an aqueous solvent mixture, such as 50% acetonitrile/water or 50% acetic acid/water, at a high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or polymerization.
3. Iodine Titration:
- Slowly add a solution of iodine in methanol (B129727) or ethanol (B145695) dropwise to the stirring peptide solution until a faint, persistent yellow color is observed, indicating a slight excess of iodine.
4. Reaction:
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the cyclization by LC-MS.
5. Quenching:
- Quench the excess iodine by adding a few drops of aqueous ascorbic acid or sodium thiosulfate (B1220275) solution until the yellow color disappears.
6. Purification:
- Purify the cyclic peptide directly from the reaction mixture using preparative RP-HPLC.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and concepts.
Figure 1: Workflow for the synthesis of a cyclic peptide library using on-resin cyclization.
References
- 1. Phage Peptide Libraries As a Source of Targeted Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Identification of Peptides Specifically Targeted to Gastric Cancer Cells from a Phage Display Peptide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Genetically Encoded Cyclic Peptide Libraries: From Hit to Lead and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (this compound) | Semantic Scholar [semanticscholar.org]
- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 11. Synthesis and Screening of a Cyclic Peptide Library: Discovery of Small-Molecule Ligands against Human Prolactin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Screening of Combinatorial Peptide Libraries for Targeting Key Molecules or Protein-Protein Interactions in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 16. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Compatibility of Fmoc-Cys(Acm)-OH with Different Resin Types in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a solid support is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), directly influencing the yield, purity, and overall success of peptide synthesis. This is particularly true when incorporating amino acids with sensitive side chains, such as cysteine. Fmoc-Cys(Acm)-OH, with its acetamidomethyl (Acm) protected thiol group, is a valuable building block for the synthesis of peptides containing multiple disulfide bonds, as the Acm group is stable to standard Fmoc-SPPS conditions and can be selectively removed later. This document provides a detailed overview of the compatibility of this compound with three commonly used SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. Detailed protocols for loading, peptide elongation, and cleavage are provided, along with a summary of expected outcomes and potential side reactions.
Resin Compatibility Overview
The choice of resin is primarily dictated by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to different chemical conditions. The compatibility of this compound with each resin is summarized below.
| Resin Type | C-Terminal Functionality | Key Characteristics for this compound |
| Wang Resin | Carboxylic Acid | Standard choice for peptide acids; risk of racemization and β-elimination for C-terminal cysteine. |
| Rink Amide Resin | Amide | Standard choice for peptide amides; Acm group is stable to standard cleavage conditions.[1][2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Peptide | Highly acid-sensitive, allowing for mild cleavage and synthesis of fully protected fragments; minimizes C-terminal cysteine racemization.[3][4][5] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the use of this compound with each resin type. Note that actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Table 1: Loading Efficiency
| Resin Type | Typical Loading Range (mmol/g) | Factors Influencing Loading |
| Wang Resin | 0.4 - 0.8 | Amino acid activation method, reaction time, temperature.[6] |
| Rink Amide Resin | 0.3 - 1.0[2] | Standard amide bond formation is generally efficient. |
| 2-Chlorotrityl Chloride Resin | 0.3 - 0.9[7] | Equivalents of amino acid and base, reaction time, solvent.[4][7] |
Table 2: Cleavage Yield
| Resin Type | Typical Cleavage Yield Range (%) | Cleavage Cocktail | Factors Influencing Yield |
| Wang Resin | 70 - 95 | TFA/H₂O/TIS (95:2.5:2.5) | Peptide sequence, length, steric hindrance. |
| Rink Amide Resin | 70 - 95 | TFA/H₂O/TIS (95:2.5:2.5) | Completeness of synthesis, potential for side reactions.[8] |
| 2-Chlorotrityl Chloride Resin | > 90 | Acetic acid/TFE/DCM or 1% TFA in DCM | Mild cleavage conditions generally lead to high yields.[9][10] |
Table 3: Potential Side Reactions
| Resin Type | Primary Side Reaction(s) | Typical Percentage (%) | Mitigation Strategies |
| Wang Resin | Racemization of C-terminal Cys | Can be significant | Use of DIC/HOBt for coupling, avoid base-mediated methods. |
| S-alkylation during cleavage | Up to 35% | Use of scavengers in the cleavage cocktail. | |
| Rink Amide Resin | Linker decomposition byproducts | Variable | Use of modified Rink Amide resins or optimized cleavage cocktails. |
| 2-Chlorotrityl Chloride Resin | Premature cleavage | Low | Careful handling and use of very mild acids for deprotection steps. |
| Racemization of C-terminal Cys | Minimal | The steric hindrance of the trityl group minimizes racemization.[3][4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for utilizing this compound in SPPS with the different resin types.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glycopep.com [glycopep.com]
- 6. bharavilabs.in [bharavilabs.in]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-Cys(Acm)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and proteins. The thiol group of cysteine is highly reactive and often participates in the formation of disulfide bridges, which are essential for the correct folding and stability of the peptide. To prevent unwanted side reactions during solid-phase peptide synthesis (SPPS), the thiol group must be protected. The acetamidomethyl (Acm) group is a commonly used protecting group for the sulfhydryl function of cysteine due to its stability under the acidic and basic conditions of Fmoc-based SPPS. However, the coupling of Fmoc-Cys(Acm)-OH can be challenging, with risks of racemization and other side reactions. This document provides detailed application notes and protocols for efficient coupling strategies of this compound.
Coupling Strategies and Considerations
The choice of coupling reagent and conditions is paramount for the successful incorporation of this compound while minimizing side reactions. Cysteine residues are particularly susceptible to racemization during activation.[1][2] This risk is heightened with base-mediated activation methods. Therefore, careful selection of coupling reagents and bases is crucial.
Key Considerations:
-
Racemization: The primary concern during the coupling of any amino acid, and particularly cysteine, is the loss of stereochemical integrity. Base-mediated activation can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. The use of hindered bases like 2,4,6-collidine instead of more common bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can significantly suppress this side reaction.[2] Lowering the coupling temperature can also limit racemization.[1]
-
Coupling Efficiency: Achieving a high coupling yield is essential for the synthesis of long peptides. The choice of coupling reagent directly impacts the efficiency of the reaction. Reagents are broadly classified into two categories: carbodiimides and aminium/phosphonium salts.
-
Side Reactions: Apart from racemization, other side reactions can occur, such as the formation of piperidinyl-alanine at the C-terminal cysteine.[3] The choice of resin and protecting groups for other amino acids in the sequence should also be considered to avoid unwanted side reactions during cleavage and deprotection.
Comparative Analysis of Coupling Reagents
A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages. The following table summarizes the performance of commonly used coupling reagents for the incorporation of this compound.
| Coupling Reagent/Method | Additive | Base | Advantages | Disadvantages | Typical Racemization Level |
| DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) or Oxyma Pure | N/A (for pre-activation) or mild base | Cost-effective, low risk of racemization under base-free pre-activation conditions.[4] | Slower reaction kinetics compared to aminium salts. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. | Low |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (intrinsic) | DIPEA, NMM, Collidine | High coupling efficiency and rapid reaction kinetics.[5][6] | Higher risk of racemization, especially with DIPEA or NMM.[2] Can cause guanidinylation of the N-terminus if used in excess.[6] | Moderate to High |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HOAt (intrinsic) | DIPEA, NMM, Collidine | Very high coupling efficiency, faster than HBTU, and reduced racemization due to the presence of HOAt.[6][7] | More expensive than HBTU. Can also cause guanidinylation if used in excess.[6] | Low to Moderate |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Oxyma Pure (intrinsic) | DIPEA, NMM, Collidine | High coupling efficiency, comparable to HATU. Safer alternative to HOBt/HOAt-based reagents.[4] | Relatively newer reagent, may be more expensive. | Low |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using different coupling strategies. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: DIC/HOBt Mediated Coupling
This method is a classic and cost-effective approach with a lower risk of racemization.
Materials:
-
This compound (0.4 mmol, 4 eq.)
-
DIC (0.4 mmol, 4 eq.)
-
HOBt (0.4 mmol, 4 eq.)
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.
-
Add the DIC to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
Protocol 2: HATU Mediated Coupling
This protocol utilizes a highly efficient aminium salt reagent for rapid and effective coupling.
Materials:
-
This compound (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
2,4,6-Collidine (0.8 mmol, 8 eq.)
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add 2,4,6-collidine to the solution and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
Once the reaction is complete, wash the resin with DMF (5x) and DCM (3x).
Visualizing the Workflow
The following diagrams illustrate the general workflow for the coupling of this compound in SPPS.
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Simplified mechanism of racemization via oxazolone formation.
Conclusion
The successful incorporation of this compound into a peptide sequence relies on a careful balance of coupling efficiency and the suppression of side reactions, particularly racemization. While highly active aminium salt reagents like HATU offer rapid and efficient coupling, carbodiimide-based methods with additives like HOBt or Oxyma Pure provide a more conservative approach with a lower risk of racemization. The use of hindered bases such as 2,4,6-collidine is strongly recommended, especially when using aminium-based coupling reagents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select the most appropriate strategy for their specific synthetic needs, ultimately leading to the successful synthesis of high-quality cysteine-containing peptides.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-Cys(Acm)-OH for Site-Specific Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and drug development, the precise introduction of modifications and structural constraints is paramount for achieving desired biological activity and stability. Fmoc-Cys(Acm)-OH, an N-α-Fmoc-protected L-cysteine derivative with its sulfhydryl group shielded by an acetamidomethyl (Acm) group, is a critical building block for the site-specific modification of peptides. The Acm group's unique stability profile—resistant to the basic conditions of Fmoc deprotection and the acidic conditions of standard peptide cleavage—renders it an invaluable tool for orthogonal protection strategies. This allows for the selective deprotection of the cysteine thiol, enabling the controlled formation of disulfide bridges, pegylation, lipidation, or conjugation to other molecules at a specific position within the peptide sequence.
These application notes provide a comprehensive overview of the utility of this compound in solid-phase peptide synthesis (SPPS), detailing various protocols for the deprotection of the Acm group and the subsequent site-specific modifications.
Principle of Orthogonal Protection using this compound
The core utility of this compound lies in its orthogonal protection scheme. During standard Fmoc-based SPPS, the peptide chain is assembled on a solid support. The Fmoc group on the N-terminus of the growing peptide chain is removed with a mild base, typically piperidine (B6355638), to allow for the coupling of the next Fmoc-protected amino acid. The acid-labile protecting groups on other amino acid side chains (e.g., Boc, tBu, Trt) remain intact during this process. The Acm group on the cysteine side chain is also stable to these conditions.
Once the full peptide sequence is assembled, the Acm group can be selectively removed while the peptide is still on the resin or after cleavage from the resin with other side-chain protecting groups still attached. This selective deprotection unveils a reactive thiol group, which can then be targeted for specific chemical modifications, most commonly the formation of a disulfide bond.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer or manual synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat again with 20% piperidine in DMF for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
For the incorporation of this compound, follow the same procedure as for other amino acids.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin extensively with DMF and DCM, and then dry the peptide-resin under vacuum.
Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine
This method is a widely used one-pot procedure for the simultaneous deprotection of two Cys(Acm) residues and the formation of a disulfide bridge while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing two Cys(Acm) residues
-
Iodine (I₂)
-
Solvents: DMF, water
-
Washing solutions: DMF, 2% ascorbic acid in DMF, DCM
Procedure:
-
Suspend the linear peptide-resin in DMF (approximately 1 mL per gram of resin).[1]
-
Prepare a solution of iodine (10 equivalents relative to the resin loading) in a mixture of DMF and water (4:1 v/v).[1]
-
Add the iodine solution to the resin suspension and shake the reaction mixture at room temperature for 40 minutes.[1]
-
Filter the resin to remove the iodine solution.
-
Wash the resin thoroughly with DMF (3 times).
-
To quench any remaining iodine, wash the resin with 2% ascorbic acid in DMF (2 times).[1]
-
Perform final washes with DMF (5 times) and DCM (3 times).[1]
-
The resin now contains the cyclized peptide, which can be cleaved from the resin using standard cleavage protocols.
Protocol 3: Solution-Phase Acm Deprotection using Mercury(II) Acetate (B1210297)
This protocol is suitable for peptides that have been cleaved from the resin with the Acm group intact. It allows for purification of the linear Acm-protected peptide before disulfide bond formation. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.
Materials:
-
Acm-protected peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
10% (v/v) aqueous acetic acid
-
β-mercaptoethanol
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the protected peptide in 10% (v/v) aqueous acetic acid (100 µL/mg of peptide) and adjust the pH to 4.0 with glacial acetic acid.[2]
-
With stirring, add 1.0 equivalent of mercury(II) acetate per Acm group in the peptide.[2]
-
Readjust the pH to 4.0 with acetic acid or aqueous ammonia (B1221849) and stir the mixture at room temperature for 1 hour under an inert atmosphere.[2]
-
To remove the mercury, add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.[2]
-
A precipitate will form. Centrifuge the mixture to remove the precipitate.
-
The supernatant containing the deprotected peptide can then be purified by HPLC.
Protocol 4: On-Resin Acm Deprotection and Disulfide Formation using N-Chlorosuccinimide (NCS)
NCS offers a rapid and efficient method for on-resin Acm removal and disulfide bond formation, often with faster kinetics than iodine.
Materials:
-
Peptide-resin containing two Cys(Acm) residues
-
N-Chlorosuccinimide (NCS)
-
Solvent: DMF
Procedure:
-
Swell the Acm-protected peptidyl resin (e.g., 50 mg) in DMF.
-
Treat the resin with 3 equivalents of NCS dissolved in DMF for 3.5 minutes.[3]
-
Repeat the NCS treatment for another 3.5 minutes.[3]
-
After the NCS treatment, wash the peptidyl resin thoroughly with DMF and DCM.
-
The resin-bound cyclized peptide is now ready for cleavage and purification.
Quantitative Data Presentation
The efficiency of Acm deprotection and subsequent disulfide bond formation can vary depending on the method, reaction conditions, and the peptide sequence. The following tables summarize available quantitative data for different deprotection methods.
Table 1: Comparison of On-Resin Acm Deprotection and Cyclization Methods
| Method | Reagent & Conditions | Peptide/Resin | Purity/Yield | Reference |
| Iodine Oxidation | 10 eq. I₂ in DMF/H₂O (4:1), 40 min, RT | Generic Peptide-Resin | Method described, specific yield not provided | [1] |
| NCS Oxidation | 2 x 3 eq. NCS in DMF, 2 x 3.5 min, RT | α-conotoxin SI on Rink Amide Resin | 81.7% HPLC purity of the first disulfide bond | [3] |
Table 2: Comparison of Solution-Phase Acm Deprotection Methods
| Method | Reagent & Conditions | Peptide | Purity/Yield | Reference |
| Mercury(II) Acetate | 1 eq. Hg(OAc)₂ per Acm, pH 4.0, 1 hr, RT | Generic Peptide | Protocol provided, specific yield not provided | [2] |
| DTNP | 15 eq. DTNP, 2% thioanisole (B89551) in TFA, 2 hr | VTGGC(Acm)A-OH | ~90% deprotection, 62% final yield after purification | [4] |
| Palladium(II) Chloride | 10 eq. PdCl₂ | Ub4_ix_S7C | 42% isolated yield | [5] |
Visualization of Workflows and Principles
Experimental Workflow for Site-Specific Modification
The following diagram illustrates the general workflow for synthesizing a site-specifically modified peptide using this compound.
Principle of Orthogonal Protection
This diagram illustrates the concept of orthogonal protection using Fmoc, acid-labile side-chain protecting groups, and the Acm group.
Potential Side Reactions and Considerations
While this compound is a robust building block, researchers should be aware of potential side reactions during deprotection:
-
Iodine-mediated oxidation: Can lead to the iodination of sensitive residues like tyrosine and tryptophan. Careful control of iodine equivalents and reaction time is crucial.
-
Thallium(III) trifluoroacetate: This reagent is highly toxic and should be used with extreme caution. It has been reported to cause Acm group migration to serine or threonine residues.[6]
-
Mercury(II) acetate: Due to its toxicity, its use is often avoided in favor of less hazardous methods.
-
Peptide sequence dependency: The efficiency of deprotection and the propensity for side reactions can be influenced by the surrounding amino acid sequence.
Conclusion
This compound is an essential tool for the synthesis of complex and modified peptides. Its orthogonal protecting group strategy allows for the precise and site-specific introduction of a wide range of chemical modifications. By carefully selecting the appropriate deprotection method and optimizing reaction conditions, researchers can successfully synthesize peptides with defined structures and functionalities for applications in drug discovery, diagnostics, and fundamental biological research.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Automated Solid-Phase Synthesis of Peptides Containing Fmoc-Cys(Acm)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into synthetic peptides is crucial for various applications, including the formation of disulfide bridges to mimic natural peptide structures, site-specific conjugation, and the development of therapeutic peptides. The acetamidomethyl (Acm) group is a valuable thiol-protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under the acidic and basic conditions of the synthesis cycle. This stability allows for the synthesis of the full-peptide chain while keeping the cysteine thiol masked. The Acm group can then be selectively removed post-synthesis or on-resin to facilitate disulfide bond formation. This document provides detailed protocols and application notes for the automated solid-phase synthesis of peptides containing Fmoc-Cys(Acm)-OH.
Key Considerations for Incorporating this compound
The successful incorporation of this compound in automated SPPS requires careful consideration of several factors to minimize side reactions and ensure high purity of the final peptide.
-
Racemization: Cysteine residues are susceptible to racemization during activation, particularly with base-mediated coupling methods. The use of carbodiimide (B86325) activation methods under acidic or neutral conditions can significantly reduce the risk of epimerization.
-
Steric Hindrance: The Acm group can introduce some steric hindrance, potentially leading to incomplete coupling reactions. Optimizing coupling times and using efficient coupling reagents are essential to drive the reaction to completion.
-
Side Reactions: During the final cleavage from the resin, the free thiol of cysteine can be susceptible to alkylation by carbocations generated from the cleavage of other side-chain protecting groups.[1] The use of appropriate scavengers in the cleavage cocktail is critical to prevent these side reactions.
Experimental Protocols
Automated Solid-Phase Peptide Synthesis Protocol
This protocol outlines a general procedure for automated SPPS of a peptide containing this compound on a rink amide resin for a C-terminal amide. Parameters may need to be optimized based on the specific peptide sequence and synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids, including this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Coupling reagents (e.g., DIC/Oxyma)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Automated Synthesizer Cycle for a Standard Amino Acid:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical protocol involves a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[2]
-
Washing: Wash the resin extensively with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: Add the Fmoc-amino acid (3-5 equivalents), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF. Couple for 30-60 minutes. For difficult couplings, a second coupling step may be necessary.[3]
-
Washing: Wash the resin with DMF and DCM.
Protocol for Incorporating this compound:
Follow the standard automated synthesizer cycle with the following recommendations for the this compound coupling step:
-
Coupling Reagents: Utilize a carbodiimide-based coupling strategy such as DIC/Oxyma to minimize racemization.
-
Coupling Time: Extend the coupling time to 1-2 hours to ensure complete incorporation due to potential steric hindrance.
-
Double Coupling: For sequences where the Cys(Acm) residue is preceded by a bulky amino acid, a double coupling protocol is recommended.
Peptide Cleavage and Global Deprotection
Procedure:
-
After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail fresh. A standard and effective cocktail for peptides containing Cys(Acm) is TFA/TIS/H₂O (95:2.5:2.5) . Triisopropylsilane (TIS) acts as a scavenger for carbocations.[4]
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Base | Racemization Potential | Coupling Efficiency | Notes |
| HBTU/DIPEA | DIPEA | High | High | Base-mediated activation increases the risk of racemization for cysteine. |
| DIC/Oxyma | None | Low | Good to High | Recommended for minimizing racemization of cysteine residues. |
| DIC/HOBt | None | Low | Good | A classic combination that effectively suppresses racemization.[5] |
| HATU/DIPEA | DIPEA | Moderate to High | Very High | Use with caution for cysteine due to the basic conditions. |
Table 2: Common Cleavage Cocktails for Cys(Acm)-Containing Peptides
| Reagent | Composition | Application Notes |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A general-purpose cleavage cocktail suitable for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[6] |
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard and effective cocktail where TIS is a scavenger for the trityl groups and other carbocations.[4] |
| TFA/TIS/EDT/H₂O | 92.5:2.5:2.5:2.5 | The addition of ethanedithiol (EDT) can further help in scavenging and maintaining a reducing environment.[7] |
Advanced Protocols
On-Resin Acm Deprotection and Disulfide Bond Formation
This protocol allows for the selective removal of the Acm group and subsequent disulfide bond formation while the peptide is still attached to the resin. This can simplify purification by reducing the likelihood of intermolecular disulfide bond formation.
Procedure:
-
After the full peptide sequence is assembled, wash the peptidyl-resin with DMF.
-
Suspend the resin in DMF/H₂O (4:1 v/v).
-
Add a solution of iodine (10 equivalents relative to the resin loading) in DMF.[8]
-
Shake the reaction mixture at room temperature for 40-60 minutes. The resin will develop a dark brown color.
-
Wash the resin with DMF until the color of the filtrate is clear.
-
To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF.[8]
-
Wash the resin thoroughly with DMF and then DCM.
-
Proceed with the standard cleavage protocol to release the cyclized peptide from the resin.
Visualizations
Caption: Automated SPPS Workflow for Cys(Acm) Peptides.
Caption: On-Resin Acm Deprotection and Cyclization.
References
- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptidetherapeutics.org [peptidetherapeutics.org]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
How to troubleshoot incomplete Acm deprotection in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the acetamidomethyl (Acm) protecting group from cysteine residues in peptide synthesis.
Troubleshooting Guides
Issue: Incomplete Acm Deprotection
Q1: My analytical data (HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the Acm deprotection reaction. What are the possible causes and how can I resolve this?
A1: Incomplete Acm deprotection is a common challenge that can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Stoichiometry and Quality: Insufficient equivalents of the deprotecting reagent are a primary cause of incomplete reactions. Ensure you are using the correct excess of the reagent. Additionally, the quality and age of the reagents, such as iodine or mercury(II) acetate (B1210297), can impact their reactivity. Always use fresh, high-quality reagents.
-
Reaction Time and Temperature: The kinetics of Acm deprotection can be sequence-dependent.[1] If you observe incomplete removal, consider extending the reaction time. For some methods, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.
-
Solvent and pH: The choice of solvent and maintaining the optimal pH are critical. For instance, with mercury(II) acetate deprotection, the reaction is typically carried out in 10% aqueous acetic acid at a carefully adjusted pH of 4.0.[1] For iodine-mediated deprotection, the reaction rate is highly solvent-dependent; dipolar solvents like aqueous methanol (B129727) or acetic acid lead to faster reactions.[1]
-
Peptide Sequence and Steric Hindrance: The local environment around the Cys(Acm) residue can affect the accessibility of the deprotecting agent. If the cysteine is located in a sterically hindered region of the peptide, the reaction may proceed more slowly.
-
Scavengers: In some cases, the presence of certain scavengers in the cleavage cocktail can interfere with Acm deprotection. Conversely, for specific deprotection methods, scavengers are crucial to prevent side reactions. For example, thioanisole (B89551) has been reported to potentially cause partial removal of Acm groups during TFA cleavage.
Troubleshooting Workflow for Incomplete Acm Deprotection
Caption: Troubleshooting workflow for incomplete Acm deprotection.
Issue: Observation of Unexpected Side Products
Q2: I have observed unexpected peaks in my HPLC chromatogram and masses in my mass spectrum that do not correspond to the starting material or the desired product. What are the likely side reactions and how can I minimize them?
A2: The formation of side products during Acm deprotection is often dependent on the chosen deprotection method and the peptide sequence. Here are some common side reactions and mitigation strategies:
-
Iodination of Tyrosine: When using iodine for Acm deprotection, tyrosine residues in the peptide sequence are susceptible to iodination.[2] To minimize this, it is crucial to use the minimum effective equivalents of iodine and to carefully control the reaction time. After the reaction, any excess iodine should be quenched immediately.[3]
-
S->O Acm Shift to Serine or Threonine: In peptides with a high content of serine and threonine, a side reaction involving the transfer of the Acm group from the cysteine sulfur to the hydroxyl group of serine or threonine has been observed, particularly with thallium(III) trifluoroacetate (B77799) or mercuric acetate methods.[2] The use of glycerol (B35011) as a scavenger has been shown to be effective in circumventing this side reaction.[2]
-
Oxidation of Methionine: Methionine residues can be easily oxidized to methionine sulfoxide (B87167) during deprotection, especially with oxidative methods like iodine.[4] If this occurs, the sulfoxide can often be reduced back to methionine in a separate step.[4]
-
Disulfide Scrambling: For peptides with multiple cysteine residues, there is a risk of incorrect disulfide bond formation or scrambling of existing disulfide bridges. Using orthogonal protecting groups for different cysteine pairs allows for regioselective disulfide bond formation and minimizes this issue.[5][6]
Logical Relationship of Side Reactions and Mitigation
Caption: Common side reactions in Acm deprotection and their mitigation.
Frequently Asked Questions (FAQs)
Q3: What are the most common methods for Acm deprotection, and how do I choose the right one for my peptide?
A3: Several methods are available for Acm deprotection, each with its own advantages and disadvantages. The choice of method often depends on the peptide sequence, the presence of other protecting groups, and the desired final product (free thiol vs. disulfide bond).
| Deprotection Method | Reagents | Key Considerations |
| Mercury(II) Acetate | Hg(OAc)₂ in 10% aq. AcOH, pH 4.0, followed by β-mercaptoethanol[1] | Effective but uses toxic heavy metals.[1] Requires careful pH control.[1] |
| Silver(I) Trifluoromethanesulfonate | AgOTf in TFA/anisole, followed by DTT[1] | Also utilizes a toxic heavy metal.[1] |
| Iodine | I₂ in various solvents (e.g., aq. MeOH, aq. AcOH)[1] | Simultaneously removes the Acm group and forms a disulfide bond.[1] Can cause side reactions like tyrosine iodination.[2] Reaction rate is solvent-dependent.[1] |
| N-halosuccinimides (e.g., NCS) | N-chlorosuccinimide (NCS) in DMF[7] | Offers rapid, one-pot deprotection and disulfide bond formation on-resin.[7] |
| Palladium(II) Chloride | PdCl₂ followed by a quenching agent[8] | A newer method for direct disulfide bond formation.[8] |
| DTNP/TFA/Thioanisole | 2,2′-dithiobis(5-nitropyridine) in TFA with thioanisole[9] | Can achieve deprotection, but may require a large excess of the reagent and may not be complete.[9] |
Q4: How can I confirm that the Acm group has been successfully removed?
A4: The most reliable methods for confirming Acm deprotection are:
-
Mass Spectrometry (MS): This is the most direct method. The mass of the deprotected peptide will be lower than the Acm-protected starting material by 71.08 Da per Acm group (C₃H₅NO).
-
High-Performance Liquid Chromatography (HPLC): A successful deprotection will result in a new peak with a different retention time from the starting material. By comparing the chromatograms before and after the reaction, you can assess the extent of conversion.
Q5: Can I perform Acm deprotection while the peptide is still on the solid-phase resin?
A5: Yes, on-resin Acm deprotection is a common and advantageous strategy, particularly for the regioselective formation of disulfide bonds.[5][6] Methods using reagents like N-chlorosuccinimide (NCS) are well-suited for on-resin cyclization.[7] This approach can simplify the purification process as excess reagents can be washed away before cleaving the peptide from the resin.[5]
Experimental Protocols
Protocol 1: Acm Deprotection using Mercury(II) Acetate[1]
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add mercury(II) acetate (10 equivalents per Acm group).
-
Readjust the pH to 4.0 with aqueous ammonia (B1221849) or acetic acid.
-
Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.
-
Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.
-
Remove the precipitate by centrifugation.
-
Desalt the supernatant containing the deprotected peptide by preparative HPLC.
Experimental Workflow for Mercury(II) Acetate Deprotection
Caption: Step-by-step workflow for Acm deprotection using mercury(II) acetate.
Protocol 2: Acm Deprotection and Disulfide Bond Formation using Iodine[1]
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid. The concentration should be low to favor intramolecular disulfide bond formation.
-
Add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise while stirring.
-
Monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.
-
Quench the excess iodine by adding a solution of sodium thiosulfate (B1220275) until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
Purify the cyclized peptide by preparative HPLC.
Note: CAUTION: Mercury and silver salts are toxic and corrosive. Always handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.[1]
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. peptidetherapeutics.org [peptidetherapeutics.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing iodine concentration for Acm group removal and disulfide bond formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of iodine concentration for S-acetamidomethyl (Acm) group removal and subsequent disulfide bond formation in peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of iodine in the removal of the Acm group and disulfide bond formation?
A1: Iodine serves as an oxidizing agent. In the presence of Acm-protected cysteine residues, iodine facilitates the simultaneous removal of the Acm group and the formation of a disulfide bond between two cysteine residues. This one-pot reaction is a common strategy in peptide synthesis for creating cyclic peptides or introducing structural constraints.[1][2][3]
Q2: What is a typical starting concentration of iodine for Acm removal?
A2: A common starting point for iodine-mediated Acm removal is using a 10- to 50-fold excess of iodine relative to the peptide concentration.[4][5][6] The reaction is typically performed in solvents like aqueous acetic acid (e.g., 10-90%), methanol (B129727), or DMF/water mixtures.[6][7][8]
Q3: Are there alternatives to iodine for Acm removal?
A3: Yes, other reagents can be used for Acm deprotection. N-chlorosuccinimide (NCS) has been shown to be a rapid and effective alternative for on-resin Acm removal and disulfide bond formation.[9][10][11] Other methods include the use of palladium chloride (PdCl2) or thallium(III) trifluoroacetate, although thallium compounds are highly toxic and less commonly used.[8][12][13]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Acm deprotection and disulfide bond formation can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). Aliquots of the reaction mixture can be taken at different time points to track the disappearance of the starting material (Acm-protected peptide) and the appearance of the desired oxidized product.[6][12]
Q5: Why is it crucial to quench the reaction after completion?
A5: Excess iodine must be quenched promptly after the reaction is complete to prevent side reactions.[2][3][14] Unquenched iodine can lead to the iodination of sensitive amino acid residues such as tyrosine, tryptophan, and methionine, resulting in undesired byproducts.[2][14]
Troubleshooting Guide
Problem 1: Incomplete Acm group removal or disulfide bond formation.
| Possible Cause | Suggested Solution |
| Insufficient iodine concentration | Increase the equivalents of iodine. A 10- to 15-fold excess is a common starting point, but some protocols use up to a 50-fold excess.[4][5][6] |
| Short reaction time | Extend the reaction time. Monitor the reaction progress using RP-HPLC to determine the optimal duration, which can range from 30 minutes to several hours.[4] |
| Peptide conformation | The peptide's structure may hinder the proximity of the cysteine residues. Consider altering the solvent system (e.g., using different concentrations of acetic acid or adding organic co-solvents) to improve peptide solubility and flexibility. For peptides with pre-existing disulfide bonds, the conformational rigidity may actually increase the reaction kinetics for subsequent disulfide bond formation.[4][5] |
| Low peptide concentration | The reaction is often concentration-dependent. Ensure the peptide is dissolved at an appropriate concentration (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular disulfide bond formation.[6] |
Problem 2: Observation of significant side products.
| Possible Cause | Suggested Solution |
| Iodination of sensitive residues | This is a common side reaction with residues like tyrosine, tryptophan, and methionine.[14] Ensure the reaction is quenched immediately upon completion with a suitable quenching agent like aqueous ascorbic acid or sodium thiosulfate.[6][14] Using the minimum effective concentration of iodine and reaction time can also minimize these side reactions. |
| S→O shift of the Acm group | In peptides rich in serine or threonine, an iodine-mediated S→O shift of the Acm group from cysteine to the hydroxyl group of these residues can occur.[7] If this is observed, consider using an alternative deprotection strategy that does not involve iodine. |
| Formation of intermolecular disulfide bonds (dimers/oligomers) | This occurs when the reaction is performed at too high a peptide concentration. Perform the reaction under high dilution conditions (typically 10⁻³ to 10⁻⁴ M) to favor the formation of intramolecular disulfide bonds.[6] |
Problem 3: Difficulty in removing excess iodine and quenching agents.
| Possible Cause | Suggested Solution |
| Residual color from iodine | After quenching with ascorbic acid or sodium thiosulfate, residual color may persist. Anion exchange resins can be used to effectively remove excess iodine and other colored impurities.[14] |
| Contamination from quenching agents | Some quenching agents can form adducts with the peptide.[14] A simple and effective alternative is to precipitate the oxidized peptide using a large volume of diethyl ether directly from the aqueous acetic acid solution. This can simultaneously quench the reaction and isolate the peptide, often with high recovery and purity.[1][2][3] |
Quantitative Data Summary
The efficiency of Acm removal and disulfide bond formation is influenced by the equivalents of iodine used and the reaction time. The following table summarizes experimental conditions evaluated for the on-resin synthesis of apamin (B550111), a peptide with a pre-existing disulfide bond.
| Trial | Iodine Equivalents | Reaction Time (minutes) | Outcome |
| 1 | 15 | 60 | Complete conversion to the fully oxidized peptide.[4] |
| 2 | 15 | 45 | Complete conversion to the fully oxidized peptide.[4] |
| 3 | 15 | 30 | Complete conversion to the fully oxidized peptide.[4] |
| 4 | 10 | 60 | Complete conversion to the fully oxidized peptide.[4] |
| 5 | 5 | 60 | Complete conversion to the fully oxidized peptide.[4] |
| 6 | 2.5 | 60 | Complete conversion to the fully oxidized peptide.[4] |
Note: In this specific case of apamin synthesis, all tested conditions resulted in complete conversion, likely due to the favorable conformation induced by a pre-existing disulfide bond.[4][5] For other peptides, optimization may be required.
Experimental Protocols
Protocol 1: On-Resin Acm Removal and Disulfide Bond Formation
This protocol is adapted for solid-phase peptide synthesis (SPPS).
-
Resin Suspension: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Iodine Treatment: Prepare a solution of iodine (typically 10 equivalents relative to the resin substitution) in a suitable solvent such as DMF/H₂O (4:1 v/v).[8] Add the iodine solution to the resin.
-
Reaction: Shake the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF.
-
Quenching: Wash the resin with a 2% ascorbic acid solution in DMF to remove any remaining iodine, followed by further washes with DMF and dichloromethane (B109758) (DCM).[8]
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
Protocol 2: In-Solution Acm Removal and Disulfide Bond Formation
This protocol is for peptides that have already been cleaved from the resin.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent, such as 10-40% aqueous acetic acid, to a final concentration of 10⁻³ to 10⁻⁴ M.[6][7]
-
Iodine Addition: Prepare a stock solution of iodine (25 to 50-fold excess) in a compatible solvent (e.g., methanol or 40% acetic acid).[6] Add the iodine solution dropwise to the stirring peptide solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by RP-HPLC until the starting material is consumed.
-
Quenching: Quench the excess iodine by adding 1 M aqueous ascorbic acid dropwise until the yellow/brown color of the solution disappears.[6]
-
Purification: Purify the target peptide by preparative RP-HPLC.
Visualizations
Caption: Workflow for on-resin and in-solution Acm removal.
Caption: Troubleshooting logic for incomplete Acm removal.
References
- 1. Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. biotage.com [biotage.com]
- 5. peptidetherapeutics.org [peptidetherapeutics.org]
- 6. bachem.com [bachem.com]
- 7. CCCC 1995, Volume 60, Issue 6, Abstracts pp. 1042-1049 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. peptide.com [peptide.com]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid racemization of cysteine during coupling of Fmoc-Cys(Acm)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-Cys(Acm)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a concern during peptide synthesis?
A1: Cysteine racemization is the undesirable conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during the peptide coupling step. This results in a mixture of diastereomeric peptides, which can be difficult to purify. The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for cysteine during Fmoc-SPPS?
A2: Cysteine is particularly susceptible to racemization via direct enolization.[1][2] The presence of a base can lead to the abstraction of the α-proton of the activated amino acid, forming a stabilized carbanion intermediate. This planar intermediate can then be protonated from either face, leading to a mixture of L- and D-isomers.[1][2] While oxazolone (B7731731) formation is a common racemization pathway for many amino acids, direct enolization is more significant for cysteine due to the electron-withdrawing nature of the sulfur-containing side chain which increases the acidity of the α-proton.[1][2]
Q3: How does the acetamidomethyl (Acm) protecting group on the cysteine side chain influence racemization?
A3: The choice of the sulfur-protecting group on the cysteine side chain can influence the rate of racemization. Studies have shown that the acetamidomethyl (Acm) group generally leads to a lower degree of racemization compared to the more commonly used trityl (Trt) group under the same coupling conditions.[1]
Troubleshooting Guide: High Levels of D-Cys Epimer Detected
If you are observing significant racemization of this compound during coupling, consider the following troubleshooting steps, categorized by experimental parameters.
Coupling Reagent and Additives
Issue: The choice of coupling reagent and the use of pre-activation can significantly impact the extent of racemization. Onium salt-based coupling reagents (e.g., HBTU, HATU) in the presence of tertiary amines are known to promote racemization, especially with pre-activation.[1][3][4]
Solutions:
-
Avoid Pre-activation: Whenever possible, avoid pre-activating this compound with the coupling reagent and base before adding it to the resin-bound peptide.[3][4] Add the reagents sequentially to the reaction vessel.
-
Utilize Carbodiimides: Switch to a carbodiimide-based coupling method, such as diisopropylcarbodiimide (DIC), in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3]
-
Copper(II) Chloride: The addition of copper(II) chloride (CuCl₂) in conjunction with HOBt has been shown to suppress racemization during cysteine coupling.[5]
Base Selection
Issue: Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) are commonly used in peptide synthesis but can significantly promote the base-catalyzed enolization of cysteine, leading to high levels of racemization.[1][3][4]
Solutions:
-
Switch to a Weaker Base: Replace strong bases with weaker or more sterically hindered alternatives. 2,4,6-trimethylpyridine (B116444) (TMP, collidine) has been shown to be substantially better at minimizing racemization compared to DIEA or N-methylmorpholine (NMM).[3][4][6][7]
-
Reduce Base Equivalents: If using a stronger base is unavoidable, reducing the number of equivalents can help to decrease the extent of racemization.[3][4]
Solvent Conditions
Issue: The polarity of the solvent can influence the rate of racemization. Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the reactions that lead to racemization.[3][4]
Solution:
-
Use Less Polar Solvents: Consider using a less polar solvent or a mixture of solvents. A common and effective alternative is a 1:1 mixture of dichloromethane (B109758) (DCM) and DMF.[3][4]
Quantitative Data Summary
The following table summarizes the impact of different bases and coupling conditions on the racemization of Fmoc-Cys(Trt)-OH in a model peptide synthesis. While this data is for the Trt-protected cysteine, the trends are informative for understanding the factors that influence racemization and are generally applicable to Acm-protected cysteine, which is known to be less prone to this side reaction.[1]
| Coupling Reagent | Base (pKa) | Pre-activation Time (min) | Solvent | D-Cys Isomer (%) | Reference(s) |
| HCTU/6-Cl-HOBt | DBU (12) | 1 | DMF | 1.8 | [1] |
| HCTU/6-Cl-HOBt | DIEA (11.4) | 1 | DMF | 8.0 | [1] |
| HCTU/6-Cl-HOBt | Proton Sponge (12.3) | 1 | DMF | 4.3 | [1] |
| HCTU/6-Cl-HOBt | TMP (7.43) | 1 | DMF | 1.4 | [1] |
| HCTU/6-Cl-HOBt | DIEA (11.4) | 0 | DMF | 2.1 | [1] |
| HCTU/6-Cl-HOBt | DIEA (11.4) | 1 | DCM/DMF (1:1) | 3.2 | [1] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (B129727) (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will have different retention times, allowing for their quantification. The percentage of racemization can be calculated from the peak areas.
Visualizations
Caption: Mechanism of Cysteine Racemization via Direct Enolization.
Caption: Recommended Workflow for Low-Racemization Cysteine Coupling.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting guide for low yield in the synthesis of Cys(Acm)-containing peptides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Cys(Acm)-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of peptides containing Cys(Acm)?
Low yields in the synthesis of Cys(Acm)-containing peptides can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits include:
-
Incomplete Coupling: The bulky acetamidomethyl (Acm) protecting group on the cysteine side chain can cause steric hindrance, leading to inefficient coupling of the subsequent amino acid.[1] This is particularly problematic in longer or more complex peptide sequences.
-
Peptide Aggregation: Cys(Acm)-containing peptides, especially those with hydrophobic residues, can aggregate on the solid support. This aggregation can prevent reagents from accessing the reactive sites, leading to truncated or deletion sequences.[1]
-
Side Reactions: Several side reactions can occur during synthesis, cleavage, and deprotection, which reduce the final yield of the desired peptide. Common side reactions include racemization of the cysteine residue, β-elimination, and S-alkylation during cleavage.[2]
-
Premature Deprotection of Acm: While generally stable, the Acm group can be partially removed under certain conditions, leading to unwanted disulfide bond formation or other side reactions.
-
Acm Group Migration: During oxidation for disulfide bond formation, there have been reports of the Acm group migrating from the cysteine sulfur to the side chains of serine or threonine residues.[1]
Q2: How can I improve the coupling efficiency when incorporating the amino acid following Cys(Acm)?
To overcome incomplete coupling, several strategies can be employed:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. Carbodiimide-based activators like Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are recommended for minimizing racemization.[3] For sterically hindered couplings, stronger uronium/aminium-based reagents like HBTU, HATU, or COMU can be more effective.[1]
-
Double Coupling: Perform a second coupling step for the amino acid immediately following the Cys(Acm) residue to ensure the reaction goes to completion.[1]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction forward.[1]
-
Increase Coupling Time: Extending the reaction time for the coupling step can also improve efficiency.
Q3: My peptide is aggregating on the resin. What can I do to minimize this?
Peptide aggregation is a common issue, especially for longer peptides. Here are some methods to mitigate it:
-
Use a Low-Substitution Resin: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[1]
-
Incorporate Pseudoprolines: If the peptide sequence allows, introducing pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[2]
-
Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride to the coupling or deprotection steps can help to disrupt aggregation.
Q4: I am observing unexpected side products in my final peptide. What are the likely causes and how can I prevent them?
The presence of side products is a frequent cause of low yield. Here are some common side reactions and their solutions:
-
Racemization of Cysteine: Cysteine is highly susceptible to racemization during activation. To minimize this, use a hindered base like 2,4,6-collidine instead of DIPEA during coupling, and keep pre-activation times short.[1][3]
-
S-alkylation during Cleavage: Cationic species generated during the final TFA cleavage can alkylate the cysteine thiol group.[1] The use of an effective scavenger cocktail is crucial to prevent this.
-
β-Elimination: Peptides with a C-terminal cysteine are prone to base-catalyzed β-elimination of the protected sulfhydryl group, leading to the formation of a dehydroalanine (B155165) intermediate. This can then react with piperidine (B6355638) to form a +51 Da adduct.[2] Using a more sterically bulky protecting group like Trityl (Trt) instead of Acm for the C-terminal cysteine can reduce this side reaction.[4]
-
Acm Group Migration to Ser/Thr: In peptides with a high serine and threonine content, the Acm group can shift from the cysteine sulfur to the hydroxyl groups of these residues during deprotection and disulfide bond formation. The addition of a scavenger like glycerol (B35011) can help to suppress this side reaction.[5]
Q5: What are the recommended methods for deprotecting the Cys(Acm) group and what are the potential pitfalls?
The Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS. Its removal requires specific reagents, which allows for orthogonal protection strategies in the synthesis of peptides with multiple disulfide bonds. The most common deprotection methods are:
-
Iodine: Treatment with iodine simultaneously removes the Acm groups and forms the disulfide bond. However, iodine is a strong oxidizing agent and can lead to side reactions such as the iodination of tyrosine residues and oxidation of methionine or tryptophan.[6][7] Reaction conditions such as solvent, temperature, and reaction time need to be carefully optimized for each peptide.[7]
-
Mercury(II) Acetate [Hg(OAc)₂]: This method effectively removes the Acm group, leaving a free thiol. However, it involves the use of a toxic heavy metal, and the resulting mercury-thiol complexes must be carefully handled and disposed of.
-
Thallium(III) Trifluoroacetate [Tl(TFA)₃]: This is another reagent that can be used for Acm deprotection and disulfide bond formation. However, like mercury, thallium is highly toxic. It can also promote the Acm shift side reaction.[5]
Due to the toxicity of heavy metal reagents, iodine-mediated deprotection is often preferred, but requires careful optimization to avoid side reactions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Cys(Acm) Peptide Synthesis
| Coupling Reagent | Key Advantages | Potential Disadvantages |
| DIC/HOBt or DIC/Oxyma | Low racemization potential.[3] | May be less efficient for sterically hindered couplings. |
| HBTU/HATU | High coupling efficiency.[1] | Higher potential for cysteine racemization, especially with DIPEA.[3] |
| COMU | High coupling efficiency and low racemization.[1] | Higher cost compared to other reagents. |
Table 2: Illustrative Effect of Scavenger Cocktails on Mitigation of Cysteine Side Product Formation During TFA-Mediated Cleavage
This data is adapted from a study on S-tButylated Cys-peptide formation and illustrates the general effectiveness of different scavengers in protecting the Cysteine thiol group during cleavage.
| Scavenger Cocktail Composition (TFA/Scavenger System, 90:10 v/v) | % Desired Peptide | % S-tButylated Peptide |
| TFA/H₂O/TIS (95:2.5:2.5) | 84.6% | 15.4% |
| TFA/H₂O/TIS/EDT (94:2.5:1:2.5) | 92.1% | 7.9% |
| TFA/H₂O/TIS/Thioanisole (B89551) (94:2.5:1:2.5) | 91.0% | 9.0% |
Note: The effectiveness of a scavenger cocktail is sequence-dependent and should be optimized for each peptide. For Cys(Acm) peptides, scavengers like thioanisole should be used with caution as they may cause partial removal of the Acm group.[8]
Experimental Protocols
Protocol 1: Optimized Coupling of an Amino Acid Following Fmoc-Cys(Acm)-OH
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[3]
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid/HOBt solution and pre-activate for 3-5 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[3] If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and then DMF (3 times).[3]
Protocol 2: General Procedure for HPLC Purification of Cys(Acm)-Containing Peptides
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water). Filter the sample through a 0.45 µm filter to remove any particulate matter.[9]
-
Column and Solvents:
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing mobile phase B. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will be sequence-dependent.[1]
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.[10]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.[10]
Protocol 3: General Procedure for Mass Spectrometry Analysis (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid).[11] TFA can suppress ionization and should be avoided or removed if possible.[1]
-
The typical concentration for infusion is in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).
-
-
Mass Spectrometer Setup:
-
The instrument is typically operated in positive ion mode for peptides.
-
Key parameters to set include the capillary voltage, cone voltage, and source temperature. These will vary depending on the instrument.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system (LC-MS).
-
Acquire the mass spectrum over a relevant m/z range. For peptides, this is often in the range of 300-2000 m/z.
-
-
Data Analysis:
-
The ESI process often produces multiply charged ions for peptides. The resulting spectrum will show a series of peaks corresponding to [M+nH]ⁿ⁺, where M is the molecular weight of the peptide and n is the charge state.
-
The molecular weight of the peptide can be calculated from the m/z values of the different charge states.
-
Mandatory Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. shop.bachem.com [shop.bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing cleavage and deprotection protocols for peptides containing Acetamidomethyl (Acm)-protected cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the Acm protecting group and what are its primary applications?
The Acetamidomethyl (Acm) group is a thiol protecting group used for cysteine residues in peptide synthesis.[1] It is stable under the acidic conditions of standard solid-phase peptide synthesis (SPPS) using both Fmoc/tBu and Boc/Bzl strategies, allowing for the synthesis of the full peptide chain while the cysteine thiol remains protected.[1][2] Its primary application is in the synthesis of peptides with multiple disulfide bonds, where its unique removal conditions allow for regioselective disulfide bond formation.[3][4] The protected peptide can be purified first, which is advantageous as the free thiol groups can complicate purification.[1]
Q2: Under what conditions is the Cys(Acm) group stable or labile?
Stability:
-
The Acm group is generally stable to trifluoroacetic acid (TFA), which is commonly used for resin cleavage and removal of other side-chain protecting groups like tBu, Trt, and Pbf in Fmoc-SPPS.[1][2][5]
-
It is also stable to TMSOTf, an alternative cleavage reagent to HF in Boc-SPPS.[6]
Lability:
-
The Acm group can be cleaved using specific reagents such as mercury (II) acetate (B1210297) (Hg(OAc)₂), silver (I) tetrafluoroborate, or iodine (I₂).[7][8]
-
N-halosuccinimides, such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS), can also be used for its removal, often on-resin.[9]
-
Although considered stable, premature cleavage of the Acm group can sometimes occur in mildly acidic conditions, especially in the presence of free thiol and thioanisole (B89551) scavengers.[2] Prolonged treatment with cocktails like TFA/TIS (98:2) has also been shown to remove the Acm group.[9]
Q3: What are the common methods for removing the Acm group?
The Acm group is typically removed in a separate step after the peptide has been cleaved from the resin and purified. Common methods include:
-
Mercury (II) Acetate: The peptide is dissolved in an aqueous solution (pH 4), and mercury (II) acetate is added.[8] This method is effective but involves toxic heavy metals that must be subsequently removed.[7]
-
Iodine (I₂): This is a widely used method that facilitates simultaneous Acm removal and oxidative disulfide bond formation.[3][7] The reaction is typically performed in aqueous acetic acid or methanol.[1] However, iodine is a strong oxidant and reaction conditions may need to be optimized for each peptide to avoid side reactions like the formation of dehydroalanine (B155165) or iodinated adducts.[7]
-
N-Chlorosuccinimide (NCS): NCS can be used for a one-pot, on-resin removal of Acm with concomitant disulfide bond formation.[9] This method is fast and can be performed in the presence of other cysteine protecting groups like Trityl (Trt), allowing for regioselective disulfide bridging.[9]
-
Silver (I) Tetrafluoroborate: This is another heavy metal-based method for Acm deprotection.[8]
Q4: How do I choose a cleavage cocktail for a peptide containing Cys(Acm) if I want the Acm group to remain intact?
The choice of cleavage cocktail depends on the peptide's amino acid composition and the resin linker.[5][10] Since the Acm group is stable to TFA, a standard high-TFA cocktail can be used for global deprotection while leaving the Acm group on the cysteine.[1] The key is to include scavengers to protect other sensitive residues from reactive carbocations generated during cleavage.[10][11]
A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[9][10]
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[10]
-
Triisopropylsilane (TIS): An effective scavenger for trityl cations, which can otherwise cause alkylation of tryptophan and cysteine residues.[10]
-
Water (H₂O): Helps to suppress the t-butylation of tryptophan.[10]
For peptides containing arginine, methionine, or other sensitive residues, more complex scavenger mixtures may be necessary (see Troubleshooting Guide below).[5][12]
Troubleshooting Guide
Problem 1: Low peptide yield after cleavage and precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage from Resin | The standard 2-hour cleavage time may be insufficient, especially for sterically hindered sequences or certain resins.[5] Extend the cleavage reaction time to 4 hours or more and re-evaluate.[5][13] For very difficult cases, a stronger cleavage cocktail may be required.[10] |
| Peptide Soluble in Precipitation Solvent | The cleaved peptide may have partial solubility in the precipitation solvent (typically cold diethyl ether).[10] After centrifuging, check the ether supernatant for the presence of your peptide. If found, recover it by evaporating the ether.[10] |
| Premature Chain Termination During Synthesis | Unreacted amino groups can lead to truncated sequences. After each coupling step, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[13] |
Problem 2: Presence of unexpected impurities or side products in the crude peptide.
| Possible Cause | Recommended Solution |
| Alkylation of Sensitive Residues (Trp, Cys, Met) | Reactive carbocations generated from protecting groups (e.g., Trt, tBu) can alkylate nucleophilic side chains.[10] This is often due to insufficient or inappropriate scavengers. Ensure your cleavage cocktail contains effective scavengers.[13] Triisopropylsilane (TIS) is a general scavenger, while 1,2-Ethanedithiol (EDT) is particularly effective for protecting cysteine and methionine.[10] |
| S-tButylation of Cysteine | The t-butyl cation released from Boc or tBu protecting groups can alkylate the free thiol of a deprotected cysteine. An optimized cleavage cocktail can mitigate this. A two-step cleavage has been shown to be effective.[14] |
| Oxidation of Methionine or Tryptophan | The indole (B1671886) ring of tryptophan and the thioether of methionine are susceptible to oxidation.[5] Minimize the peptide's exposure time to the cleavage cocktail.[5] Using a cocktail like Reagent H, which contains reducing agents, can prevent methionine oxidation.[15] |
| Premature Acm Group Removal | While generally stable in TFA, the Acm group can be partially removed under certain conditions, especially with thioanisole in the cocktail.[2] If premature removal is an issue, avoid thioanisole or reduce cleavage time. Phenol can be used as an alternative scavenger to suppress this side reaction.[2] |
| Racemization of Cysteine | Cysteine is highly susceptible to racemization during activation in the synthesis phase.[13] This can be minimized by using hindered bases like 2,4,6-collidine instead of DIPEA during coupling or by using carbodiimides with HOBt in the absence of base.[1][13] |
Problem 3: Incomplete removal of the Acm group during the deprotection step.
| Possible Cause | Recommended Solution |
| Insufficient Reagent Equivalents | The amount of deprotection agent (e.g., Iodine, NCS) may be too low. Increase the equivalents of the reagent relative to the peptide. For iodine-mediated removal, a 10 to 50-fold excess may be required.[1][3] |
| Short Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using analytical HPLC.[1][8] For on-resin iodine-mediated Acm removal of apamin (B550111), reaction times between 30 to 60 minutes were tested.[3] |
| Steric Hindrance | The peptide's conformation may sterically hinder access to the Acm-protected cysteine. Adding denaturants like guanidinium (B1211019) chloride or urea (B33335) to the reaction buffer (for in-solution deprotection) may improve accessibility. |
Data Presentation
Table 1: Effect of Scavenger Cocktails on Mitigation of S-tButylated Cysteine Side Product[14]
This table illustrates the effectiveness of different scavenger combinations in preventing the formation of an S-tButylated side product during TFA-mediated cleavage.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | Cleavage Conditions | S-tButylated Cys Side Product (%) |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 1h, 25°C | 18.6 |
| 90:5:5 (TFA/TIS/H₂O) | 1h, 25°C | 15.1 |
| 80:10:10 (TFA/TIS/H₂O) | 1h, 25°C | 11.2 |
| 70:5:5:10:10 (TFA/TIS/H₂O/Thioanisole/DMS) + 1% DTT | 2h, 25°C | 2.9 |
| Two-Step: 1. 70:5:5:10:10 (TFA/TIS/H₂O/Thioanisole/DMS) + 1% DTT 2. Add TFA to 80% | 1. 30 min, 25°C 2. 150 min, 25°C | 1.9 |
Table 2: Optimization of On-Resin Iodine-Mediated Acm Removal for Apamin Peptide[3]
This table shows the percentage of desired doubly-oxidized apamin formed under different conditions for the second disulfide bond formation via Acm removal.
| Iodine Equivalents | Reaction Time (min) | Desired Product (%) |
| 15 | 60 | 66.8 |
| 15 | 30 | 70.8 |
| 10 | 60 | 62.4 |
| 10 | 30 | 71.4 |
Experimental Protocols
Protocol 1: Standard Global Cleavage and Deprotection (Acm group remains)
This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups, while leaving the Cys(Acm) group intact.
-
Resin Preparation: Wash the dried peptide-resin with Dichloromethane (DCM) (3x) and dry under vacuum for at least 1 hour.[13]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[9] Use approximately 10 mL of cocktail per gram of resin.[13]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin in a suitable reaction vessel. Stir or agitate the mixture at room temperature for 2-4 hours.[5][13]
-
Peptide Isolation: Filter the resin using a fritted funnel and collect the filtrate containing the cleaved peptide.[10] Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[13]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and TFA.[13] Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]
Protocol 2: On-Resin Acm Removal and Cyclization using N-Chlorosuccinimide (NCS)[9]
This protocol describes the on-resin removal of the Acm group and simultaneous disulfide bond formation.
-
Resin Preparation: Swell 50 mg of the Cys(Acm)-containing peptide-resin in Dimethylformamide (DMF).
-
NCS Treatment: Prepare a solution of N-Chlorosuccinimide (3 equivalents relative to the resin loading) in DMF. Add the NCS solution to the swollen resin.
-
Reaction: Agitate the mixture for 3.5 minutes at room temperature.
-
Repeat Treatment: Filter the resin and repeat the NCS treatment (Step 2 & 3) one more time.
-
Washing: After the final treatment, wash the resin thoroughly with DMF and then DCM. Dry the resin under vacuum.
-
Cleavage: Cleave the now-cyclized peptide from the resin using a standard cleavage protocol (e.g., Protocol 1).
Protocol 3: In-Solution Acm Removal and Cyclization using Iodine[1]
This protocol is for peptides that have already been cleaved from the resin and purified.
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent mixture such as 40% aqueous acetic acid to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.
-
Iodine Addition: Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent (or methanol). Add the iodine solution dropwise to the stirring peptide solution.
-
Reaction and Monitoring: Stir the solution at room temperature. Monitor the progress of the reaction by analytical HPLC until the starting material is consumed.
-
Quenching: Stop the reaction by adding 1 M aqueous ascorbic acid dropwise until the yellow/brown color of the excess iodine disappears.
-
Purification: Dilute the reaction mixture with water to lower the acetic acid concentration and purify the cyclized peptide using preparative HPLC.
Visualizations
Caption: General workflow for cleavage and in-solution Acm deprotection.
Caption: Decision tree for selecting a cleavage cocktail.
References
- 1. bachem.com [bachem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
How to handle premature Acm deprotection during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during peptide synthesis.
Troubleshooting Guide: Premature Acm Deprotection
Premature removal of the S-acetamidomethyl (Acm) protecting group on cysteine residues during solid-phase peptide synthesis (SPPS) can lead to unintended disulfide bond formation, side reactions, and purification difficulties. This guide will help you diagnose and resolve this issue.
Problem: I suspect premature deprotection of the Acm group on my cysteine-containing peptide.
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing species with a mass corresponding to the deprotected peptide (-71.08 Da) or disulfide-bonded dimers/oligomers.
-
Difficulty in purifying the target peptide due to the presence of closely eluting impurities.
-
Failed subsequent on-resin cyclization or modification at the Cys(Acm) residue.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Prolonged Exposure to Piperidine (B6355638) | The Acm group exhibits slight lability to the basic conditions used for Fmoc deprotection, especially with repeated cycles in long sequences. | 1. Minimize Fmoc deprotection time: Use the minimum time required for complete Fmoc removal (e.g., 2 x 7 minutes instead of 1 x 20 minutes). 2. Consider alternative bases: For particularly sensitive sequences, using a milder base like piperazine (B1678402) in place of piperidine may reduce premature deprotection.[1] |
| Harsh Coupling Conditions | Highly activated coupling reagents, especially when used with an excess of base (e.g., DIPEA), can contribute to the lability of the Acm group. | 1. Avoid prolonged pre-activation: Mix the activated amino acid with the resin immediately. 2. Use a less basic activator: Switch to a coupling cocktail with a lower basicity, for example by using OxymaPure® with DIC. |
| Elevated Synthesis Temperature | High temperatures used to overcome aggregation can increase the rate of Acm removal by the basic deprotection solution. | 1. Optimize temperature: If elevated temperatures are necessary, determine the lowest effective temperature. 2. Incorporate disruption strategies: Use pseudo-proline dipeptides or other backbone protection strategies to reduce aggregation at lower temperatures. |
| Acm Migration Side Reaction | In peptides with a high content of Serine (Ser) and Threonine (Thr), the Acm group can shift from the Cysteine sulfur to the hydroxyl group of a nearby Ser or Thr residue, especially during intentional deprotection steps with reagents like Tl(TFA)3 or Hg(II) acetate.[2] | 1. Use scavengers: During planned Acm deprotection, the addition of a trivalent alcohol like glycerol (B35011) can help to circumvent this side-reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that premature Acm deprotection has occurred?
A1: The most definitive method is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Compare the chromatogram of your crude peptide with a reference standard if available. Premature deprotection will result in one or more new, typically more polar, peaks.
-
Mass Spectrometry Analysis: Analyze the crude product by MS. Look for the following mass signals:
-
[M - 71.08]: This corresponds to the mass of your target peptide (M) minus the mass of the Acm group (C₃H₅NO).
-
[2(M - 71.08) + 2H]: This indicates the formation of a disulfide-bonded dimer of the deprotected peptide.
-
Other oligomeric species may also be present.
-
Q2: At what point during the synthesis is premature Acm deprotection most likely to occur?
A2: Premature deprotection is a cumulative process. While a small amount may be lost during each Fmoc deprotection cycle, the effect is most pronounced in the synthesis of long peptides that undergo numerous exposures to the basic deprotection reagent (e.g., 20% piperidine in DMF).
Q3: Can the choice of coupling reagent affect Acm stability?
A3: Yes, the overall basicity of the coupling cocktail can influence Acm stability. While the primary cause of premature deprotection is the repetitive use of piperidine, highly basic conditions during the coupling step can exacerbate the issue. Using coupling reagents that do not require a strong base, or using an additive like HOBt or OxymaPure, can help maintain a less basic environment.
Q4: Are there alternative protecting groups for Cysteine that are more stable than Acm under standard Fmoc-SPPS conditions?
A4: Yes, several other cysteine protecting groups are available with varying stabilities and deprotection methods. The choice depends on the overall synthetic strategy.
| Protecting Group | Deprotection Condition | Notes |
| Trityl (Trt) | Mild acid (e.g., 1-2% TFA in DCM) | Commonly used and compatible with most Fmoc-SPPS. Removed during final cleavage with standard TFA cocktails. |
| t-Butyl (tBu) | Strong acid (e.g., TFA) | Stable to piperidine. Removed during standard final cleavage. |
| S-tert-butylthio (StBu) | Reducing agents (e.g., thiols like DTT or β-mercaptoethanol) | Orthogonal to both acid- and base-labile groups. |
| 4-methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM) | More acid-labile than Trt, allowing for selective deprotection on-resin. |
Experimental Protocols
Protocol 1: Analytical Detection of Premature Acm Deprotection
-
Sample Preparation: After completing the synthesis, cleave a small amount of the peptidyl-resin (e.g., 2-5 mg) using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Sample Solubilization: Dry the peptide pellet under a stream of nitrogen and dissolve it in a suitable solvent for analysis (e.g., 50% acetonitrile (B52724) in water).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Detection: Monitor at 220 nm.
-
Analysis: Look for peaks eluting earlier than the main product peak, which may correspond to the more polar, deprotected species.
-
-
Mass Spectrometry Analysis:
-
Infuse the solubilized sample into an ESI or MALDI mass spectrometer.
-
Acquire the mass spectrum and look for the molecular ions corresponding to the expected product, the deprotected product ([M - 71.08]), and any dimeric species.
-
Visualizations
Troubleshooting Workflow for Premature Acm Deprotection
Caption: A decision tree for troubleshooting premature Acm deprotection.
Logical Relationship of Acm Protecting Group Stability
References
Improving the efficiency of on-resin disulfide bond formation with Fmoc-Cys(Acm)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of on-resin disulfide bond formation using Fmoc-Cys(Acm)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of on-resin disulfide bond formation?
A1: On-resin disulfide bond formation can significantly improve the overall yield and purity of the final peptide. By forming the disulfide bridge while the peptide is anchored to the solid support, intermolecular reactions that lead to dimerization and oligomerization are minimized due to the "pseudo-dilution" effect of the resin matrix.[1] This strategy simplifies purification efforts post-cleavage.[2]
Q2: Which are the most common reagents for on-resin removal of the Acm group and concomitant disulfide bond formation?
A2: The most commonly used reagent is iodine (I₂).[3] However, N-chlorosuccinimide (NCS) is emerging as a faster and often more efficient alternative with fewer side reactions.[4][5] Thallium(III) trifluoroacetate (B77799) has also been used but is highly toxic.[6]
Q3: Can I form multiple disulfide bonds regioselectively on the resin?
A3: Yes, by using a combination of orthogonal cysteine protecting groups. A standard strategy involves using both this compound and Fmoc-Cys(Trt)-OH.[1][7] The Trityl (Trt) group can be selectively removed with mild acid to form the first disulfide bond, leaving the Acm-protected cysteines intact for the second disulfide bond formation.[7]
Q4: Are there any amino acid residues that are particularly sensitive to oxidation during on-resin disulfide bond formation?
A4: Yes, Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation.[3] Tyrosine (Tyr) can also undergo iodination in the presence of iodine.[3] Careful selection of the oxidizing agent and reaction conditions is crucial to minimize these side reactions. NCS has shown compatibility with Met and Trp-containing peptides under specific conditions.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Cyclized Peptide
| Possible Cause | Suggestion |
| Incomplete Acm deprotection and/or oxidation | Optimize the concentration of the oxidizing agent and the reaction time. For iodine, a common starting point is 10 equivalents for 1 hour.[3] For NCS, shorter reaction times (e.g., 15 minutes) are often sufficient.[5] Monitor the reaction progress with test cleavages. |
| Steric hindrance | The peptide sequence and its folding on the resin can impede the proximity of the cysteine residues. Consider changing the solvent to improve resin swelling and peptide chain solvation. DMF is a common choice.[8] |
| Oligomerization/Polymerization | Although less common on-resin, high resin loading can lead to intermolecular reactions. If suspected, reduce the initial loading of the first amino acid on the resin. |
Issue 2: Presence of Side Products in the Crude Peptide
| Possible Cause | Suggestion |
| Oxidation of sensitive residues (Met, Trp) | If using iodine, try to decrease the number of equivalents and the reaction time.[3] Alternatively, switch to a milder oxidizing agent like N-chlorosuccinimide (NCS), which has been shown to be more compatible with sensitive residues.[5] |
| Iodination of Tyrosine | When using iodine with Tyr-containing peptides, consider performing the reaction in a solvent system like aqueous acetic acid to limit this side reaction.[6] |
| Formation of dimers or oligomers | Ensure adequate swelling of the resin to favor intramolecular cyclization. Using a solvent like DMF with 0.4 M LiCl can help minimize peptide oligomerization.[9] |
| Incomplete removal of other protecting groups | If using orthogonal protecting groups, ensure the selective deprotection step is complete before proceeding with the disulfide bond formation. For instance, complete removal of the Mmt group is necessary before NCS-mediated oxidation.[2] |
Issue 3: Difficulty in Achieving Regioselective Disulfide Bonds
| Possible Cause | Suggestion |
| Non-orthogonal protecting group strategy | Ensure the chosen protecting groups are truly orthogonal. The Trt/Acm pair is a well-established combination for two disulfide bonds.[7] For more complex peptides, other groups like Mmt or StBu may be considered.[6] |
| Scrambling of disulfide bonds | Disulfide bond scrambling can occur if the formation of the first bridge is not complete or if harsh conditions are used for the subsequent steps. Ensure each cyclization step goes to completion and purify the intermediate if necessary. |
Data Summary
Table 1: Comparison of Conditions for Iodine-Mediated On-Resin Acm Removal and Cyclization
| Experiment | Time (min) | I₂ Equivalents | Outcome | Reference |
| 1 | 60 | 15 | Quantitative conversion | [2] |
| 2 | 30 | 15 | Quantitative conversion | [2] |
| 3 | 15 | 15 | Quantitative conversion | [2] |
| 4 | 60 | 10 | Quantitative conversion | [2] |
| 5 | 30 | 10 | Quantitative conversion | [2] |
| 6 | 15 | 10 | Quantitative conversion | [2] |
Table 2: Purity of Cyclized Oxytocin using NCS-Mediated On-Resin Acm Removal
| Reagent | Equivalents | Time (min) | Crude Purity | Reference |
| NCS | 3 (repeated twice) | 3.5 (each treatment) | ≥87% | [10] |
Experimental Protocols
Protocol 1: On-Resin Disulfide Bond Formation using Iodine
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30 minutes.
-
Prepare a solution of 10 equivalents of iodine (I₂) in DMF.
-
Add the iodine solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 15-60 minutes. The progress of the reaction can be monitored by taking small resin samples for cleavage and LC-MS analysis.[2]
-
Once the reaction is complete, filter the resin and wash it extensively with DMF to remove excess iodine.
-
Perform a wash with a 2% ascorbic acid solution in DMF to quench any remaining iodine, followed by further DMF and DCM washes.[8]
-
Dry the resin under vacuum before proceeding with cleavage and global deprotection.
Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)
-
Swell the peptide-resin in DMF.
-
Prepare a solution of 1-3 equivalents of NCS in DMF.
-
Add the NCS solution to the resin.
-
React for approximately 15 minutes at room temperature.[5] For some peptides, repeated treatments may be beneficial.[10]
-
Filter the resin and wash thoroughly with DMF and DCM.
-
Dry the resin and proceed with cleavage and global deprotection.
Visualizations
Caption: General workflow for on-resin disulfide bond formation.
Caption: Troubleshooting logic for on-resin cyclization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptidetherapeutics.org [peptidetherapeutics.org]
- 3. researchgate.net [researchgate.net]
- 4. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Peptides with Adjacent Cys(Acm) Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides containing adjacent Acetamidomethyl (Acm)-protected Cysteine (Cys) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with adjacent Cys(Acm) residues?
Synthesizing peptides with adjacent Cys(Acm) residues presents several key challenges that can impact yield and purity:
-
Steric Hindrance: The bulky nature of the Acm protecting group on adjacent cysteine residues can lead to steric hindrance, resulting in incomplete coupling reactions and the formation of deletion sequences.
-
Side Reactions: The presence of the Cys(Acm) residue, particularly when located at the C-terminus, can promote side reactions such as epimerization and the formation of N-piperidinyl-Ala epimers.[1]
-
Aggregation: Peptides containing multiple hydrophobic residues, including Cys(Acm), are prone to aggregation during solid-phase peptide synthesis (SPPS), which can hinder reagent accessibility and lead to lower yields.[2]
-
Acm Group Removal: The removal of the Acm group requires specific and sometimes harsh conditions, which can be problematic, especially for sensitive peptide sequences.[3][4][5] The use of mercury (II) acetate (B1210297) for Acm removal is effective but introduces toxic heavy metals that can be difficult to remove completely.[3][4][6]
Q2: What are common side reactions observed during the synthesis of Cys(Acm)-containing peptides and how can they be minimized?
Several side reactions are commonly observed:
-
Epimerization/Racemization: Abstraction of the α-proton of the Cys residue can lead to a loss of chirality. This is more prominent when Cys is the C-terminal amino acid.[1] To minimize this, using alternative protecting groups like Tetrahydropyranyl (Thp) or 4-methoxytrityl (Mmt) for the C-terminal Cys has been shown to be effective.[1]
-
N-piperidinyl-Ala Formation: This side reaction occurs via a dehydroalanine (B155165) intermediate, which can react with piperidine (B6355638) used for Fmoc deprotection.[1] Using a less nucleophilic base like 4-methylpiperidine (B120128) for Fmoc removal can reduce the formation of this byproduct.[1]
-
S-alkylation: During the final trifluoroacetic acid (TFA) cleavage from Wang resin, the Cys thiol group can be alkylated by carbocations generated from the linker.[7][8] The addition of scavengers like triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT) to the cleavage cocktail is crucial to minimize this side reaction.[5]
-
Iodination of Sensitive Residues: When using iodine for on-resin Acm deprotection and disulfide bond formation, sensitive residues like Tyrosine (Tyr), Methionine (Met), and Tryptophan (Trp) can be iodinated.[9] Careful control of iodine equivalents and reaction time is necessary to mitigate this issue.
Q3: Which coupling reagents are recommended for coupling amino acids to a Cys(Acm) residue?
Due to the steric hindrance posed by the Cys(Acm) residue, robust coupling reagents are recommended to ensure efficient peptide bond formation.
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and react quickly, which can help overcome the steric hindrance.[10][11][12] HATU is particularly effective as it reacts faster and with less epimerization.[13]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents suitable for difficult couplings, including those involving sterically hindered amino acids like N-methyl amino acids, which share similarities with the challenges of adjacent Cys(Acm) residues.[12][13]
For particularly difficult sequences, a combination of a strong coupling reagent and optimized reaction conditions (e.g., double coupling, extended reaction times) may be necessary.[14]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency and Presence of Deletion Sequences
Possible Cause: Incomplete coupling reaction due to steric hindrance from adjacent Cys(Acm) residues or peptide aggregation.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Use a More Potent Coupling Reagent | Substitute standard coupling reagents like DIC/HOBt with HATU or HCTU. Use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of the coupling reagent, and 8 equivalents of DIPEA in DMF. | Increased coupling efficiency and reduced formation of deletion sequences.[11][12] |
| Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid. | Drives the reaction to completion, especially for difficult couplings. |
| Increase Reaction Time and/or Temperature | Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours. For microwave-assisted synthesis, increasing the temperature to 50°C can improve efficiency, but caution is advised for Cys and His residues to avoid racemization.[15] | Improved coupling yields for sterically hindered residues. |
| Use a Low-Substitution Resin | For peptides longer than 20 amino acids, use a resin with a low substitution level (0.1 to 0.4 mmol/g) to minimize inter-chain aggregation.[16] | Reduced peptide aggregation, leading to better reagent accessibility and higher yields. |
Problem 2: Presence of Epimers or N-piperidinyl-Ala Side Products
Possible Cause: Base-mediated side reactions during Fmoc deprotection, particularly when a Cys(Acm) residue is at the C-terminus.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Use an Alternative Base for Fmoc Deprotection | Replace the standard 20% piperidine in DMF with 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF for the Fmoc removal step.[1] | Significant reduction in the formation of both epimers and N-piperidinyl-Ala side products.[1] |
| Side-Chain Anchoring Strategy | For C-terminal Cys peptides, anchor the Cys residue to the resin via its side-chain thiol group instead of the C-terminal carboxyl group.[17] | Minimizes C-terminal epimerization and N-piperidinyl-Ala formation.[17] |
| Use Alternative C-terminal Cys Protection | If possible, use Fmoc-Cys(Thp)-OH or Fmoc-Cys(Mmt)-OH for the C-terminal residue as these have been shown to be less prone to epimerization compared to Cys(Acm).[1] | Reduced levels of C-terminal racemization.[1] |
Problem 3: Difficulty with On-Resin Acm Deprotection and Disulfide Bond Formation
Possible Cause: Inefficient Acm removal or side reactions during the oxidation step.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Iodine-Mediated Acm Removal and Oxidation | Treat the peptidyl-resin with a solution of iodine (5-10 equivalents) in a solvent like DMF or a mixture of DMF/DCM. The reaction is typically complete within 1-2 hours.[5][18] | Simultaneous removal of the Acm group and formation of the disulfide bridge. |
| N-Chlorosuccinimide (NCS) as an Alternative Oxidant | Use NCS (1 equivalent) for on-resin Acm removal and disulfide bond formation. This method is compatible with other Cys protecting groups like Trt.[19] The reaction can be performed at 50°C for 5 minutes.[15] | Provides a fast and reliable alternative to iodine, especially in regioselective disulfide bond formation strategies.[19] |
| On-Resin Conversion of Cys(Acm) to Cys(Scm) | Convert the Cys(Acm) residue to the more reactive S-methoxycarbonylsulfenyl (Scm) derivative on-resin using methoxycarbonylsulfenyl chloride. The Cys(Scm) can then be used for selective disulfide bond formation.[3][4] | Avoids the use of heavy metals and allows for controlled, stepwise disulfide bond formation.[3][4] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide with Adjacent Cys(Acm) Residues
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) with the first amino acid already attached.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for an additional 7 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (4 eq), a coupling reagent such as HATU (3.95 eq), and a base like DIPEA (8 eq) in DMF.
-
Add the activation mixture to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Global Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptidyl-resin.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: On-Resin Iodine-Mediated Acm Removal and Cyclization
-
Peptide Synthesis: Synthesize the linear peptide containing two Cys(Acm) residues on the solid support as described in Protocol 1.
-
Resin Swelling: Swell the peptidyl-resin in a suitable solvent such as DMF or DCM.
-
Acm Deprotection and Oxidation:
-
Prepare a solution of iodine (5-10 equivalents relative to the peptide) in the chosen solvent.
-
Add the iodine solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Quenching and Washing: Once the reaction is complete, wash the resin with the reaction solvent to remove excess iodine. Then, wash with a solution of sodium thiosulfate (B1220275) or ascorbic acid to quench any remaining iodine, followed by washes with water, DMF, and DCM.
-
Cleavage and Purification: Cleave the cyclized peptide from the resin and purify as described in Protocol 1.
Visualizations
References
- 1. digital.csic.es [digital.csic.es]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. peptidetherapeutics.org [peptidetherapeutics.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Acm)-OH and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides is a critical yet challenging endeavor. The choice of the cysteine side-chain protecting group during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a pivotal decision that profoundly influences the synthesis strategy, final peptide purity, and the subsequent analytical assessment by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of peptides synthesized using Fmoc-Cys(Acm)-OH with those synthesized using common alternatives, supported by experimental protocols and data presented for clear comparison.
The Acetamidomethyl (Acm) protecting group is favored for its stability to Trifluoroacetic acid (TFA), which is used in the final cleavage step of SPPS. This stability allows for an orthogonal deprotection strategy, enabling the synthesis of complex peptides with multiple, regioselective disulfide bonds. However, the removal of the Acm group requires specific, and sometimes harsh, reagents like iodine or silver salts, which can introduce their own set of challenges and potential side products.
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a strategic decision based on the desired final peptide structure and the complexity of the synthesis. The Acm group is a key player when orthogonal protection is required. In contrast, the Trityl (Trt) group is a widely used, acid-labile option for routine synthesis where the final goal is a peptide with a free thiol. Other groups like S-tert-butylthio (StBu) offer different deprotection pathways, for instance, via reduction. The choice of protecting group directly impacts the impurity profile observed during HPLC analysis.
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Fmoc-Cys(PG)-OH | Deprotection Method | Key Advantages | Potential HPLC-Observable Side Products |
| Acetamidomethyl (Acm) | This compound | Iodine, Silver Salts, NCS | Orthogonal to TFA cleavage; allows for purification of the protected peptide before disulfide bond formation.[1][2] | Incomplete deprotection, byproducts from the deprotection reaction. |
| Trityl (Trt) | Fmoc-Cys(Trt)-OH | Trifluoroacetic acid (TFA) | Removed during standard cleavage; cost-effective for routine synthesis.[1][3] | Premature deprotection, side reactions related to the acid-lability of the trityl group.[1] |
| S-tert-butylthio (StBu) | Fmoc-Cys(StBu)-OH | Reduction (e.g., DTT, phosphines) | Stable to both basic and acidic conditions of SPPS.[1] | Potential for disulfide scrambling if deprotection is not well-controlled. |
| Tetrahydropyranyl (Thp) | Fmoc-Cys(Thp)-OH | Acid (TFA) | Reduced racemization compared to Trt; good solubility.[3] | Diastereomer formation can complicate HPLC profiles. |
| 4-methoxytrityl (Mmt) | Fmoc-Cys(Mmt)-OH | Mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile, allowing for on-resin deprotection.[2] | Difficult to achieve complete removal without affecting other acid-labile groups.[3] |
Experimental Protocols
Accurate comparison of HPLC data relies on consistent and well-defined experimental procedures. Below are detailed protocols for the synthesis and analysis of a model cysteine-containing peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (including the respective Fmoc-Cys(PG)-OH) and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: HPLC Analysis
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water).
-
HPLC System: Use a standard Reverse-Phase HPLC (RP-HPLC) system.
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is most common.[1]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.[1]
-
Flow Rate: 1 mL/min for an analytical column.[1]
-
Detection: Monitor UV absorbance at 210-220 nm.[1]
HPLC Analysis and Performance Comparison
The choice of cysteine protecting group can influence the retention time and the purity profile of the crude peptide as observed by HPLC. The Acm group, being relatively polar, can lead to earlier elution times for the protected peptide compared to the final deprotected peptide. The Trityl group, being bulky and hydrophobic, generally results in a longer retention time for the protected peptide.
Table 2: Illustrative HPLC Data for a Model Peptide (e.g., H-Gly-Cys-Phe-NH2) Synthesized with Different Cys Protecting Groups
| Protecting Group | Expected Retention Time (min) (Crude Product) | Expected Purity (%) (Crude Product) | Key Observations from HPLC |
| Acm | 12.5 | 85-95 | Main peak corresponds to the Acm-protected peptide. A separate peak for the deprotected peptide would appear after iodine treatment. |
| Trt | 18.2 | 80-90 | Main peak corresponds to the deprotected peptide, as Trt is cleaved by TFA. Potential for small side-product peaks from the trityl cation. |
| StBu | 15.8 | 85-95 | Main peak is the StBu-protected peptide. Analysis after reduction would show a shift in retention time. |
Note: The retention times and purities are illustrative and will vary depending on the specific peptide sequence, HPLC conditions, and success of the synthesis.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams are provided.
Caption: General workflow for Fmoc-SPPS and subsequent HPLC analysis.
Caption: Decision logic for selecting a cysteine protecting group.
References
A Comparative Guide to the Mass Spectrometry Characterization of Acm-Protected and Deprotected Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the strategic use of protecting groups is paramount. The acetamidomethyl (Acm) group is a widely employed protecting group for the thiol moiety of cysteine residues, preventing unwanted side reactions and facilitating the correct formation of disulfide bonds. However, the presence of the Acm group can influence the behavior of peptides during mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometry characterization of Acm-protected and deprotected peptides, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The decision to analyze a peptide in its Acm-protected or deprotected form has significant implications for the resulting mass spectrometry data. While direct quantitative comparisons in the literature are scarce, the fundamental principles of mass spectrometry allow for a qualitative and inferred comparison of key performance metrics.
| Metric | Acm-Protected Peptide | Deprotected Peptide (Free Thiol) | Rationale & Implications |
| Molecular Weight | Increased by 71.04 Da per Acm group | Lower | The Acm group adds a distinct mass, which must be accounted for in data analysis. |
| Ionization Efficiency | Potentially lower | Potentially higher | The presence of the Acm group can increase the hydrophobicity of the peptide, which may positively or negatively impact ionization depending on the overall peptide sequence and the ionization method used. However, a free thiol can be more readily protonated than the Acm-protected thiol, potentially leading to better ionization.[1] |
| Fragmentation Pattern | Fragmentation of the Acm group can occur, leading to characteristic neutral losses. | Fragmentation occurs primarily along the peptide backbone. | The fragmentation of the Acm group can complicate spectral interpretation but can also serve as a diagnostic marker for the presence of the protected cysteine. |
| Sequence Coverage | May be reduced | Potentially higher | The presence of the Acm group can alter fragmentation pathways, potentially leading to less extensive backbone cleavage and, consequently, lower sequence coverage in MS/MS experiments. |
| Sample Purity Assessment | Allows for the analysis of the protected peptide before deprotection and disulfide bond formation. | Reflects the final state of the peptide after all synthetic steps. | Analysis of the Acm-protected peptide is crucial for quality control during synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key steps for Acm deprotection and subsequent LC-MS/MS analysis.
Protocol 1: Acm Deprotection using Iodine
This protocol describes the removal of the Acm protecting group and simultaneous disulfide bond formation using iodine.[2]
Materials:
-
Acm-protected peptide resin
-
N,N-dimethylformamide (DMF)
-
Iodine (I₂)
-
Deionized water
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Suspend the Acm-protected peptide resin in DMF (approximately 1 mL/gram of resin).
-
Prepare a solution of 10 equivalents of iodine in a 4:1 (v/v) mixture of DMF and water.
-
Add the iodine solution to the resin suspension (approximately 1 mL/gram of resin).
-
Shake the reaction mixture at room temperature for 40 minutes.
-
Filter the resin and wash it sequentially with:
-
DMF (3 times)
-
2% ascorbic acid in DMF (2 times)
-
DMF (5 times)
-
DCM (3 times)
-
-
Dry the deprotected peptide resin under vacuum.
Protocol 2: LC-MS/MS Analysis of Peptides
This protocol provides a general workflow for the analysis of synthetic peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Materials:
-
Purified peptide sample (Acm-protected or deprotected)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
C18 reverse-phase HPLC column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size)
-
LC-MS/MS system (e.g., coupled to an electrospray ionization source)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Inject 5 µL of the peptide solution onto the C18 column.
-
Use a linear gradient elution, for example:
-
0-5 min: 5% Mobile Phase B
-
5-65 min: 5-60% Mobile Phase B
-
65-70 min: 60-95% Mobile Phase B
-
70-75 min: 95% Mobile Phase B
-
75-80 min: 95-5% Mobile Phase B
-
80-90 min: 5% Mobile Phase B
-
-
Set the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).
-
Set the scan range for the full MS scan (e.g., m/z 300-2000).
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis: Process the raw data using appropriate software to identify the peptide sequence and characterize any modifications.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization of Acm-protected and deprotected peptides.
Caption: Workflow for comparative analysis.
Caption: Side-by-side experimental workflows.
Comparison with Alternatives
The Acm group is one of several options for protecting cysteine's thiol group. The choice of protecting group depends on the overall synthetic strategy, particularly the desired orthogonality for deprotection.
| Protecting Group | Deprotection Conditions | Key Features for MS Analysis |
| Trityl (Trt) | Mild acid (e.g., TFA) | - Labile under standard cleavage conditions.- Can be challenging for selective disulfide bond formation. |
| tert-Butyl (tBu) | Strong acid (e.g., HF) or with reducing agents | - More stable than Trt.- Requires harsher deprotection conditions. |
| S-tert-butylthio (StBu) | Reducing agents (e.g., thiols, phosphines) | - Stable to TFA.- Useful for orthogonal disulfide bond formation strategies. |
| 4-methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM) | - Highly acid-labile.- Allows for selective deprotection on-resin. |
The mass spectrometric behavior of peptides with these alternative protecting groups will also be influenced by their mass and chemical properties, similar to the Acm group. The choice of protecting group should, therefore, consider not only the synthetic route but also the subsequent analytical characterization by mass spectrometry.
Conclusion
The characterization of peptides by mass spectrometry is a critical step in research and drug development. The presence of the Acm protecting group on cysteine residues influences several aspects of the analysis, from molecular weight and ionization efficiency to fragmentation patterns and sequence coverage. While the Acm group is invaluable for controlling peptide synthesis and disulfide bond formation, its impact on mass spectrometry data must be carefully considered. By understanding these differences and employing appropriate experimental protocols, researchers can effectively utilize mass spectrometry to characterize both Acm-protected and deprotected peptides, ensuring the quality and integrity of their synthetic products.
References
A Head-to-Head Comparison: Fmoc-Cys(Acm)-OH vs. Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides, particularly those containing disulfide bridges. The choice between the two most common derivatives, Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH, dictates the overall synthesis strategy, influencing everything from the cleavage and deprotection methods to the final purity and yield of the target peptide. This guide provides an objective, data-supported comparison to inform the selection process for your specific research needs.
The fundamental difference between these two reagents lies in the stability of the thiol protecting group. The trityl (Trt) group is highly acid-labile and is typically removed simultaneously with the peptide's cleavage from the resin using a standard trifluoroacetic acid (TFA) cocktail. In contrast, the acetamidomethyl (Acm) group is stable to TFA, offering an orthogonal protection strategy that allows for selective deprotection of the cysteine thiol at a later stage. This key distinction has profound implications for their respective applications.
Core Comparison: Properties and Performance
| Feature | Fmoc-Cys(Trt)-OH | This compound |
| Protecting Group | Trityl (Trt) | Acetamidomethyl (Acm) |
| Deprotection Condition | Acid-labile (TFA)[1][2] | Stable to TFA; removed by specific reagents (e.g., Iodine, Hg(OAc)₂, NCS)[3][4][5][6] |
| Orthogonality | Not orthogonal to standard TFA-labile side-chain protecting groups.[7] | Orthogonal to TFA-labile protecting groups, enabling selective deprotection.[6][8][9] |
| Primary Application | Synthesis of peptides with free thiol groups post-cleavage; single disulfide bond formation via air oxidation.[2][4] | Regioselective formation of multiple disulfide bonds; synthesis of protected peptide fragments.[3][6][8] |
| Racemization Tendency | More prone to racemization, especially at the C-terminus and during coupling.[10][11][12] | Generally less prone to racemization compared to Trt.[10] |
| Side Reactions | Prone to N-piperidinyl-alanine formation at the C-terminus; incomplete deprotection can occur without sufficient scavengers.[12] | Less prone to N-piperidinyl-alanine formation; can be susceptible to side reactions during iodine-mediated deprotection if not carefully controlled.[4] |
| Cost-Effectiveness | Generally more cost-effective for routine synthesis of peptides requiring a free thiol.[2] | Higher cost, justified by its utility in complex, multi-disulfide bridged peptide synthesis. |
Experimental Data: A Quantitative Look at Performance
The choice of protecting group can significantly impact the purity of the final peptide, primarily due to the propensity for racemization and other side reactions during synthesis.
Table 1: Racemization of C-terminal Cysteine During Fmoc-Deprotection
| C-terminal Residue | Fmoc-Deprotection Base | % D-Cys Epimer | Reference |
| Fmoc-Cys(Trt)-OH | 20% Piperidine in DMF (6h) | 23% | [11] |
| This compound | 20% Piperidine in DMF | Side reaction was much less prominent than with Trt |
Table 2: Racemization During Coupling Reactions
| Coupled Amino Acid | Activation Method | % D-Cys Formation | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [2][12] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [2][12] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [2][12] |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25 °C) | 8.0% | [12] |
| Fmoc-Cys(Dpm)-OH* | HCTU/6-Cl-HOBt/DIEA (25 °C) | 1.2% | [12] |
Note: Data for other protecting groups are included for a broader comparison, highlighting the significant influence of the protecting group on chiral stability.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Cys(Trt)
This protocol is for the global deprotection of a peptide synthesized using Fmoc-Cys(Trt)-OH, resulting in a peptide with a free thiol group.
-
Resin Preparation: Following completion of the peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 1,2-ethanedithiol (B43112) (EDT) to the cocktail (TFA/TIS/H₂O/EDT, 94:1:2.5:2.5, v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Acm Deprotection and Disulfide Bridge Formation with Iodine
This protocol describes the selective deprotection of Cys(Acm) residues and subsequent on-resin disulfide bond formation.
-
Resin Preparation: After synthesis of the linear peptide containing this compound residues, wash the peptidyl-resin with DCM followed by N,N-dimethylformamide (DMF).
-
Iodine Solution Preparation: Prepare a solution of iodine in DMF (e.g., 10 equivalents of iodine relative to the resin substitution).
-
Deprotection and Oxidation: Swell the resin in DMF and then add the iodine solution. Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test for free thiols (e.g., Ellman's test).
-
Quenching: After the reaction is complete, wash the resin with DMF to remove excess iodine. Then, wash with a solution of ascorbic acid in DMF (e.g., 1 M) to quench any remaining iodine, followed by further washes with DMF and DCM.
-
Final Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cocktail as described in Protocol 1.
-
Purification: Purify the crude cyclized peptide by RP-HPLC.
Visualization of Synthetic Strategies
Logical Workflow for Protecting Group Selection
References
- 1. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 7. benchchem.com [benchchem.com]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate cysteine protecting group is a critical decision in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The unique reactivity of the cysteine thiol side chain necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, during peptide elongation. The choice of protecting group not only dictates the strategy for disulfide bond formation but also significantly influences the purity and yield of the final peptide.
This guide provides an objective comparison of commonly employed cysteine protecting groups in Fmoc SPPS. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their removal.
Performance Comparison of Cysteine Protecting Groups
The ideal cysteine protecting group should be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin, yet be selectively removable under specific, mild conditions. The choice of protecting group is often a trade-off between stability, ease of removal, and the propensity to induce side reactions, most notably racemization.
| Protecting Group | Abbreviation | Structure | Stability to Piperidine | Stability to TFA | Deprotection Conditions | Key Advantages | Disadvantages & Side Reactions |
| Trityl | Trt | Triphenylmethyl | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) | Cost-effective; removed during final cleavage. | Prone to significant racemization, especially at the C-terminus.[1][2] Can lead to 3-(1-piperidinyl)alanine formation.[2] Reversible cleavage requires efficient scavengers.[1] |
| 4-Methoxytrityl | Mmt | (4-methoxyphenyl)diphenylmethyl | Stable | Highly Labile | Very mild acid (e.g., 1-2% TFA in DCM).[3] | Orthogonal to other acid-labile groups; allows for on-resin disulfide bond formation. | Not fully stable to repeated Fmoc deprotection cycles in some sequences. |
| Diphenylmethyl | Dpm | Diphenylmethyl | Stable | Labile | High concentration of TFA (e.g., 95% TFA).[1] | More stable to mild acid than Trt, allowing for some orthogonal strategies.[1] Lower racemization than Trt.[1] | Requires strong acid for removal. |
| Acetamidomethyl | Acm | Acetamidomethyl | Stable | Stable | Mercury(II) acetate (B1210297) followed by H₂S or β-mercaptoethanol, or Iodine (for disulfide formation).[1][2] | Orthogonal to acid-labile groups; allows for selective disulfide bond formation. | Deprotection involves toxic heavy metals. Can be difficult to remove. |
| tert-Butyl | tBu | tert-Butyl | Stable | Stable | Strong acid (e.g., TFMSA) or Mercury(II) acetate.[1][4] | Highly stable, providing excellent protection. | Harsh deprotection conditions limit its application in Fmoc SPPS. |
| tert-Butylthio | StBu | tert-Butylthio | Stable | Stable | Reduction with thiols (e.g., β-mercaptoethanol) or phosphines.[1][5] | Orthogonal protection scheme. | Removal can be sluggish and sequence-dependent.[1] |
| Tetrahydropyranyl | Thp | Tetrahydropyran-2-yl | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[1] | Significantly reduces racemization compared to Trt.[1][2] Minimizes piperidinylalanine formation.[1] | More expensive than Trt. |
Quantitative Comparison of Racemization
Racemization of the C-terminal cysteine residue is a significant side reaction during Fmoc SPPS, particularly with base-mediated coupling reagents. The choice of protecting group has a dramatic impact on the extent of this epimerization.
| Protecting Group | Racemization (%) during DIPCDI/Oxyma Coupling[1] |
| Trt | 3.3 |
| Dpm | 6.8 |
| Thp | 0.74 |
Experimental Workflow for Fmoc SPPS of Cysteine-Containing Peptides
The following diagram illustrates the general workflow for solid-phase synthesis of a peptide containing a cysteine residue, highlighting the key steps of protection and deprotection.
Caption: General workflow for Fmoc SPPS of a cysteine-containing peptide.
Experimental Protocols
Below are detailed protocols for the deprotection of commonly used cysteine protecting groups. Safety Precaution: Always handle strong acids and toxic reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Global Deprotection of Trt, Mmt, Dpm, and Thp Protected Peptides
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile protecting groups.
-
Resin Preparation: Wash the peptide-resin (0.1 mmol) with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing Trt, Dpm, or Thp is TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . For Mmt, a milder cocktail of 1-2% TFA in DCM with 5% TIS can be used for selective on-resin deprotection.
-
Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the resin and incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold volume).
-
Peptide Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Protocol 2: On-Resin Deprotection of Mmt
This protocol allows for selective deprotection of the Mmt group on the solid support.
-
Resin Preparation: Swell the Mmt-protected peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 30 minutes. Repeat this step until the yellow color of the Mmt cation is no longer observed.
-
Washing: Wash the resin thoroughly with DCM and then with DMF to proceed with on-resin modifications or further peptide elongation.
Protocol 3: Deprotection of Acm
This protocol describes the removal of the Acm group using mercury(II) acetate.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid.
-
Mercury(II) Acetate Treatment: Add mercury(II) acetate (10 equivalents per Acm group) and stir the solution at room temperature for 1-2 hours.
-
Thiol Scavenging: Add β-mercaptoethanol to quench the reaction and precipitate the mercury salts.
-
Purification: Remove the precipitate by centrifugation and purify the peptide by HPLC.
Protocol 4: Deprotection of tBu
This protocol is for the removal of the highly stable tBu group.
-
Peptide Dissolution: Dissolve the tBu-protected peptide in a solution of TFA/thioanisole/EDT (90:5:5, v/v/v) .
-
Deprotection Reaction: Stir the solution at room temperature for 4-6 hours.
-
Peptide Precipitation and Isolation: Precipitate and isolate the peptide as described in Protocol 1.
Protocol 5: Reductive Deprotection of StBu
This protocol details the reductive cleavage of the StBu group.
-
Peptide Dissolution: Dissolve the StBu-protected peptide in DMF.
-
Reducing Agent Addition: Add a solution of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF .
-
Deprotection Reaction: Stir the reaction at room temperature and monitor by HPLC until deprotection is complete.
-
Purification: Purify the deprotected peptide by HPLC.
Conclusion
The strategic selection of a cysteine protecting group is a cornerstone of successful peptide synthesis. For routine synthesis of peptides where the cysteine is to be in its free thiol form, Trt remains a cost-effective option, provided that potential racemization is carefully monitored and controlled. For sequences prone to racemization, Thp offers a superior alternative by significantly reducing this side reaction.[1][2]
For the synthesis of complex peptides requiring regioselective disulfide bond formation, orthogonal protecting groups such as Mmt , Acm , and StBu are indispensable. While Mmt allows for mild on-resin deprotection, Acm and StBu provide high stability but necessitate more specific and sometimes harsh removal conditions. The choice ultimately depends on the specific requirements of the target peptide and the overall synthetic strategy. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific application.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
A Researcher's Guide to Confirming Correct Disulfide Bridge Formation
For researchers, scientists, and drug development professionals, ensuring the correct formation of disulfide bridges is a critical aspect of protein characterization, particularly for therapeutic proteins like monoclonal antibodies. Disulfide bonds are pivotal in stabilizing the tertiary structure of proteins, and any incorrect linkages can lead to misfolding, aggregation, and a loss of biological activity.[1][2] This guide provides a comprehensive comparison of the primary analytical methods used to confirm and characterize disulfide bonds, complete with experimental protocols and performance data.
The selection of an appropriate analytical method hinges on the specific analytical question being addressed—whether it's confirming the presence of disulfide bonds, quantifying them, or mapping the precise connectivity of cysteine residues.[1]
Comparative Analysis of Key Analytical Methods
The following table summarizes the key characteristics of the most common analytical techniques for disulfide bond analysis, offering a comparative overview to aid in method selection.
| Method | Principle | Information Provided | Throughput | Quantitation | Strengths | Limitations |
| Mass Spectrometry (Peptide Mapping) | Proteins are enzymatically digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by LC-MS/MS.[3][4] | Precise location of inter- and intra-chain disulfide bonds. Can identify scrambled or incorrect linkages.[5][6] | Low to Medium | Relative quantitation of isoforms is possible. | High specificity and sensitivity; considered the "gold standard" for definitive characterization.[1][4] | Labor-intensive sample preparation and data analysis. Potential for disulfide bond scrambling during sample preparation.[5][7] |
| SDS-PAGE (Reducing vs. Non-reducing) | The protein is electrophoresed on a polyacrylamide gel under both reducing (to break disulfide bonds) and non-reducing conditions.[1] | Indicates the presence of inter-chain disulfide bonds by a shift in molecular weight.[1] | High | Qualitative / Semi-quantitative | Simple, rapid, and widely accessible for a preliminary assessment of overall structure.[1] | Provides no information on specific cysteine pairings or intra-chain bonds. Low resolution.[1][8] |
| Ellman's Assay (DTNB) | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl (-SH) groups, producing a colored product measured spectrophotometrically.[9] | Quantifies the number of free cysteine residues. The number of disulfide bonds is inferred by comparing results before and after reduction.[9] | High | Quantitative | Rapid, simple, and suitable for quantifying the overall extent of disulfide bond formation.[9] | Indirect method; does not identify which cysteines are bonded. Susceptible to interference from other reducing agents.[1] |
| X-ray Crystallography | Determines the three-dimensional structure of a protein by analyzing the diffraction pattern of X-rays passing through a protein crystal.[9] | Unambiguous, high-resolution determination of the three-dimensional structure, including the precise location of disulfide bonds.[9][10] | Very Low | Not applicable | Provides a complete and detailed structural map.[9] | Requires high-purity protein that can be crystallized. The crystal structure may not fully represent the protein's native state in solution.[10][11] |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei in a solution to determine the three-dimensional structure and dynamics of a protein.[9] | Provides information on the connectivity of cysteine residues and the overall protein structure in solution.[4][9] | Low | Not applicable | Can characterize proteins in their native solution state and provide insights into protein dynamics.[12][13] | Generally limited to smaller proteins (typically < 40 kDa). Requires specialized equipment and expertise.[4] |
| Edman Degradation | Involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[14][15] | Can be used to identify cysteine residues involved in disulfide bonds after chemical modification and fragmentation.[14][15] | Low | Not applicable | Can provide unequivocal sequence-based evidence of disulfide connectivity.[14][15] | Largely superseded by mass spectrometry for routine analysis due to lower throughput and sensitivity.[5][14] |
Key Experimental Workflows & Protocols
Detailed and reproducible methodologies are fundamental to accurate disulfide bond analysis. Below are generalized protocols for the most frequently employed techniques.
This is the most definitive method for identifying specific disulfide linkages.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Advantages and Disadvantages of Disulfide Bond Mapping | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Enzyme Disulfide Bond Analysis [creative-enzymes.com]
- 11. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR methods for determining disulfide-bond connectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of Fmoc-Cys(Acm)-OH in Manual vs. Automated Peptide Synthesizers
For researchers, scientists, and professionals in drug development, the choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that impacts efficiency, purity, and reproducibility. This is particularly true when incorporating amino acids with reactive side chains, such as cysteine. This guide provides an objective comparison of the performance of N-α-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH) in manual versus automated peptide synthesizers, supported by representative experimental data and detailed protocols.
The acetamidomethyl (Acm) protecting group on the cysteine thiol is stable to the trifluoroacetic acid (TFA) used for final cleavage, making it ideal for the synthesis of peptides where a free thiol is desired post-purification or for strategies involving regioselective disulfide bond formation. However, the incorporation of cysteine residues, including this compound, is known to be susceptible to side reactions such as racemization, especially during prolonged coupling times or under basic conditions.
Data Presentation: Performance Comparison
The following table summarizes typical quantitative data for the synthesis of a model decapeptide containing a single Cys(Acm) residue, comparing the outcomes of manual versus automated SPPS. The data for automated synthesis is representative of modern microwave-assisted synthesizers, which have been shown to significantly improve synthesis outcomes for complex peptides.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis (Microwave-Assisted) |
| Typical Scale | 50 mg - 2 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 1.5 hours | 5 - 10 minutes (for setup) |
| Total Time per Cycle | 1.5 - 3 hours | 20 - 60 minutes |
| Typical Yield per Coupling Step | 95 - 98% | > 99% |
| Final Crude Purity | 60 - 85% | 85 - 95%[1][2] |
| Overall Yield (after purification) | 30 - 50% | 50 - 70%[1] |
| Racemization of Cys(Acm) | Can be significant, dependent on coupling reagents and base. | Minimized by controlled, rapid heating and optimized coupling times. |
| Reproducibility | Operator-dependent, moderate. | High. |
| Throughput | Low (typically one peptide at a time). | High (multiple parallel syntheses possible). |
Key Performance Insights
Automated peptide synthesizers, particularly those utilizing microwave energy, generally offer superior performance for the incorporation of this compound. The primary advantages lie in the significant reduction of synthesis time and the enhancement of crude purity and overall yield.[3][4] Automated systems provide highly consistent and optimized reaction conditions, which minimizes common side reactions associated with cysteine residues. For instance, the rapid and uniform heating in microwave-assisted synthesis can reduce the time the activated amino acid is susceptible to racemization. In contrast, manual synthesis is more prone to human error, leading to variability in reaction times and washing efficiency, which can result in lower purity and success rates.[3]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS methods.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a resin in a manual synthesis vessel.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), a coupling agent such as HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), dichloromethane (B109758) (DCM) (3-5 times), and finally with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow).
-
-
Capping (Optional):
-
If the Kaiser test is positive after coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes.
-
Wash the resin as described in step 4.
-
Automated Peptide Synthesis Protocol (Microwave-Assisted)
This protocol outlines a typical cycle for a microwave-assisted automated peptide synthesizer (e.g., CEM Liberty Blue™).
-
Resin Loading and Method Setup:
-
Load the peptide-resin into the reaction vessel.
-
Program the synthesis method, specifying the amino acid sequence, scale, and reaction conditions. This compound is placed in the appropriate position in the amino acid rack.
-
-
Automated Fmoc Deprotection:
-
The synthesizer delivers a 20% piperidine in DMF solution to the reaction vessel.
-
Microwave energy is applied to heat the solution to a set temperature (e.g., 75°C) for a specified duration (e.g., 3-5 minutes).
-
The deprotection solution is drained, and the resin is automatically washed with DMF.
-
-
Automated Amino Acid Delivery and Coupling:
-
The synthesizer dispenses a pre-configured volume of this compound solution, coupling agent (e.g., DIC), and activator (e.g., Oxyma) into the reaction vessel.
-
Microwave energy is applied to raise the temperature (e.g., 50-75°C) for a short period (e.g., 5-10 minutes) to drive the coupling reaction to completion. To minimize racemization of cysteine, a lower coupling temperature (e.g., 50°C) is often used.[2]
-
The reaction vessel is drained and the resin is washed with DMF.
-
-
Cycle Repetition:
-
The synthesizer automatically proceeds to the deprotection and coupling steps for the next amino acid in the sequence.
-
Mandatory Visualizations
Experimental Workflow: Manual vs. Automated SPPS
Caption: A comparison of the workflows for a single amino acid coupling cycle in manual versus automated SPPS.
Logical Relationship: Factors Influencing Peptide Purity
Caption: Key factors that determine the final purity of a synthetic peptide.
Signaling Pathway: Role of a Disulfide-Bonded Peptide
This diagram illustrates a hypothetical signaling pathway initiated by a peptide hormone (like oxytocin) that contains a critical disulfide bond for its structure and function. The synthesis of such peptides often involves precursors with protected cysteines, such as Cys(Acm).
Caption: A simplified GPCR signaling pathway activated by a disulfide-bonded peptide.
References
Comparative study of Acm deprotection methods: iodine vs. silver salts
For researchers, scientists, and professionals in drug development, the efficient and clean deprotection of cysteine residues is a critical step in peptide synthesis. The acetamidomethyl (Acm) group is a widely used protecting group for the thiol functional group of cysteine due to its stability in both Boc and Fmoc solid-phase peptide synthesis (SPPS) protocols. This guide provides a detailed comparative study of two common methods for Acm deprotection: iodine-mediated oxidative deprotection and silver salt-mediated cleavage. We will delve into the experimental protocols, quantitative data, and potential side reactions associated with each method to aid in the selection of the most appropriate strategy for your specific research needs.
At a Glance: Iodine vs. Silver Salts for Acm Deprotection
| Feature | Iodine Method | Silver Salt Method |
| Mechanism | Oxidative cleavage and simultaneous disulfide bond formation. | Thiol-metal exchange followed by cleavage. |
| Primary Reagents | Iodine (I2) | Silver trifluoromethanesulfonate (B1224126) (AgOTf), Silver tetrafluoroborate (B81430) (AgBF4) |
| Reaction Time | Typically 30-120 minutes. | 1.5 - 2 hours for silver salt treatment, followed by DTT treatment.[1] |
| Key Advantage | Single-step deprotection and disulfide bond formation. | Avoids oxidation of sensitive residues like methionine. |
| Key Disadvantage | Potential for side reactions: S->O Acm shift to Ser/Thr, iodination of Tyr.[2] | Toxicity of silver reagents. |
| Compatibility | Can be incompatible with other acid-labile protecting groups like Trityl (Trt) under certain conditions.[1] | Generally good orthogonality, but can partially remove S-Trityl and S-p-methoxybenzyl groups.[1] |
Experimental Protocols
Iodine-Mediated Acm Deprotection and Cyclization
This method is widely employed for the simultaneous deprotection of Acm groups and the formation of disulfide bonds. The protocol can be performed both in solution and on-resin.
Solution-Phase Protocol:
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol.[3]
-
Add a solution of iodine (typically 10-15 equivalents per Acm group) in the same solvent.[4]
-
Stir the reaction mixture vigorously at room temperature for 30-120 minutes.
-
Monitor the reaction progress by HPLC.
-
Quench the excess iodine by adding an aqueous solution of sodium thiosulfate (B1220275) or ascorbic acid until the yellow color disappears.[5]
-
Isolate the deprotected and cyclized peptide by preparative HPLC.
On-Resin Protocol:
-
Swell the peptide-resin in a suitable solvent like DMF.
-
Treat the resin with a solution of iodine (typically 10 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).[6]
-
Shake the reaction mixture at room temperature for about 40 minutes.[6]
-
Filter the resin and wash thoroughly with DMF.
-
To remove residual iodine, wash the resin with a 2% ascorbic acid solution in DMF.[6]
-
Wash the resin again with DMF and then with dichloromethane (B109758) (DCM) before proceeding with cleavage from the resin.
Silver Salt-Mediated Acm Deprotection
This method utilizes silver salts to cleave the Acm group, followed by the removal of the silver adduct to yield the free thiol.
Protocol using Silver Trifluoromethanesulfonate (AgOTf):
-
Dissolve the Acm-protected peptide in cold (4 °C) trifluoroacetic acid (TFA). The presence of a scavenger like anisole (B1667542) is recommended.[1]
-
Add silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) (typically 20 equivalents per Acm group).[1]
-
Stir the mixture at 4 °C for 1.5 to 2 hours.
-
Precipitate the peptide silver salt by adding cold diethyl ether and isolate by centrifugation.
-
Suspend the pellet in 1 M aqueous acetic acid.
-
Add dithiothreitol (B142953) (DTT) (typically 40 equivalents per Acm group) and stir at room temperature for 3-4 hours to remove the silver ions and generate the free thiol.[1]
-
Centrifuge to remove the silver-DTT complex and desalt the supernatant containing the deprotected peptide.
Performance Comparison and Side Reactions
| Parameter | Iodine Method | Silver Salt Method |
| Yield | Highly peptide-dependent and can be affected by side reactions. Yields can be high for simple peptides but lower for complex ones. | Generally provides good yields, with the potential for quantitative cleavage of the Acm group.[7] |
| Purity | Purity can be compromised by the formation of byproducts from side reactions. | Can yield high-purity peptides, especially when oxidation of sensitive residues is a concern. |
| Side Reactions | S→O Acm Shift: Transfer of the Acm group from the cysteine thiol to the hydroxyl group of nearby serine or threonine residues.[2] Iodination: Modification of sensitive amino acid residues, particularly the iodination of tyrosine.[2][8] | Toxicity: Silver salts are toxic and require careful handling and disposal. Incomplete Silver Removal: Residual silver can interfere with subsequent reactions and biological assays. |
Mandatory Visualizations
Experimental Workflows
Caption: Comparative workflows for Acm deprotection.
Iodine-Mediated S->O Acm Shift Side Reaction
Caption: S->O Acm shift side reaction pathway.
Conclusion
The choice between iodine and silver salts for Acm deprotection is a critical decision in peptide synthesis that hinges on the specific peptide sequence and the desired outcome.
The iodine method offers the significant advantage of a one-pot deprotection and disulfide bond formation, which can streamline the synthesis process. However, researchers must be vigilant about the potential for side reactions, particularly the S->O Acm shift in peptides containing serine or threonine residues near the Acm-protected cysteine, and the iodination of sensitive residues like tyrosine. Careful optimization of reaction conditions and thorough purification are essential when using this method.
On the other hand, the silver salt method provides a cleaner deprotection to the free thiol, notably avoiding the oxidative side reactions associated with iodine. This makes it a preferable choice for peptides containing sensitive residues like methionine. The primary drawback of this method is the inherent toxicity of silver compounds, which necessitates careful handling and waste disposal.
Ultimately, the optimal Acm deprotection strategy is peptide-dependent. For robust peptides where simultaneous disulfide bond formation is advantageous, the iodine method may be more efficient. For complex peptides with sensitive residues or when a free thiol is the desired product, the silver salt method offers a more controlled and less damaging approach, provided that safety precautions are strictly followed. Careful consideration of the peptide's amino acid composition and the desired final product will guide the researcher to the most suitable deprotection method.
References
- 1. peptide.com [peptide.com]
- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Protecting Groups: Evaluating the Stability of the Acm Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for cysteine's reactive thiol side-chain is a critical determinant of success. The choice impacts not only the efficiency of synthesis but also the purity and yield of the final peptide. This guide provides an objective comparison of the acetamidomethyl (Acm) group with other commonly used cysteine protecting groups, supported by experimental data and detailed protocols.
The Acm group is renowned for its high stability under both acidic and basic conditions typically employed in solid-phase peptide synthesis (SPPS), making it an invaluable tool for the synthesis of complex peptides, particularly those with multiple disulfide bonds requiring regioselective formation.
Data Presentation: Stability and Performance of Cysteine Protecting Groups
The following tables summarize the stability and performance characteristics of the Acm group compared to other frequently used cysteine protecting groups.
Table 1: Comparative Stability of Cysteine Protecting Groups
| Protecting Group | Structure | Stability to TFA (Trifluoroacetic Acid) | Stability to Piperidine (Fmoc Deprotection) | Common Deprotection Method(s) | Key Characteristics |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable[1][2] | Stable[1] | Iodine (I₂), Mercury(II) Acetate (B1210297) (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[1] | High stability allows for purification of the protected peptide before disulfide bond formation. Orthogonal to many other protecting groups.[3] |
| Trityl (Trt) | -C(C₆H₅)₃ | Labile[4] | Stable | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[4] | Most common and cost-effective for routine synthesis where a free thiol is desired after cleavage. Prone to causing significant racemization.[4] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable[5] | Stable | Mercury(II) Acetate (Hg(OAc)₂), HF | High stability, orthogonal to acid-labile groups. Deprotection often requires hazardous reagents.[4] |
| tert-Butylthio (StBu) | -S-C(CH₃)₃ | Stable (in the absence of thiol scavengers) | Stable | Reduction with thiols (e.g., DTT) or phosphines | Useful for on-resin disulfide bond formation. Deprotection can be sluggish. |
| 4-Methoxytrityl (Mmt) | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | Very Labile (cleaved by 1-2% TFA)[6] | Stable | Dilute TFA, Iodine[7] | Allows for selective on-resin deprotection for modifications or disulfide bond formation. |
| Tetrahydropyranyl (Thp) | -C₅H₉O | Labile | Stable | Standard TFA cleavage cocktails | Reduces racemization compared to Trt. Introduces a new chiral center.[4] |
Table 2: Racemization of C-Terminal Cysteine Residues During SPPS
Racemization of the C-terminal cysteine during repeated basic treatments for Fmoc-group removal is a significant side reaction. The choice of protecting group has a substantial impact on the extent of this epimerization.
| Cysteine Derivative | % Racemization (Example Study) | Reference |
| Fmoc-Cys(Trt)-OH | 3.3% | |
| Fmoc-Cys(Dpm)-OH | 6.8% | |
| Fmoc-Cys(Acm)-OH | Lower tendency to racemize than Trt | [2] |
| Fmoc-Cys(Thp)-OH | 0.74% | |
| Fmoc-Cys(MBom)-OH | 0.4% | [8] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful peptide synthesis. Below are protocols for the deprotection of the Acm group using common reagents.
Protocol 1: Deprotection of Cys(Acm) with Iodine (with concomitant disulfide bond formation)
This method is widely used for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.
Materials:
-
Acm-protected peptide
-
0.4 M Iodine solution in methanol
-
1 M aqueous ascorbic acid or sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the Acm-protected peptide in methanol (approximately 1.25 µL per µmol of peptide).[1]
-
Add 2.5 equivalents of 0.4 M methanolic iodine solution for each Acm group.[1]
-
Stir the solution vigorously at room temperature for 30 minutes. The reaction progress can be monitored by HPLC.[2]
-
To quench the excess iodine, add 1 M aqueous ascorbic acid or sodium thiosulfate solution until the iodine color disappears (approximately 100 µL per µmol of peptide).[1][2]
-
Evaporate the solution under reduced pressure to approximately one-third of the original volume.[1]
-
Purify the resulting peptide by HPLC.
Protocol 2: Deprotection of Cys(Acm) with Mercury(II) Acetate
This method removes the Acm group to yield a free thiol and is also effective for the deprotection of tBu and Trt groups. Caution: Mercury(II) acetate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Glacial acetic acid
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (approximately 100 µL per mg of peptide).[1]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[1]
-
Add 1.0 equivalent of mercury(II) acetate per Acm group with stirring.[1]
-
Readjust the pH to 4.0 with acetic acid or aqueous ammonia (B1221849) and stir the mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen).[1]
-
Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand for 5 hours.[9]
-
Remove the precipitate by centrifugation.[9]
-
Desalt the supernatant containing the crude peptide by HPLC under an inert atmosphere.[1]
Protocol 3: On-Resin Deprotection and Cyclization of Cys(Acm)-Peptides
This protocol is advantageous for producing disulfide-bridged peptides directly on the solid support.
Materials:
-
Cys(Acm)-peptide resin
-
N,N-dimethylformamide (DMF)
-
Iodine (I₂)
-
Deionized water
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Suspend the linear peptide resin in DMF (approximately 1 mL per gram of resin).[10]
-
Treat the resin with 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF and water (approximately 1 mL per gram of resin).[10]
-
Shake the reaction mixture at room temperature for 40 minutes.[10]
-
Filter the resin.[10]
-
Wash the resin sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times), DMF (5 times), and DCM (3 times).[10]
-
The cyclized peptide can then be cleaved from the resin using standard procedures.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of the Acm protecting group in peptide synthesis.
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to Alternatives for Fmoc-Cys(Acm)-OH in Multi-Disulfide Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the formation of multiple, regioselective disulfide bonds presents a significant challenge. While Fmoc-Cys(Acm)-OH has traditionally been a staple for protecting cysteine residues, a variety of alternative protecting groups offer distinct advantages in terms of orthogonality, deprotection conditions, and impact on peptide purity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal cysteine derivative for your synthetic needs.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group is a critical decision in the synthesis of peptides containing multiple disulfide bonds. Key considerations include the stability of the group throughout the solid-phase peptide synthesis (SPPS), the conditions required for its removal, and its orthogonality with other protecting groups. The acetamidomethyl (Acm) group is known for its stability but requires specific, sometimes harsh, conditions for deprotection.[1] The following tables summarize the performance of common alternatives to this compound.
Table 1: Deprotection Conditions and Orthogonality of Cysteine Protecting Groups
| Protecting Group | Chemical Name | Abbreviation | Deprotection Conditions | Orthogonal To |
| Trityl | Triphenylmethyl | Trt | Mild acid (e.g., 1-5% TFA in DCM), or standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[2][3][4] | Acm, StBu, Npys |
| 4-Methoxytrityl | 4-Methoxytrityl | Mmt | Very mild acid (e.g., 0.5-2% TFA in DCM).[5][6][7] | Acm, StBu, Npys, Trt, Dpm |
| tert-Butylthio | tert-Butylthio | StBu | Reducing agents (e.g., phosphines like TCEP or thiols like β-mercaptoethanol).[3][8] | Acm, Trt, Mmt, Dpm, Thp |
| Diphenylmethyl | Diphenylmethyl | Dpm | Strong acid (e.g., 95% TFA), more stable to mild acid than Trt.[3][9] | Acm, Mmt, StBu, Npys |
| Tetrahydropyranyl | Tetrahydropyranyl | Thp | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[3][10] | Acm, StBu, Npys |
| 3-Nitro-2-pyridinesulfenyl | 3-Nitro-2-pyridinesulfenyl | Npys | Thiols (e.g., β-mercaptoethanol) or phosphines.[3][11] | Trt, Mmt, Dpm, Thp, Acm |
| 2,4,6-Trimethoxyphenylthio | 2,4,6-Trimethoxyphenylthio | STmp | Mild thiolysis (e.g., DTT in NMM/DMF).[12] | Trt, Mmt, Acm |
Table 2: Quantitative Comparison of Cysteine Protecting Groups
| Protecting Group | Racemization Potential | Reported Racemization (%) | Yield/Purity Considerations |
| Acm | Moderate | 4.8%[13] | Generally good yields, but deprotection can sometimes be sluggish. |
| Trt | High | 3.3% - 8.0%[3][14] | Cost-effective, but high racemization risk, especially at the C-terminus.[2] |
| Mmt | Low | Not widely reported | Good for on-resin manipulations due to mild deprotection.[15] |
| StBu | Low | Not widely reported | Stable, but deprotection can be slow and sequence-dependent.[8][16] |
| Dpm | Low | 1.2% - 6.8%[3][14] | Lower racemization than Trt, good alternative for acid-labile protection.[17] |
| Thp | Very Low | 0.74%[3] | Significantly reduces racemization compared to Trt.[3][10] |
| Npys | Low | Not widely reported | Useful for activating the thiol for disulfide exchange, but can be unstable to piperidine (B6355638).[3] |
| STmp | Low | Not widely reported | Rapid deprotection under mild conditions, good for on-resin strategies.[12] |
Strategies for Multi-Disulfide Bond Formation
The synthesis of peptides with multiple disulfide bonds can be approached through several strategies, each with its own set of advantages and disadvantages.
Orthogonal Protection Strategy
This is the most common and reliable method for the regioselective formation of multiple disulfide bonds. It involves the use of different cysteine protecting groups that can be removed selectively under specific conditions without affecting the others.[18] A typical workflow involves the sequential deprotection of a pair of cysteine residues followed by oxidation to form the disulfide bond, repeated for each subsequent disulfide bridge.
Caption: Orthogonal synthesis of a multi-disulfide peptide.
One-Pot Synthesis Strategy
Recent advancements have led to the development of one-pot methods for the formation of multiple disulfide bonds, significantly reducing synthesis time and purification steps. These methods often rely on the chemoselective activation of different cysteine protecting groups in a single reaction vessel.[19]
Caption: One-pot synthesis of a multi-disulfide peptide.
Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments.[20] This method can be adapted for the synthesis of multi-disulfide peptides by ligating fragments that already contain pre-formed disulfide bonds or by performing folding and oxidation after ligation.[21]
Caption: Native Chemical Ligation for multi-disulfide peptides.
Experimental Protocols
The following is a representative protocol for the on-resin synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Mmt)-OH and this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Cys(Mmt)-OH and this compound
-
Coupling reagents (e.g., HCTU, DIC, Oxyma)
-
Deprotection solution: 20% piperidine in DMF
-
Mmt deprotection solution: 2% TFA, 5% TIS in DCM
-
Oxidizing agent for first disulfide bond: N-chlorosuccinimide (NCS)
-
Acm deprotection and second disulfide bond formation reagent: Iodine (I₂)
-
Cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Peptide Synthesis: The linear peptide is synthesized on Rink Amide resin using standard Fmoc-SPPS chemistry.[22] Fmoc-Cys(Mmt)-OH and this compound are incorporated at the desired positions.
-
First Disulfide Bond Formation (On-Resin):
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with the Mmt deprotection solution (2% TFA, 5% TIS in DCM) for 10 minutes. Repeat this step four times.[22]
-
Wash the resin thoroughly with DCM and then DMF.
-
Add 1 equivalent of NCS in DMF to the resin and react for 5 minutes at 50°C to form the first disulfide bond.[22]
-
Wash the resin with DMF and DCM.
-
-
Second Disulfide Bond Formation (On-Resin):
-
Suspend the resin in DMF.
-
Add a solution of iodine (I₂) in DMF (typically 10 equivalents) to the resin and shake for 40 minutes at room temperature. This step removes the Acm groups and concurrently forms the second disulfide bond.
-
Wash the resin with DMF, followed by a wash with 2% ascorbic acid in DMF to quench excess iodine, and then wash again with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.[22]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
This protocol provides a general framework. The specific reaction times, equivalents of reagents, and washing steps may need to be optimized depending on the peptide sequence.
Conclusion
The synthesis of multi-disulfide peptides requires a careful and strategic approach. While this compound remains a viable option, several alternatives offer significant advantages. For syntheses where racemization is a concern, Fmoc-Cys(Thp)-OH is an excellent choice.[3] For on-resin strategies requiring mild and selective deprotection, Fmoc-Cys(Mmt)-OH is highly effective.[7] The use of Fmoc-Cys(StBu)-OH provides a robust protecting group that is stable to both acidic and basic conditions.[8] By understanding the properties of these alternative cysteine derivatives and employing appropriate synthetic strategies, researchers can significantly improve the efficiency, purity, and overall success of multi-disulfide peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Buy Fmoc-Cys(STmp)-OH | 1403834-74-1 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. digital.csic.es [digital.csic.es]
- 15. biotage.com [biotage.com]
- 16. Fmoc-Cys(Dpm)-OH Novabiochem 247595-29-5 [sigmaaldrich.com]
- 17. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One-Pot Peptide Ligation-Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repositorio.ikiam.edu.ec [repositorio.ikiam.edu.ec]
- 21. peptidetherapeutics.org [peptidetherapeutics.org]
- 22. peptide.com [peptide.com]
A Comparative Guide to Purity Assessment of Crude Peptides Containing Cys(Acm)
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the synthesis and development of therapeutic peptides. For peptides containing cysteine residues protected with the acetamidomethyl (Acm) group, this process presents unique challenges. The Cys(Acm) group is instrumental in strategies for regioselective disulfide bond formation but can also be a source of specific impurities if not handled correctly. This guide provides an objective comparison of the primary analytical techniques for the purity assessment of crude Cys(Acm)-containing peptides, supported by experimental data and detailed methodologies.
Challenges in Analyzing Cys(Acm) Peptides
The acetamidomethyl (Acm) protecting group is stable to standard trifluoroacetic acid (TFA) cleavage cocktails used in solid-phase peptide synthesis (SPPS), making it an excellent orthogonal protecting group.[1] However, its presence in the crude product and its subsequent removal can lead to a variety of impurities, including:
-
Incomplete Deprotection: Residual Acm groups on the final peptide.
-
Oxidation Products: The cysteine thiol is susceptible to oxidation, forming disulfide-bonded dimers or other oxidized species, especially during deprotection steps.[2]
-
Side-Reaction Adducts: Reagents used for Acm removal, such as iodine, can sometimes lead to modifications of sensitive amino acid residues (e.g., Trp, Met, Tyr).[3]
-
Standard SPPS Impurities: Deletion sequences, truncated sequences, and products of other side reactions common to peptide synthesis.[2][4]
A multi-faceted, orthogonal analytical approach is therefore essential for a comprehensive purity assessment.
Comparison of Core Analytical Techniques
The three primary methods for assessing the purity of crude peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA). Each technique offers complementary information vital for a complete purity profile.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Amino Acid Analysis (AAA) |
| Principle | Separation based on hydrophobicity.[5] | Separation by hydrophobicity, followed by mass-to-charge (m/z) ratio detection.[6] | Hydrolysis of the peptide into constituent amino acids, followed by their quantification.[7] |
| Primary Information | Purity (as % area of main peak), retention time, and detection of impurities with different hydrophobicity.[2][7] | Confirms molecular weight of the target peptide and provides molecular weights of impurities.[6][8] | Provides the amino acid composition and the net peptide content (NPC).[7][9] |
| Resolution | High; can separate peptides differing by a single amino acid.[10] | High (chromatographic); mass accuracy depends on the analyzer (e.g., Q-TOF, Orbitrap).[2] | Not applicable for purity separation; quantifies total amino acid content. |
| Sensitivity | High, typically in the picomole to nanomole range with UV detection. | Very high, often in the femtomole to picomole range.[6] | Moderate, typically requires nanomole quantities. |
| Strengths | Robust, quantitative, and the industry standard for purity determination.[7] Excellent for resolving closely related impurities. | Unambiguous identification of the target peptide and characterization of unknown impurities.[11] | Provides an accurate measure of peptide quantity, which is crucial for calculating NPC and for preparing solutions of known concentration.[9] |
| Limitations | Cannot identify co-eluting species or confirm the mass of peaks. Purity is based on relative UV absorbance, which can vary between peptides. | Can be less quantitative than UV-based HPLC due to differences in ionization efficiency. TFA in mobile phases can suppress the MS signal.[12] | Destructive method; provides no information on sequence, modifications, or peptidic impurities.[7] Does not differentiate between the desired peptide and peptidic impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
This protocol outlines a standard method for determining the purity of a crude Cys(Acm)-containing peptide based on the separation of the main product from its impurities.
Methodology:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size) is commonly used for peptides.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Sample Preparation:
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[2]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This should be optimized based on the hydrophobicity of the specific peptide to ensure good resolution.[2]
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all integrated peaks in the chromatogram.[2]
-
This protocol is designed to confirm the identity of the main peak and to characterize impurities detected by RP-HPLC.
Methodology:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass accuracy).[2]
-
Column and Sample Preparation: As described in the RP-HPLC protocol. For improved MS sensitivity, TFA in the mobile phase can be replaced with 0.1% formic acid (FA), though this may alter the chromatography.[12]
-
LC Conditions: Similar gradient and flow rate to the RP-HPLC protocol, adjusted as needed for optimal separation and ionization.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for peptides.[6]
-
Mass Range: A scan range appropriate for the expected m/z values of the peptide and its potential impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Full scan mode to detect all ions. For further characterization, tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain sequence information.[6][8]
-
-
Data Analysis:
-
The mass spectrum of the main chromatographic peak is analyzed to confirm that the observed m/z corresponds to the calculated mass of the target Cys(Acm)-peptide.
-
Masses of impurity peaks are analyzed to identify their nature (e.g., deletion sequences, incomplete Acm removal, oxidation). Automated software can assist in deconvoluting spectra and identifying impurities based on mass differences from the target peptide.[11]
-
Visualized Workflows and Pathways
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: Orthogonal workflow for purity assessment of crude peptides.
Caption: Potential impurities in Cys(Acm) peptide synthesis.
Conclusion
The purity assessment of crude peptides containing Cys(Acm) requires a robust and orthogonal analytical strategy. While RP-HPLC is the cornerstone for quantifying purity based on chromatographic separation, it is insufficient on its own.[2] The integration of mass spectrometry is indispensable for confirming the identity of the target peptide and for characterizing the diverse range of potential impurities, from simple synthesis failures to side-reactions involving the Cys(Acm) group.[2][6] For applications requiring precise quantification, Amino Acid Analysis should be employed to determine the net peptide content. By combining these methods, researchers and drug developers can build a comprehensive purity profile, ensuring the quality, safety, and efficacy of their peptide products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. bachem.com [bachem.com]
- 8. enovatia.com [enovatia.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
Navigating Thiol Quantification Post-Acm Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide and protein chemistry, the accurate quantification of free thiol groups following the removal of the acetamidomethyl (Acm) protecting group is a critical step. This guide provides an objective comparison of Ellman's test with alternative fluorescence-based methods for free thiol quantification, supported by experimental data and detailed protocols to ensure procedural fidelity.
The Acm group is a valuable tool in peptide synthesis for the protection of cysteine residues, particularly in the synthesis of complex peptides with multiple disulfide bonds. Its removal, typically achieved through treatment with reagents like mercury(II) acetate (B1210297) or iodine, yields a free thiol group that is often a key functional moiety. The subsequent accurate measurement of this free thiol is paramount for downstream applications such as bioconjugation, folding studies, and characterization of therapeutic peptides.
This guide delves into the performance of the classical Ellman's test and compares it with more modern, sensitive fluorescent techniques, offering insights into the advantages and limitations of each in the context of Acm deprotection.
Comparative Performance of Thiol Quantification Methods
The choice of a thiol quantification assay post-Acm deprotection is contingent on several factors, including the required sensitivity, the presence of potentially interfering substances from the deprotection step, and the available instrumentation. The following table summarizes key performance parameters of Ellman's test and two common fluorescent alternatives.
| Feature | Ellman's Test (DTNB) | Monobromobimane (mBBr) with HPLC | ThioGlo1 |
| Principle | Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols produces a yellow-colored product (TNB²⁻) measured at 412 nm.[1] | Fluorometric; derivatization of thiols with non-fluorescent mBBr to form highly fluorescent and stable thioethers, separated and quantified by HPLC.[1] | Fluorometric; reaction of a maleimide-based probe with thiols to generate a highly fluorescent adduct. |
| Sensitivity | Micromolar (µM) range. | Picomole (pmol) to nanomolar (nM) range. | Nanomolar (nM) range. |
| Specificity | Reacts with any accessible free thiol.[2] | High specificity for different thiols when coupled with HPLC separation. | High specificity for thiols. |
| Throughput | High; suitable for 96-well plate format. | Low to medium; dependent on HPLC run time. | High; suitable for 96-well plate format. |
| Interferences | Potential interference from residual mercury(II) ions and other reducing agents. Cyanide and aldehydes can also interfere. | Less susceptible to interference from colored compounds. Potential for quenching by residual deprotection reagents needs to be evaluated. | Potential for quenching by residual deprotection reagents needs to be evaluated. |
| Instrumentation | Spectrophotometer or plate reader. | HPLC with fluorescence detector. | Fluorescence plate reader or spectrofluorometer. |
Experimental Workflows
A critical aspect of obtaining accurate thiol quantification is the careful execution of the Acm deprotection and the subsequent analytical measurement. Below are diagrams illustrating the workflows for Acm deprotection followed by quantification using Ellman's test.
Detailed Experimental Protocols
Protocol 1: Acm Deprotection using Mercury(II) Acetate
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol (BME)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
-
HPLC system for purification
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid to a concentration of 1-5 mg/mL.
-
Adjust the pH of the solution to 4.0 using glacial acetic acid or a dilute ammonia solution.
-
Add 10 equivalents of mercury(II) acetate per Acm group.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.
-
After completion, add a 20 to 50-fold excess of β-mercaptoethanol over the mercury(II) acetate and stir for an additional 2 hours at room temperature to precipitate the mercury as a mercaptide.
-
Centrifuge the mixture to pellet the precipitate.
-
Carefully collect the supernatant containing the deprotected peptide.
-
Purify the peptide using reversed-phase HPLC to remove excess BME and other reaction components.
-
Lyophilize the purified peptide.
Protocol 2: Acm Deprotection using Iodine
Materials:
-
Acm-protected peptide
-
Aqueous acetic acid (e.g., 80%) or a mixture of methanol (B129727) and water
-
Iodine (I₂) solution (e.g., in methanol or acetic acid)
-
Ascorbic acid solution (to quench excess iodine)
-
HPLC system for purification
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol/water. The concentration should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation if desired, or higher for intermolecular dimerization.
-
Slowly add a solution of iodine (typically 10-fold excess) to the peptide solution with stirring.
-
Monitor the reaction by HPLC. The reaction is usually complete within 1-2 hours.
-
Quench the excess iodine by adding a solution of ascorbic acid dropwise until the yellow-brown color of the iodine disappears.
-
Dilute the reaction mixture with water and purify the peptide by reversed-phase HPLC.
-
Lyophilize the purified peptide.
Protocol 3: Free Thiol Quantification using Ellman's Test
Materials:
-
Deprotected peptide sample
-
Ellman's Reagent (DTNB) solution: 4 mg/mL in reaction buffer.
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Cysteine or N-acetylcysteine solution for standard curve (e.g., 0-100 µM).
-
Spectrophotometer or microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Sample Preparation: Dissolve the lyophilized deprotected peptide in the reaction buffer to a known concentration.
-
In a microplate well or a cuvette, add 50 µL of the peptide sample or standard.
-
Add 200 µL of the DTNB solution to each well/cuvette.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
Subtract the absorbance of a blank (reaction buffer + DTNB solution) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in the peptide sample by interpolating its absorbance value on the standard curve. The concentration can also be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[3]
Conclusion
The selection of a suitable method for free thiol quantification after Acm deprotection requires careful consideration of the specific experimental context. Ellman's test offers a straightforward, cost-effective, and high-throughput method suitable for routine analysis where high sensitivity is not the primary requirement. However, researchers must be vigilant about potential interferences from residual deprotection reagents. Thorough purification of the peptide after deprotection is crucial to mitigate these risks.
For applications demanding higher sensitivity and specificity, fluorescence-based methods such as mBBr-HPLC or ThioGlo1 present powerful alternatives. While these methods are generally less prone to interference from colored compounds, the potential for fluorescence quenching by residual heavy metals or other reagents should be empirically evaluated for the specific deprotection protocol employed. Ultimately, the optimal choice will depend on a balance of sensitivity needs, sample purity, and available instrumentation, with careful validation being paramount for generating reliable and reproducible data in peptide and protein research.
References
Safety Operating Guide
Proper Disposal of Fmoc-Cys(Acm)-OH: A Guide for Laboratory Professionals
For immediate reference, treat Fmoc-Cys(Acm)-OH as a hazardous chemical waste. It should be collected in a designated, sealed, and properly labeled container for disposal by a licensed hazardous waste management company. Under no circumstances should it be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of Nα-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-cysteine (this compound), a reagent commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its potential hazards.
Key Hazards Summary
| Hazard Type | Description |
| Irritant | Irritating to the eyes, respiratory system, and skin.[1] |
| Combustible Solid | Burns but does not easily propagate a flame.[1] |
| Dust Explosion Hazard | Fine dust can form explosive mixtures with air.[1] |
| Incompatibilities | Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as this may cause ignition.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
If there is a risk of generating dust, a dust respirator is recommended.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the routine disposal of solid this compound waste and contaminated materials.
1. Waste Segregation:
-
Designate a specific waste container for solid this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from strong oxidizing agents.
2. Waste Collection:
-
Place all solid waste, including unused reagent, contaminated spatulas, weighing papers, and gloves, into the designated container.
-
Use dry clean-up procedures to collect any spills; avoid generating dust.[1] For minor spills, sweep or vacuum the material and place it in the waste container.[1]
3. Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Combustible Solid")
-
The date when waste was first added to the container.
-
Contact information for the responsible researcher or lab.
-
4. Waste Storage:
-
Keep the waste container tightly sealed when not in use.[1]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Once the container is full or has reached the storage time limit set by your institution, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Disposal of Contaminated Solutions and Sharps
-
Contaminated Solvents: If this compound is dissolved in a solvent for experimental purposes, the resulting solution should be disposed of as hazardous liquid waste. The waste container should be labeled with the names of all chemical components.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous waste.
IV. Emergency Spill Procedures
-
Minor Spills: For small, dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the labeled hazardous waste container.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) office immediately.[1]
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for additional requirements.
References
Essential Safety and Operational Guide for Handling Fmoc-Cys(Acm)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Cys(Acm)-OH. The following procedures ensure safe handling from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[1] It is classified as an irritant to the eyes, respiratory system, and skin.[1][2] It is also harmful if swallowed.[2] The material is a combustible solid, which can form explosive mixtures with air as a dust.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against dust particles and eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1][2] |
| Laboratory coat | Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | Dust respirator (NIOSH approved) | Required when handling powder outside of a fume hood to prevent respiratory tract irritation.[1] |
Step-by-Step Handling and Operational Plan
2.1 Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-30°C.[4] Keep away from incompatible materials and sources of ignition.[1]
2.2 Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][3]
-
Don PPE: Before handling, put on all required PPE as specified in Table 1.
-
Weighing and Transfer:
-
Handle as a powder. Avoid generating dust.[1]
-
Use dry, clean tools (spatulas, etc.) for transfers.
-
If weighing outside a fume hood, ensure a dust respirator is worn.
-
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.[1] Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
2.3 Spill Management
-
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear full PPE, including a dust respirator.[1]
-
Use dry clean-up procedures; do not use water to clean up dry powder.[1]
-
Carefully sweep, shovel, or vacuum up the spilled material.[1] Use an explosion-proof vacuum if available.[1]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]
-
-
Major Spills:
2.4 First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water.[3] Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect excess this compound and any contaminated materials (e.g., gloves, weighing paper, spill cleanup debris) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
-
Disposal:
Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
